molecular formula C14H10BrClO B157867 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one CAS No. 1889-78-7

2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one

Cat. No.: B157867
CAS No.: 1889-78-7
M. Wt: 309.58 g/mol
InChI Key: OBEFSOTWERFWSZ-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one is a useful research compound. Its molecular formula is C14H10BrClO and its molecular weight is 309.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1-(4-chlorophenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO/c15-13(10-4-2-1-3-5-10)14(17)11-6-8-12(16)9-7-11/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEFSOTWERFWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380458
Record name 2-bromo-1-(4-chlorophenyl)-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1889-78-7
Record name 2-bromo-1-(4-chlorophenyl)-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one is a halogenated derivative of deoxybenzoin, a class of compounds that serve as precursors to isoflavonoids and have garnered significant interest in medicinal chemistry. The presence of bromine and chlorine atoms, along with the α,β-unsaturated ketone core, suggests potential for diverse chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, details relevant experimental protocols, and explores its potential biological significance within the broader context of related chemical structures.

Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. The following table summarizes the known properties of the target compound and, for comparative purposes, includes data for the closely related compound, 2-Bromo-1-(4-chlorophenyl)ethan-1-one.

PropertyThis compound2-Bromo-1-(4-chlorophenyl)ethan-1-one
Molecular Formula C₁₄H₁₀BrClO[1][2]C₈H₆BrClO[3]
Molecular Weight 309.59 g/mol [1][2]233.49 g/mol [3]
CAS Number 1889-78-7[1]536-38-9
Appearance White to pale yellow crystalline solidNeedle-like crystals[3]
Melting Point No data available93-96.5 °C[3]
Boiling Point No data available186 °C (rough estimate)[3]
Solubility No data availableInsoluble in water, soluble in Methanol[3]

Spectral Data

For 2-bromo-1-(4-chlorophenyl)ethanone:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.94 (d, J = 8.8 Hz, 2H), 7.48 (d, J = 8.8 Hz, 2H), 4.42 (s, 2H).[4]

  • ¹³C NMR (100 MHz, CDCl₃): δ 190.2, 140.5, 132.2, 130.3, 129.2, 30.4.[4]

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound was not found, a general method for the α-bromination of acetophenones can be adapted. The following is a plausible experimental workflow.

Synthesis of α-Bromo Ketones

A common method for the synthesis of α-bromo ketones involves the bromination of the corresponding ketone using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine, often in the presence of a catalyst and a suitable solvent.

General Procedure:

  • The starting ketone (e.g., 1-(4-chlorophenyl)-2-phenylethan-1-one) is dissolved in an appropriate solvent such as diethyl ether or dichloromethane.

  • An equimolar amount of the brominating agent (e.g., bromine) is added dropwise to the solution, typically at a reduced temperature to control the reaction rate.

  • The reaction progress is monitored using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water and brine to remove any unreacted reagents and byproducts.

  • The organic layer is dried over an anhydrous drying agent like sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

SynthesisWorkflow Start Dissolve Ketone in Solvent AddBromine Add Brominating Agent Start->AddBromine 1 Monitor Monitor Reaction (TLC) AddBromine->Monitor 2 Workup Aqueous Workup (Wash with H2O, Brine) Monitor->Workup 3 Dry Dry Organic Layer (Na2SO4) Workup->Dry 4 Evaporate Solvent Evaporation Dry->Evaporate 5 Purify Purification (Recrystallization/ Chromatography) Evaporate->Purify 6 End Isolated Product Purify->End 7

Figure 1: General workflow for the synthesis of α-bromo ketones.

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or signaling pathways of this compound. However, the broader class of chalcones and related α,β-unsaturated ketones are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The reactivity of the α-bromo ketone moiety also makes it a target for nucleophilic attack by biological macromolecules, suggesting potential for enzyme inhibition or other covalent interactions.

The general mechanism of action for many biologically active chalcones involves interaction with various cellular signaling pathways. For instance, some chalcones have been shown to modulate the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.

SignalingPathway cluster_extracellular Extracellular cluster_cellular Cellular Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Promotes Dissociation IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Gene Inflammatory Gene Expression Nucleus->Gene Activates Chalcone Chalcone Derivative (Potential Inhibitor) Chalcone->IKK Inhibits?

Figure 2: Potential modulation of the NF-κB signaling pathway by chalcone derivatives.

Conclusion

This compound represents an interesting chemical entity with potential for further investigation in the fields of organic synthesis and medicinal chemistry. While specific experimental data for this compound is currently scarce, the information available for structurally related compounds provides a valuable starting point for future research. The synthetic accessibility and the known biological activities of the broader chalcone class suggest that this compound could be a valuable building block for the development of novel therapeutic agents. Further studies are warranted to fully characterize its physicochemical properties, optimize its synthesis, and elucidate its biological effects and mechanisms of action.

References

An In-depth Technical Guide to 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one (CAS Number 1889-78-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one based on available chemical data and the known properties of the broader class of α-haloketones. As of the latest literature search, specific biological studies, detailed experimental protocols for biological assays, and defined signaling pathways for this particular compound (CAS 1889-78-7) are not extensively documented in publicly accessible scientific literature. The information on potential biological activities is extrapolated from structurally related compounds and should be considered hypothetical until validated by direct experimental evidence.

Core Compound Identification and Properties

This compound is a halogenated ketone.[1] Its chemical structure features a bromo-substituted carbon alpha to a carbonyl group, with a 4-chlorophenyl group attached to the carbonyl carbon and a phenyl group on the alpha-carbon.[1] This arrangement of functional groups makes it a reactive electrophile and a potentially useful intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1889-78-7[1]
Molecular Formula C₁₄H₁₀BrClO[1]
Molecular Weight 309.59 g/mol [1]
IUPAC Name This compound[1]
SMILES ClC1=CC=C(C=C1)C(=O)C(Br)C1=CC=CC=C1[1]
InChIKey OBEFSOTWERFWSZ-UHFFFAOYNA-N[1]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, the general synthesis of α-haloketones is well-established. A common method is the α-halogenation of the corresponding ketone.

G 1-(4-chlorophenyl)-2-phenylethan-1-one 1-(4-chlorophenyl)-2-phenylethan-1-one Enol or Enolate Intermediate Enol or Enolate Intermediate 1-(4-chlorophenyl)-2-phenylethan-1-one->Enol or Enolate Intermediate Acid or Base This compound This compound Enol or Enolate Intermediate->this compound Brominating Agent (e.g., Br2, NBS)

Figure 1: General synthetic workflow for α-bromination of a ketone.

The reactivity of this compound is dominated by the presence of the α-bromo ketone moiety. The carbon atom bearing the bromine is highly electrophilic and susceptible to nucleophilic substitution. This makes it a valuable precursor for the synthesis of various heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry.

G cluster_0 Reactivity of this compound cluster_1 Reaction with Nucleophiles cluster_2 Product Core_Compound This compound Heterocycle Heterocyclic Compound (e.g., Imidazole, Thiazole derivatives) Core_Compound->Heterocycle Nucleophilic Substitution & Cyclization Nucleophile Nucleophile (e.g., Amine, Thiol) Nucleophile->Heterocycle

Figure 2: General reactivity of the core compound in heterocyclic synthesis.

Potential Biological Activities and Mechanisms of Action

Direct experimental data on the biological activity of this compound is lacking in the available literature. However, the biological profiles of structurally similar α-haloketones and halogenated phenyl ketones suggest potential areas for investigation.[2] Halogenated organic compounds are known to exhibit a range of biological effects, including antimicrobial and cytotoxic activities.[2][3]

For instance, studies on other bromo-substituted phenyl ketones have indicated potential as antimicrobial agents.[3] Furthermore, some α-haloketone derivatives have been investigated for their anticancer properties, which are thought to be mediated through the induction of apoptosis via caspase activation.[3]

Based on these findings from related compounds, a hypothetical mechanism of action for this compound, if it were to possess anticancer properties, could involve the induction of apoptosis.

G Core_Compound This compound Cellular_Stress Induction of Cellular Stress Core_Compound->Cellular_Stress Caspase_Activation Activation of Caspase Pathway Cellular_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 3: A hypothetical signaling pathway for apoptosis induction.

It is crucial to reiterate that this pathway is speculative and would require experimental validation for this compound.

Experimental Protocols

Due to the absence of published research focused on the biological evaluation of this compound, detailed experimental protocols for assays such as cytotoxicity, antimicrobial susceptibility, or enzyme inhibition for this specific compound cannot be provided.

Researchers interested in evaluating the biological activities of this compound would need to develop and validate their own protocols based on standard methodologies. For example, a general workflow for preliminary biological screening could involve:

G Compound_Acquisition Compound Synthesis & Purification Assay_Selection Selection of Biological Assays (e.g., MTT, MIC) Compound_Acquisition->Assay_Selection Dose_Response Dose-Response Studies Assay_Selection->Dose_Response Data_Analysis Data Analysis (e.g., IC50, MIC determination) Dose_Response->Data_Analysis Mechanism_Studies Mechanism of Action Studies (if activity is observed) Data_Analysis->Mechanism_Studies

Figure 4: A general experimental workflow for biological evaluation.

Conclusion and Future Directions

This compound (CAS 1889-78-7) is a well-defined chemical entity with potential applications as a synthetic intermediate, particularly in the construction of heterocyclic systems relevant to drug discovery. While its own biological profile remains uncharacterized in the scientific literature, the known activities of structurally related α-haloketones suggest that it may warrant investigation for properties such as antimicrobial and anticancer effects.

Future research should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its biological activities. Should any significant activity be identified, further studies into its mechanism of action, structure-activity relationships, and toxicological profile would be necessary to determine its potential as a lead compound for drug development.

References

structure elucidation of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Structure Elucidation of 2-Bromo-1-(4-chlorophenyl)ethan-1-one: An In-depth Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available spectroscopic data for the requested compound, 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one (CAS 1889-78-7), could not be located. This guide will therefore focus on the structure elucidation of the closely related and structurally similar compound, 2-Bromo-1-(4-chlorophenyl)ethan-1-one (CAS 536-38-9), for which comprehensive spectroscopic data is accessible. This substitution allows for a detailed demonstration of the principles and methodologies of structure elucidation.

Introduction

2-Bromo-1-(4-chlorophenyl)ethan-1-one is a halogenated acetophenone derivative that serves as a versatile building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of fine chemicals and pharmaceuticals. Its reactivity is primarily attributed to the presence of an α-bromo ketone functional group. Accurate structural confirmation of this compound is paramount for its effective use in research and development. This guide provides a comprehensive overview of the analytical techniques and data interpretation involved in the structure elucidation of 2-Bromo-1-(4-chlorophenyl)ethan-1-one.

Molecular Structure and Properties

  • IUPAC Name: 2-bromo-1-(4-chlorophenyl)ethanone[1]

  • Synonyms: p-Chlorophenacyl bromide, α-Bromo-4-chloroacetophenone[1]

  • CAS Number: 536-38-9

  • Molecular Formula: C₈H₆BrClO

  • Molecular Weight: 233.49 g/mol

Spectroscopic Data Analysis

The structural elucidation of 2-Bromo-1-(4-chlorophenyl)ethan-1-one is achieved through the combined analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.

Table 1: ¹H NMR Spectroscopic Data for 2-Bromo-1-(4-chlorophenyl)ethan-1-one [2]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.94Doublet8.82HHa
7.48Doublet8.82HHb
4.42Singlet-2HHc

Source: Supporting Information for "Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin"[2]

Interpretation: The ¹H NMR spectrum displays three distinct signals. The two doublets at 7.94 and 7.48 ppm are characteristic of a para-substituted benzene ring. The downfield shift of the doublet at 7.94 ppm is attributed to the deshielding effect of the adjacent carbonyl group. The singlet at 4.42 ppm, integrating to two protons, is assigned to the methylene protons adjacent to the bromine atom and the carbonyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Table 2: ¹³C NMR Spectroscopic Data for 2-Bromo-1-(4-chlorophenyl)ethan-1-one [2]

Chemical Shift (δ) ppmAssignment
190.2C=O (Ketone)
140.5C-Cl
132.2Quaternary C
130.3Aromatic CH
129.2Aromatic CH
30.4CH₂-Br

Source: Supporting Information for "Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin"[2]

Interpretation: The ¹³C NMR spectrum shows six signals. The signal at 190.2 ppm is characteristic of a ketone carbonyl carbon. The signals at 140.5, 132.2, 130.3, and 129.2 ppm correspond to the carbons of the para-substituted chlorophenyl ring. The upfield signal at 30.4 ppm is assigned to the methylene carbon attached to the bromine atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data for 2-Bromo-1-(4-chlorophenyl)ethan-1-one

m/zRelative IntensityAssignment
232/234/236Moderate[M]⁺ (Molecular Ion)
139/141High[C₇H₄ClO]⁺
111/113Moderate[C₆H₄Cl]⁺
93Low[CH₂Br]⁺

Interpretation: The mass spectrum would be expected to show a molecular ion peak cluster at m/z 232, 234, and 236, corresponding to the different isotopic combinations of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The base peak would likely be the acylium ion at m/z 139/141, formed by the cleavage of the C-C bond between the carbonyl group and the bromomethyl group. Other significant fragments would include the chlorophenyl cation at m/z 111/113 and the bromomethyl cation at m/z 93.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: IR Spectroscopic Data for 2-Bromo-1-(4-chlorophenyl)ethan-1-one

Wavenumber (cm⁻¹)IntensityAssignment
~1700StrongC=O stretch (Aryl ketone)
~1600, ~1480MediumC=C stretch (Aromatic)
~1200MediumC-C stretch
~830StrongC-H bend (p-disubstituted)
~700MediumC-Cl stretch
~600MediumC-Br stretch

Interpretation: The IR spectrum would be dominated by a strong absorption band around 1700 cm⁻¹, characteristic of the C=O stretching vibration of an aryl ketone. The presence of the aromatic ring is indicated by the C=C stretching vibrations around 1600 and 1480 cm⁻¹ and the strong C-H out-of-plane bending for a para-substituted ring around 830 cm⁻¹. The C-Cl and C-Br stretching vibrations are expected to appear in the fingerprint region at lower wavenumbers.

Experimental Protocols

Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone

A common method for the synthesis of α-bromoketones is the bromination of the corresponding ketone.

  • Procedure: To a solution of 4'-chloroacetophenone in a suitable solvent such as diethyl ether or acetic acid, an equimolar amount of bromine is added dropwise with stirring. The reaction is typically carried out at room temperature. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with an aqueous solution of sodium bisulfite to remove any unreacted bromine, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent like ethanol.[3]

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).[4]

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for example, at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.[2]

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe or after separation by gas chromatography (GC-MS).[5]

  • Ionization: Electron ionization (EI) is a common method for this type of compound, typically using an electron beam of 70 eV.[5]

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.[5]

IR Spectroscopy
  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk. Alternatively, a thin film can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr).[6]

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and then subtracted from the sample spectrum.

Visualizations

Structure Elucidation Workflow

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Structure Confirmation Synthesis Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone Purification Purification (Recrystallization) Synthesis->Purification HNMR ¹H NMR Purification->HNMR CNMR ¹³C NMR Purification->CNMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR HNMR_Data Proton Environment & Connectivity HNMR->HNMR_Data CNMR_Data Carbon Skeleton CNMR->CNMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data IR_Data Functional Groups IR->IR_Data Structure Elucidated Structure HNMR_Data->Structure CNMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for the structure elucidation of 2-Bromo-1-(4-chlorophenyl)ethan-1-one.

Key Spectroscopic Correlations

Spectroscopic_Correlations cluster_nmr NMR Spectroscopy cluster_ms_ir MS & IR Structure 2-Bromo-1-(4-chlorophenyl)ethan-1-one C=O Aromatic Ring CH₂-Br HNMR ¹H NMR δ 7.94, 7.48 (Arom. H) δ 4.42 (CH₂) Structure:f2->HNMR Structure:f3->HNMR CNMR ¹³C NMR δ 190.2 (C=O) δ 140.5-129.2 (Arom. C) δ 30.4 (CH₂) Structure:f1->CNMR Structure:f2->CNMR Structure:f3->CNMR MS Mass Spec. m/z 232/234/236 ([M]⁺) m/z 139/141 ([M-CH₂Br]⁺) Structure:f0->MS IR IR Spec. ~1700 cm⁻¹ (C=O) ~1600 cm⁻¹ (C=C) Structure:f1->IR Structure:f2->IR

Caption: Key correlations between structural features and spectroscopic data.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides an unambiguous confirmation of the structure of 2-Bromo-1-(4-chlorophenyl)ethan-1-one. Each analytical technique provides complementary information that, when integrated, allows for a comprehensive and confident structure elucidation. This systematic approach is fundamental in chemical research and drug development to ensure the identity and purity of synthesized compounds.

References

An In-depth Technical Guide to the Electrophilic Reactivity of α-Bromo Diaryl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Bromo diaryl ketones are a class of organic compounds characterized by a bromine atom positioned on the carbon alpha to a carbonyl group flanked by two aryl rings. This structural arrangement confers a high degree of electrophilic reactivity at the α-carbon, making these compounds versatile intermediates in a multitude of chemical transformations. Their utility is particularly pronounced in the synthesis of complex molecular architectures, including a variety of heterocyclic systems. Furthermore, the electrophilic nature of the α-carbon has been exploited in the design of targeted covalent inhibitors for various enzymes, rendering α-bromo diaryl ketones and their derivatives valuable scaffolds in drug discovery and development. This guide provides a comprehensive overview of the synthesis, electrophilic reactivity, and applications of α-bromo diaryl ketones, with a focus on quantitative reactivity data, detailed experimental protocols, and their role in modulating key signaling pathways.

Synthesis of α-Bromo Diaryl Ketones

The primary route to α-bromo diaryl ketones is the electrophilic bromination of the parent diaryl ketone. The selection of the brominating agent and reaction conditions is crucial to achieve selective monobromination and avoid the formation of dibrominated and ring-brominated byproducts.

General Synthesis Workflow

The synthesis of α-bromo diaryl ketones typically involves the reaction of a diaryl ketone with a source of electrophilic bromine, often in the presence of an acid catalyst. The reaction proceeds through an enol or enolate intermediate.

SynthesisWorkflow DiarylKetone Diaryl Ketone Enol Enol Intermediate DiarylKetone->Enol Keto-Enol Tautomerism AlphaBromoDiarylKetone α-Bromo Diaryl Ketone Enol->AlphaBromoDiarylKetone Nucleophilic Attack BrominatingAgent Brominating Agent (e.g., Br₂, NBS) BrominatingAgent->Enol AcidCatalyst Acid Catalyst (e.g., AcOH, PTSA) AcidCatalyst->DiarylKetone Favorskii AlphaBromoKetone α-Bromo Diaryl Ketone Tetrahedral Tetrahedral Intermediate AlphaBromoKetone->Tetrahedral Base Base (e.g., OH⁻) Base->AlphaBromoKetone Rearrangement Aryl Migration Tetrahedral->Rearrangement Loss of Br⁻ Enolate Enolate Rearrangement->Enolate CarboxylicAcid Carboxylic Acid Derivative Enolate->CarboxylicAcid Protonation GrignardReaction cluster_main Reaction of α-Bromo Diaryl Ketone with Organometallic Reagent cluster_path1 Path 1: Carbonyl Addition cluster_path2 Path 2: Enolization AlphaBromoKetone α-Bromo Diaryl Ketone Alkoxide Tertiary Alkoxide AlphaBromoKetone->Alkoxide Nucleophilic Attack on C=O Enolate Enolate AlphaBromoKetone->Enolate Proton Abstraction (Base) Organometallic Organometallic Reagent (R-M) Organometallic->Alkoxide Organometallic->Enolate Alcohol Tertiary Alcohol Alkoxide->Alcohol Acid Workup RecoveredKetone Recovered Starting Material Enolate->RecoveredKetone Workup USP7_p53_Pathway cluster_normal Normal Cell Function cluster_inhibition Inhibition by α-Bromo Ketone Derivative USP7 USP7 MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Ubiquitinates (Targets for Degradation) Proteasome Proteasome p53->Proteasome Degradation Inhibitor α-Bromo Ketone Inhibitor Inhibited_USP7 USP7 (Inhibited) Inhibitor->Inhibited_USP7 Covalent Inhibition Degraded_MDM2 MDM2 (Degraded) Stabilized_p53 p53 (Stabilized) Degraded_MDM2->Stabilized_p53 No Ubiquitination Apoptosis Apoptosis Stabilized_p53->Apoptosis Induces NFkB_Pathway cluster_activation NF-κB Activation cluster_inhibition Inhibition by α-Bromo Ketone Derivative Stimulus Inflammatory Stimulus (e.g., TNFα) IKK IKK Complex Stimulus->IKK Activates IkBa_NFkB IκBα-NF-κB (Cytoplasm) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB_nucleus NF-κB (Nucleus) p_IkBa->NFkB_nucleus IκBα Degradation Gene_Expression Gene Expression (Inflammation, Survival) NFkB_nucleus->Gene_Expression Inhibitor α-Bromo Ketone Inhibitor Inhibited_IKK IKK (Inhibited) Inhibitor->Inhibited_IKK Covalent Inhibition Inhibited_IKK->IkBa_NFkB No Phosphorylation

An In-depth Technical Guide to 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one, a halogenated deoxybenzoin derivative. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Chemical Identity and Properties

This compound is a bifunctional organic compound featuring a brominated carbon adjacent to a carbonyl group, making it a highly reactive electrophile. Its chemical structure and key identifiers are presented below.

IUPAC Name: this compound[1][2]

Synonyms:

  • 2-Bromo-1-(4-chlorophenyl)-2-phenylethanone

  • 4'-chloro-α-bromodeoxybenzoin

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 1889-78-7[1][2]
Molecular Formula C₁₄H₁₀BrClO[1][2]
Molecular Weight 309.59 g/mol [1][2]
Melting Point 61-63 °C[3]
Appearance White to pale yellow crystalline solid
InChI Key OBEFSOTWERFWSZ-UHFFFAOYNA-N[1]

Synthesis and Experimental Protocols

The synthesis of α-haloketones is a well-established transformation in organic chemistry. While a specific detailed protocol for the direct synthesis of this compound is not extensively documented in readily accessible literature, a general and widely applicable method involves the bromination of the corresponding deoxybenzoin precursor, 1-(4-chlorophenyl)-2-phenylethan-1-one.

General Synthesis Workflow:

synthesis_workflow start Start: 1-(4-chlorophenyl)-2-phenylethan-1-one reagents Brominating Agent (e.g., Br₂, NBS) Inert Solvent (e.g., CCl₄, CH₂Cl₂, Ethyl Acetate) start->reagents 1. Add reaction Reaction at controlled temperature (e.g., room temperature or gentle heating) reagents->reaction 2. Initiate workup Aqueous workup to remove byproducts reaction->workup 3. Quench & Extract purification Purification (e.g., recrystallization, column chromatography) workup->purification 4. Isolate product Product: this compound purification->product 5. Characterize reaction_pathways cluster_reactions Reactions with Nucleophiles start This compound sn2 Nucleophilic Substitution (SN2) start->sn2 General Reactivity alkylation Alkylation of Amines, Thiols, etc. sn2->alkylation Specific Application heterocycle Heterocycle Synthesis sn2->heterocycle Specific Application

References

molecular weight and formula for C14H10BrClO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of the compound with the molecular formula C14H10BrClO. It includes a detailed summary of its molecular weight and elemental composition, standardized experimental protocols for its characterization, and a generalized workflow for the identification of such a novel chemical entity.

Molecular Properties and Composition

The fundamental characteristics of C14H10BrClO are summarized below. These values are crucial for its identification and quantification in experimental settings.

PropertyValue
Molecular Formula C14H10BrClO
Molecular Weight 309.58 g/mol [1]
Exact Mass 307.96036 Da[1]
Elemental Composition
Carbon (C)54.31%
Hydrogen (H)3.26%
Bromine (Br)25.81%
Chlorine (Cl)11.45%
Oxygen (O)5.17%

Experimental Protocols for Characterization

The definitive identification and characterization of a novel compound such as C14H10BrClO require a suite of analytical techniques. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of an organic compound.

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Sample Preparation:

    • Dissolve 5-10 mg of purified C14H10BrClO in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to a clean, dry NMR tube.

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and pulse width. Water suppression techniques may be necessary depending on the solvent.

    • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) should be performed.

  • Data Analysis: The chemical shifts, coupling constants, and integrations of the peaks in the ¹H and ¹³C spectra, along with the correlation peaks in the 2D spectra, are used to assemble the final molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and elemental composition.

  • Objective: To determine the accurate mass and isotopic distribution pattern of the molecule.

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., acetonitrile or methanol).

    • The concentration should be in the low µg/mL to ng/mL range, depending on the sensitivity of the instrument.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive or negative ion mode.

    • The presence of bromine and chlorine will result in a characteristic isotopic pattern due to their natural isotopic abundances (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl).[2]

    • Perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation data, which can aid in structural elucidation.

  • Data Analysis:

    • The high-resolution mass of the molecular ion is used to confirm the elemental formula.

    • The isotopic distribution pattern should be compared with the theoretical pattern for C14H10BrClO.

    • The fragmentation pattern provides information about the different structural motifs within the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound and can also be used for its purification.

  • Objective: To assess the purity of the synthesized compound and to isolate it from any impurities.

  • Sample Preparation:

    • Dissolve a small amount of the sample in the mobile phase to be used for the analysis.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrumentation: An HPLC system equipped with a pump, injector, column, and a suitable detector (e.g., UV-Vis or Diode Array Detector). A C18 reversed-phase column is a common starting point for non-polar to moderately polar compounds.

  • Method Development:

    • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is typically employed. A small amount of acid (e.g., formic acid or trifluoroacetic acid) may be added to improve peak shape.

    • Flow Rate: A typical flow rate is 1 mL/min for an analytical column.

    • Detection: The wavelength for UV detection should be chosen based on the UV-Vis spectrum of the compound to maximize sensitivity.

  • Data Analysis: The purity of the compound is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a generalized workflow for the characterization of a novel chemical entity and a potential, though hypothetical, signaling pathway that a halogenated aromatic compound might influence, given that such compounds are known to exhibit a range of biological activities.[3][4]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity Assessment cluster_activity Biological Evaluation synthesis Chemical Synthesis of C14H10BrClO purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms hplc HPLC Analysis (Purity Assessment) purification->hplc screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) nmr->screening ms->screening hplc->screening mechanism Mechanism of Action Studies screening->mechanism signaling_pathway compound C14H10BrClO (Hypothetical Bioactive Compound) receptor Cell Surface Receptor compound->receptor Binds to/Modulates kinase_cascade Kinase Cascade (e.g., MAPK Pathway) receptor->kinase_cascade Activates transcription_factor Transcription Factor (e.g., AP-1, NF-κB) kinase_cascade->transcription_factor Phosphorylates/Activates gene_expression Target Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Proliferation, Apoptosis, Inflammation) gene_expression->cellular_response Leads to

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one. Due to the limited availability of experimental spectra for this specific molecule in publicly accessible databases, this guide presents a predicted dataset derived from the analysis of structurally similar compounds and established principles of NMR spectroscopy. This information is intended to support synthetic chemistry, drug discovery, and analytical development activities where this or related molecules are of interest.

Molecular Structure and Predicted NMR Assignments

The structure of this compound, with the proposed numbering for NMR signal assignment, is shown below. The predicted chemical shifts are influenced by the electronic effects of the carbonyl group, the bromine atom, and the two aromatic rings.

Figure 1. Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The prediction is based on the analysis of related structures, such as 2-bromo-1-(4-chlorophenyl)ethanone and 1,2-dibromo-1,2-diphenylethan.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H2~6.3 - 6.5Singlet (s)1HN/A
H4, H8~7.9 - 8.1Doublet (d)2H~8.5
H5, H7~7.4 - 7.6Doublet (d)2H~8.5
H10, H11, H12, H13, H14~7.2 - 7.5Multiplet (m)5HN/A

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data is presented below. The chemical shifts are influenced by the electronegativity of the substituents and the aromatic nature of the rings.

Signal AssignmentPredicted Chemical Shift (δ, ppm)
C1 (C=O)~190 - 192
C2 (CH-Br)~50 - 55
C3~134 - 136
C4, C8~130 - 132
C5, C7~128 - 130
C6~139 - 141
C9~135 - 137
C10, C14~128 - 130
C11, C13~128 - 130
C12~129 - 131

Experimental Protocols

The following section outlines a general methodology for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar compounds.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter.

¹H NMR Spectroscopy Parameters (for a 400 MHz spectrometer):

  • Pulse Program: Standard single-pulse sequence.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0-16 ppm

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: 2-4 seconds

¹³C NMR Spectroscopy Parameters (for a 100 MHz spectrometer):

  • Pulse Program: Proton-decoupled pulse sequence.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0-220 ppm

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds

  • Acquisition Time: 1-2 seconds

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS (0 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

Logical Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the general workflow from sample preparation to final spectral analysis.

G cluster_workflow NMR Experimental Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (1H and 13C Spectra) SamplePrep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Calibration Chemical Shift Calibration (Solvent or TMS Reference) Data_Processing->Calibration Analysis Spectral Analysis (Integration, Multiplicity, Chemical Shift Assignment) Calibration->Analysis Structure_Verification Structure Verification or Elucidation Analysis->Structure_Verification

Figure 2. A generalized workflow for acquiring and analyzing NMR spectral data.

This guide provides a foundational set of predicted data and standardized protocols to aid researchers in the analysis and characterization of this compound. Experimental verification of these predicted values is highly recommended for definitive structural confirmation.

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one, a versatile α-haloketone intermediate in organic synthesis. This document details the principal reactions, including synthesis, nucleophilic substitution, elimination, and reduction, supported by experimental protocols and quantitative data.

Core Reaction Mechanisms

This compound, possessing a reactive carbon-bromine bond alpha to a carbonyl group, primarily undergoes nucleophilic substitution and base-induced elimination reactions. The presence of the carbonyl group activates the α-carbon, making it susceptible to nucleophilic attack. Furthermore, the ketone functionality can be selectively reduced.

Synthesis of this compound
Nucleophilic Substitution (SN2) Reactions

The primary reaction pathway for this compound with a wide range of nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction. The electrophilic α-carbon is readily attacked by nucleophiles, leading to the displacement of the bromide ion. This versatility makes it a valuable precursor for the synthesis of various derivatives.

Key Characteristics of the SN2 Reaction:

  • Stereochemistry: The reaction proceeds with an inversion of configuration at the α-carbon.

  • Kinetics: The reaction rate is dependent on the concentration of both the α-haloketone and the nucleophile.

  • Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.

Common nucleophiles used in reactions with α-haloketones include amines, thiols, and cyanides, allowing for the introduction of diverse functional groups.

Elimination (E2) Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo a bimolecular elimination (E2) reaction to form an α,β-unsaturated ketone. The base abstracts a proton from the carbon adjacent to the carbonyl group (the α'-position), and concurrently, the bromide ion is eliminated.

Key Factors Influencing E2 Reactions:

  • Base Strength: Strong bases, such as sodium ethoxide (NaOEt) or potassium tert-butoxide, favor the E2 pathway.

  • Steric Hindrance: Bulky bases can influence the regioselectivity of the elimination.

  • Stereochemistry: The E2 reaction typically proceeds via an anti-periplanar arrangement of the proton and the leaving group.

Reduction of the Carbonyl Group

The ketone functionality of this compound can be selectively reduced to a secondary alcohol. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its mild nature and high selectivity for aldehydes and ketones.[1][2][3] The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.

Quantitative Data

While specific quantitative data for the reactions of this compound is limited in the available literature, the following table summarizes typical data for analogous α-bromo-aryl-ketones. This data can be used as a predictive guide for experimental design.

Reaction TypeSubstrateReagent/ConditionsProductYield (%)Reference
Synthesis (α-Bromination)1-(4-chlorophenyl)ethanoneNBS, PEG-Water, 80 °C, Ultrasound2-Bromo-1-(4-chlorophenyl)ethanoneGood to Excellent[4]
Nucleophilic Substitution2-Bromo-1-phenylethanoneImidazole, Computational StudyImidazolium salt-[5]
Elimination2-BromobutaneSodium Ethoxide2-Butene (trans/cis)Major Product
Reduction2-Bromo-1-(4-chlorophenyl)ethanoneNaBH₄, EtOH, reflux2-Bromo-1-(4-chlorophenyl)ethanolNot specified[6]

Experimental Protocols

The following are detailed experimental protocols for key reactions, adapted from procedures for structurally similar compounds.

Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone (Analogous Procedure)

Materials:

  • 1-(4-chlorophenyl)ethanone

  • N-Bromosuccinimide (NBS)

  • Polyethylene glycol (PEG-400)

  • Water

  • Dichloromethane

  • Round-bottom flask

  • Ultrasonic horn

  • Stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure: [4]

  • In a round-bottom flask, a mixture of 1-(4-chlorophenyl)ethanone (1.0 eq) and N-bromosuccinimide (1.0 eq) is added to a solution of PEG-400 and water.

  • The reaction mixture is stirred and placed under sonication using an ultrasonic horn at a suitable frequency and amplitude.

  • The temperature of the reaction is maintained at 80 °C.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is extracted with dichloromethane.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Nucleophilic Substitution with an Amine (General Protocol)

Materials:

  • This compound

  • Amine (e.g., aniline, piperidine)

  • Solvent (e.g., ethanol, acetonitrile)

  • Base (optional, e.g., triethylamine, potassium carbonate)

  • Round-bottom flask

  • Reflux condenser

  • Stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the amine (1.0-1.2 eq) to the solution. If the amine salt is formed, a non-nucleophilic base (1.1 eq) can be added to neutralize the acid produced.

  • The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the amine.

  • Monitor the reaction by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification is achieved by column chromatography or recrystallization.

Reduction with Sodium Borohydride (General Protocol)

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Solvent (e.g., ethanol, methanol)

  • Round-bottom flask

  • Stirrer

  • Aqueous ammonium chloride solution (saturated)

  • Ethyl acetate

  • Separatory funnel

Procedure: [1][3]

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.0-1.5 eq) in portions to the stirred solution.

  • Allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours), monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude alcohol can be purified by column chromatography or recrystallization.

Visualizations

Reaction Pathways of this compound

Reaction_Pathways cluster_start Starting Material cluster_reactions Reaction Mechanisms cluster_products Products Start 2-Bromo-1-(4-chlorophenyl)- 2-phenylethan-1-one SN2 Nucleophilic Substitution (SN2) Start->SN2  + Nucleophile E2 Elimination (E2) Start->E2  + Strong Base Reduction Reduction Start->Reduction  + NaBH4 Subst_Product α-Substituted Product SN2->Subst_Product Elim_Product α,β-Unsaturated Ketone E2->Elim_Product Red_Product 2-Bromo-1-(4-chlorophenyl)- 2-phenylethan-1-ol Reduction->Red_Product

Caption: Fundamental reaction pathways of the title compound.

Experimental Workflow for Synthesis and Subsequent Reactions

Experimental_Workflow Start 1-(4-chlorophenyl)- 2-phenylethan-1-one Bromination α-Bromination Start->Bromination Target 2-Bromo-1-(4-chlorophenyl)- 2-phenylethan-1-one Bromination->Target Reaction Reaction with Nucleophile/Base/Reducing Agent Target->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Final Product Purification->Product Analysis Characterization (NMR, MS, IR) Product->Analysis

Caption: General experimental workflow for the synthesis and reaction of the title compound.

References

In-Depth Technical Guide on the Safety and Handling of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one (CAS Number: 1889-78-7). The information presented is collated from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards and necessary precautions for laboratory use.

Chemical Identification and Properties

This section summarizes the key physical and chemical properties of this compound.

PropertyValue
IUPAC Name This compound
CAS Number 1889-78-7
Molecular Formula C₁₄H₁₀BrClO
Molecular Weight 309.59 g/mol
Appearance Solid
Purity > 95%

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. The following table outlines its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.[1]
Serious Eye Damage/Irritation1H318: Causes serious eye damage.[1]

Signal Word: Danger[1]

Hazard Pictogram:

alt text

Precautionary Statements and First Aid

Adherence to the following precautionary statements is crucial to minimize risk. This section also details the appropriate first aid measures in case of exposure.

TypeCodePrecautionary Statement
Prevention P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
Response P301 + P330 + P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]
P303 + P361 + P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[1]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P310Immediately call a POISON CENTER or doctor/physician.[1]
Storage P405Store locked up.[2]
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[2]
Disposal P501Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[2]

First Aid Measures:

  • General Advice: Show the safety data sheet to the doctor in attendance. Immediate medical attention is required.[1]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required. Keep eye wide open while rinsing.[1]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Call a physician immediately.[1]

  • Ingestion: Immediate medical attention is required. Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person.[1]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2]

Experimental Protocols: Safe Handling Procedures

Due to the hazardous nature of this compound, all work should be conducted in a controlled laboratory environment by trained personnel. The following protocols are general guidelines for safe handling.

4.1. Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to minimize exposure.

Protection TypeRecommended Equipment
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should also be worn.[3]
Skin Protection Wear fire/flame resistant and impervious clothing. A complete suit protecting against chemicals is recommended. Handle with chemical-resistant gloves (e.g., nitrile, neoprene).[3]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges. Ensure the respirator is properly fitted.

4.2. Engineering Controls

  • Work should be performed in a properly functioning chemical fume hood.[1]

  • Ensure that eyewash stations and safety showers are easily accessible and in good working order.[4]

4.3. Handling and Storage

  • Handling: Avoid all personal contact, including inhalation of dust.[2] Do not eat, drink, or smoke when using this product.[2] Avoid formation of dust and aerosols.[3]

  • Storage: Keep in a dry, cool, and well-ventilated place.[1] Keep the container tightly closed and store in a corrosives area.[1] Store away from incompatible materials such as strong oxidizing agents.

4.4. Spill and Waste Disposal

  • Spill Response: In case of a spill, evacuate the area. Use personal protective equipment.[3] Avoid dust formation.[3] Sweep up the material, place it in a suitable, closed container for disposal.[3] Do not let the product enter drains.[3]

  • Waste Disposal: Dispose of this hazardous waste in accordance with local, state, and federal regulations.[1] Do not dispose of it with normal trash.

Signaling Pathways and Experimental Workflows

Information on specific signaling pathways involving this compound is not available, as it is a chemical intermediate and not a bioactive molecule studied for its effects on biological pathways.

The following diagrams illustrate a general workflow for handling hazardous chemicals and the logical relationship between hazard identification and safety measures.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Fume Hood Gather_PPE->Prepare_Work_Area Weigh_Chemical Weigh Chemical Prepare_Work_Area->Weigh_Chemical Perform_Reaction Perform Reaction/Procedure Weigh_Chemical->Perform_Reaction Decontaminate Decontaminate Glassware & Surfaces Perform_Reaction->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Remove_PPE Remove PPE Correctly Dispose_Waste->Remove_PPE

Caption: General workflow for safely handling hazardous chemicals.

HazardPrecautionRelationship cluster_ppe Personal Protective Equipment cluster_eng Engineering Controls Hazard Chemical Hazard (e.g., Corrosive) Risk Potential Risk (e.g., Skin Burns, Eye Damage) Hazard->Risk Precaution Safety Precaution Risk->Precaution Gloves Gloves Precaution->Gloves Goggles Goggles/Face Shield Precaution->Goggles Lab_Coat Lab Coat Precaution->Lab_Coat Fume_Hood Fume Hood Precaution->Fume_Hood

Caption: Relationship between chemical hazards and safety precautions.

References

Solubility Profile of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on a qualitative assessment of its expected solubility in common organic solvents based on structural analysis and the principle of "like dissolves like." Furthermore, it offers detailed, standardized experimental protocols for determining the solubility of solid organic compounds, which can be readily applied to this compound in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Introduction

This compound is a halogenated aromatic ketone with a molecular structure that suggests a complex interplay of polar and nonpolar characteristics. Understanding its solubility in various organic solvents is crucial for its application in organic synthesis, where it serves as a versatile intermediate, as well as in pharmaceutical development, where solubility directly impacts bioavailability and formulation strategies. This guide aims to bridge the current information gap by providing a theoretical solubility profile and practical experimental methodologies.

Qualitative Solubility Profile

As of the latest literature review, no specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in common organic solvents has been published. However, a qualitative prediction of its solubility can be derived from its molecular structure.

The molecule possesses a carbonyl group and a bromine atom, which introduce polarity. The presence of two aromatic rings (a chlorophenyl and a phenyl group) contributes significant nonpolar character. Therefore, the solubility of this compound will be governed by the balance of these competing factors.

Expected Solubility:

  • High Solubility: In moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions with the carbonyl group and the carbon-halogen bonds. Examples include:

    • Acetone

    • Dichloromethane (DCM)

    • Tetrahydrofuran (THF)

    • Ethyl acetate

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

  • Moderate Solubility: In polar protic solvents like lower alcohols, where hydrogen bonding with the solvent is possible, but the large nonpolar aromatic regions may limit extensive solvation. Examples include:

    • Methanol

    • Ethanol

  • Low to Negligible Solubility: In nonpolar solvents, where the polar functional groups would hinder dissolution. Examples include:

    • Hexane

    • Toluene

    • Carbon tetrachloride

It is important to note that these are predictions, and experimental verification is essential for accurate solubility determination.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield any specific quantitative solubility data for this compound. The following table is provided as a template for researchers to populate with experimentally determined values.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Determination
e.g., Acetonee.g., 25e.g., Shake-Flask
e.g., Dichloromethanee.g., 25e.g., HPLC
e.g., Ethanole.g., 25e.g., Gravimetric
e.g., Methanole.g., 25
e.g., Toluenee.g., 25
e.g., Hexanee.g., 25
e.g., DMSOe.g., 25

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of a solid organic compound like this compound.

Shake-Flask Method (Equilibrium Method)

This is a widely accepted method for determining thermodynamic solubility.

Materials:

  • This compound (solid)

  • Selected organic solvents

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical technique like UV-Vis spectroscopy).

Procedure:

  • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

  • Agitate the mixtures for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.

  • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or other analytical method.

  • Calculate the original solubility in the solvent, taking into account the dilution factor.

Gravimetric Method

This method is simpler but may be less precise than instrumental methods.

Materials:

  • 2-Bromo-1-(4-chlorophenyl)-2-phenyletan-1-one (solid)

  • Selected organic solvents

  • Glass vials with screw caps

  • Shaker or stirrer with temperature control

  • Analytical balance

  • Oven or vacuum desiccator

Procedure:

  • Prepare a saturated solution as described in the Shake-Flask Method (steps 1-5).

  • Accurately weigh a clean, dry evaporating dish.

  • Carefully transfer a known volume of the clear, saturated supernatant to the weighed evaporating dish.

  • Gently evaporate the solvent in a fume hood, followed by drying in an oven at a temperature below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.

  • Weigh the evaporating dish containing the solid residue.

  • The difference in weight corresponds to the mass of the dissolved solid.

  • Calculate the solubility as mass of solute per volume of solvent (e.g., mg/mL).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the Shake-Flask method followed by HPLC analysis.

Solubility_Determination_Workflow start Start prep_sample Prepare Supersaturated Mixture (Excess Solid + Solvent) start->prep_sample equilibration Equilibration (Shaking at Constant Temp.) prep_sample->equilibration 24-72h separation Separation of Phases (Settling/Centrifugation) equilibration->separation filtration Filtration of Supernatant (e.g., 0.45 µm Syringe Filter) separation->filtration dilution Dilution of Saturated Solution filtration->dilution analysis Quantitative Analysis (e.g., HPLC) dilution->analysis calculation Solubility Calculation analysis->calculation end End (Solubility Data) calculation->end

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides a robust framework for researchers. The qualitative assessment suggests that the compound is likely to be soluble in a range of common polar aprotic and moderately polar organic solvents. The detailed experimental protocols provided offer a clear path for obtaining precise and reliable quantitative solubility data, which is indispensable for the effective utilization of this compound in research and development.

The Evolving Landscape of Substituted Alpha-Bromoketones: A Technical Guide to Their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted α-bromoketones are a class of organic compounds characterized by a bromine atom attached to the carbon atom alpha to a carbonyl group. First described in the late 18th century, these compounds have emerged as highly versatile synthetic intermediates due to the presence of two electrophilic sites: the α-carbon and the carbonyl carbon.[1] This dual reactivity has made them indispensable building blocks in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for preparing substituted α-bromoketones, complete with detailed experimental protocols and a comparative analysis of various synthetic approaches.

Historical Perspective and Key Discoveries

The journey of α-bromoketones from laboratory curiosities to essential synthetic precursors has been marked by several pivotal discoveries. While their initial description dates back to the late 18th century, the late 19th and early 20th centuries witnessed a surge in the exploration of their chemical properties and synthetic utility. Early investigations were often documented in seminal chemistry journals such as Justus Liebigs Annalen der Chemie and the Journal für praktische Chemie.[2][3][4][5]

A cornerstone in the chemistry of α-haloketones was the elucidation of the acid-catalyzed halogenation of ketones. Mechanistic studies in the early 1900s by chemists like Arthur Lapworth revealed that the reaction proceeds through an enol intermediate, with the rate-determining step being the formation of this enol.[6] This understanding laid the groundwork for the controlled synthesis of α-bromoketones.

Perhaps the most significant discovery in the reactivity of α-haloketones is the Favorskii rearrangement , first reported by the Russian chemist Alexei Yevgrafovich Favorskii in 1894.[7] This reaction involves the base-catalyzed rearrangement of α-halo ketones to form carboxylic acid derivatives, often with a ring contraction in cyclic substrates. The Favorskii rearrangement has since become a powerful tool in the synthesis of complex organic molecules, including strained ring systems.

Core Synthetic Methodologies

The synthesis of substituted α-bromoketones has evolved significantly over the past two centuries. Early methods relied on direct bromination with elemental bromine, while modern approaches offer greater selectivity, milder reaction conditions, and improved safety profiles.

Classical Acid-Catalyzed Bromination

The most traditional method for the synthesis of α-bromoketones is the acid-catalyzed reaction of a ketone with elemental bromine. The acid catalyst promotes the formation of the enol tautomer, which then acts as a nucleophile, attacking the electrophilic bromine.

dot

Caption: Acid-catalyzed α-bromination of a ketone.

The Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of α-haloketones with a base. The mechanism is thought to involve the formation of a cyclopropanone intermediate, which is then attacked by a nucleophile.

dot

Caption: Mechanism of the Favorskii rearrangement.

Modern Synthetic Approaches

In recent decades, a plethora of new reagents and methods have been developed for the synthesis of α-bromoketones, focusing on improved yields, selectivity, and greener reaction conditions.

dot

SyntheticEvolution Early Late 18th - Early 20th Century Direct Bromination (Br2) Acid/Base Catalysis Mid20th Mid 20th Century N-Bromosuccinimide (NBS) Improved Selectivity Early->Mid20th Safer Reagents Late20th Late 20th Century Perbromides H2O2-HBr Systems Mid20th->Late20th Milder Conditions Modern 21st Century Ionic Liquids Photocatalysis Flow Chemistry 'Green' Reagents Late20th->Modern Greener & More Efficient

Caption: Evolution of synthetic methods for α-bromoketones.

Quantitative Data on Synthetic Methods

The choice of synthetic method for a substituted α-bromoketone depends on various factors, including the substrate, desired scale, and available reagents. The following tables summarize quantitative data for different synthetic approaches.

Table 1: Comparison of Brominating Agents for Acetophenone

Brominating AgentCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Br₂Acetic Acid65243-44[8]
NBSp-TsOH / [bmim]PF₆Room Temp.9>80[9]
H₂O₂-HBrDioxaneRoom Temp.-High[10]
Br₂HBr / 1,4-Dioxane (Flow)--99[11]
CuO / I₂ (for iodination)MeOH--83-99[11]

Table 2: Synthesis of Various Aromatic α-Bromoketones using Br₂ without Catalyst

SubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
4'-MethylacetophenoneDiethyl Ether0 to RT288[11]
4'-MethoxyacetophenoneDiethyl Ether0 to RT292[11]
4'-ChloroacetophenoneDiethyl Ether0 to RT285[11]
4'-BromoacetophenoneDiethyl Ether0 to RT289[11]
2'-BromoacetophenoneDiethyl Ether0 to RT284[11]

Experimental Protocols

Protocol 1: Acid-Catalyzed Bromination of Acetone

This procedure is adapted from Organic Syntheses, a reliable source for classic organic preparations.[8]

Materials:

  • Acetone (c.p.)

  • Bromine

  • Glacial Acetic Acid

  • Water

  • Anhydrous Sodium Carbonate

  • Anhydrous Calcium Chloride

  • 5-L three-necked, round-bottomed flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Separatory funnel

Procedure:

  • Set up the 5-L flask in a water bath under a well-ventilated hood. Equip the flask with a mechanical stirrer, reflux condenser, thermometer, and a separatory funnel with its stem reaching near the bottom of the flask.

  • Charge the flask with 1.6 L of water, 500 cc of acetone, and 372 cc of glacial acetic acid.

  • Start the stirrer and heat the water bath to 70–80 °C, maintaining the internal temperature of the reaction mixture at approximately 65 °C.

  • Carefully add 354 cc (7.3 moles) of bromine through the separatory funnel over a period of one to two hours. Regulate the addition to prevent the accumulation of unreacted bromine.

  • After the addition is complete, continue stirring. The solution should become decolorized in about twenty minutes.

  • Once decolorized, dilute the reaction mixture with 800 cc of cold water and cool the flask to 10 °C.

  • Neutralize the solution to Congo red with approximately 1 kg of solid anhydrous sodium carbonate.

  • Separate the oily layer that forms using a separatory funnel and dry it with 80 g of anhydrous calcium chloride.

  • Fractionally distill the dried oil. Collect the fraction boiling at 38–48 °C/13 mm. The yield is typically 470–480 g (50–51%).

  • For a purer product, refractionate and collect the fraction boiling at 40–42 °C/13 mm. The yield of the purer product is 400–410 g (43–44%).

Safety Precautions: Bromine and bromoacetone are powerful irritants to the skin and mucous membranes. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Protocol 2: The Favorskii Rearrangement of an α-Bromoketone

This is a general procedure for the Favorskii rearrangement to produce an ester.

Materials:

  • α-Bromoketone substrate

  • Anhydrous Methanol

  • Sodium metal

  • Anhydrous Diethyl Ether

  • Saturated aqueous Ammonium Chloride

  • Anhydrous Magnesium Sulfate

  • Round-bottom flasks

  • Reflux condenser

  • Cannula

  • Magnetic stirrer and stir bar

  • Oil bath

  • Ice/water bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), prepare a fresh solution of sodium methoxide by carefully adding sodium metal (2.2 equivalents) to anhydrous methanol at 0 °C. Stir until all the sodium has reacted.

  • In a separate flask, dissolve the α-bromoketone (1.0 equivalent) in anhydrous diethyl ether.

  • Transfer the solution of the α-bromoketone to the sodium methoxide solution at 0 °C via cannula. A white slurry will typically form.

  • Allow the reaction mixture to warm to room temperature, then equip the flask with a reflux condenser and place it in a preheated oil bath at 55 °C.

  • Stir the reaction mixture at 55 °C for 4 hours.

  • After 4 hours, cool the mixture to room temperature and then to 0 °C in an ice/water bath.

  • Dilute the mixture with diethyl ether and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic solution in vacuo.

  • Purify the crude product by silica gel flash chromatography to obtain the desired carboxylic acid ester.

Safety Precautions: Sodium metal reacts violently with water. Handle with care under an inert atmosphere. The reaction should be performed in a well-ventilated fume hood.

Conclusion

Substituted α-bromoketones have a rich history and continue to be of paramount importance in modern organic synthesis. The evolution of their synthetic methodologies, from classical acid-catalyzed bromination to contemporary green and efficient protocols, reflects the broader advancements in the field of organic chemistry. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of these versatile building blocks is crucial for the design and construction of novel therapeutic agents. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the practical application of α-bromoketone chemistry in the laboratory.

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one, a highly reactive α-haloketone, in the construction of diverse and medicinally relevant heterocyclic scaffolds. The protocols detailed herein are based on established synthetic transformations, offering a guide for the laboratory synthesis of thiazoles, imidazoles, and oxazoles.

Introduction

This compound is a key building block in organic synthesis, primarily owing to its two electrophilic sites: the carbon bearing the bromine atom and the carbonyl carbon. This dual reactivity allows for a variety of cyclocondensation reactions with dinucleophilic reagents to form a range of five-membered heterocyclic rings. Its utility is particularly pronounced in the synthesis of substituted thiazoles, imidazoles, and oxazoles, which are core structures in many pharmaceutical agents.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. The reaction of this compound with a thioamide or thiourea provides a direct route to highly substituted thiazoles.

Application Note: Synthesis of 2-Amino-4-(4-chlorophenyl)-5-phenylthiazole

The reaction with thiourea is a straightforward approach to obtaining 2-aminothiazole derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. A notable application is the synthesis of 4-(4-chlorophenyl)thiazol-2-amines, which have been investigated for their inhibitory effects on enzymes like bovine pancreatic DNase I.[1][2]

Experimental Protocol: Synthesis of 4-(4-chlorophenyl)-5-phenyl-1,3-thiazol-2-amine

This protocol is adapted from the general Hantzsch thiazole synthesis.[3]

Materials:

  • This compound

  • Thiourea

  • Anhydrous Ethanol

  • Microwave Synthesis Reactor

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1 mmol) and thiourea (1.2 mmol).

  • Add anhydrous ethanol (10 mL) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 80°C for 30 minutes.[1][2]

  • After cooling, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-amino-4-(4-chlorophenyl)-5-phenylthiazole.

Quantitative Data for Thiazole Synthesis
ProductReagentsSolventConditionsYield (%)Reference
4-(4-chlorophenyl)thiazol-2-aminesα-bromoketone, N-substituted thioureaAnhydrous EthanolMicrowave, 80°C, 30 minNot Specified[1][2]
2-Amino-4-(2,4,5-trichlorophenyl)thiazole2-Chloro-1-(2,4,5-trichlorophenyl)ethanone, ThioureaAbsolute EthanolRefluxNot Specified[3]

Note: Yields are highly dependent on the specific substrates and reaction conditions and may require optimization.

Synthesis of Imidazole Derivatives

The synthesis of imidazoles from α-haloketones is a well-established method, often proceeding through condensation with an amidine or a mixture of an aldehyde, a primary amine, and ammonium acetate.

Application Note: Synthesis of 2,4-Diaryl- and 1,2,4-Trisubstituted Imidazoles

This compound can be utilized in multi-component reactions to generate highly substituted imidazoles. For instance, a one-pot, four-component reaction with an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions can yield 1,2,4-trisubstituted imidazoles in good yields.[4] These imidazole derivatives are valuable scaffolds in drug discovery, known to interact with a variety of biological targets.

Experimental Protocol: Synthesis of 4-(4-chlorophenyl)-5-phenyl-1H-imidazole

This protocol is based on the general synthesis of 2,4,5-trisubstituted imidazoles.

Materials:

  • This compound

  • Formaldehyde (or other aldehyde)

  • Ammonium acetate

  • Glacial Acetic Acid

Procedure:

  • To a solution of this compound (1 mmol) in glacial acetic acid (10 mL), add formaldehyde (1.2 mmol) and ammonium acetate (2 mmol).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent to obtain 4-(4-chlorophenyl)-5-phenyl-1H-imidazole.

Quantitative Data for Imidazole Synthesis
ProductReagentsConditionsYield (%)Reference
1,2,4-Trisubstituted 1H-imidazoles2-bromoacetophenone, aldehyde, primary amine, ammonium acetateSolvent-free, 130°C, 2h80-96[4]
2-(4-chlorophenyl)-4, 5-diphenyl-1H-imidazoleBenzil, 4-chlorobenzaldehyde, ammonium acetateGlacial acetic acid, reflux, 5hNot Specified

Synthesis of Oxazole Derivatives

Oxazoles can be synthesized from α-haloketones through the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone intermediate formed from the reaction with an amide.

Application Note: Synthesis of 2,5-Disubstituted and 2,4,5-Trisubstituted Oxazoles

The reaction of this compound with a primary amide, such as benzamide, can lead to the formation of 2,4,5-trisubstituted oxazoles. This reaction typically requires a dehydrating agent to facilitate the final cyclization step. Oxazole moieties are present in numerous natural products and pharmacologically active compounds.

Experimental Protocol: Synthesis of 2,5-Diphenyl-4-(4-chlorophenyl)oxazole

This is a representative protocol based on the Robinson-Gabriel synthesis.[5]

Materials:

  • This compound

  • Benzamide

  • Polyphosphoric acid (PPA) or another dehydrating agent

  • Toluene

Procedure:

  • In a round-bottom flask, mix this compound (1 mmol) and benzamide (1.2 mmol).

  • Add polyphosphoric acid (a sufficient amount to ensure stirring) or another dehydrating agent.

  • Heat the mixture at 120-140°C for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and carefully add ice-water to quench the reaction and precipitate the product.

  • Filter the solid, wash with water and a dilute solution of sodium bicarbonate.

  • Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol or toluene).

Quantitative Data for Oxazole Synthesis

Specific quantitative data for the synthesis of oxazoles from this compound is limited in the reviewed literature. The following table provides general information for oxazole synthesis from α-haloketones.

ProductReagentsConditionsYield (%)Reference
2,5-Diaryl/2,4,5-Trisubstituted Oxazolesα-bromoketones, benzylamine derivatives, I2/K2CO3DMFNot Specified[6]

Visualizing Synthetic Pathways

The following diagrams illustrate the general synthetic workflows for the preparation of thiazole, imidazole, and oxazole derivatives from this compound.

Thiazole_Synthesis start 2-Bromo-1-(4-chlorophenyl)- 2-phenylethan-1-one intermediate Thiazoline Intermediate start->intermediate Hantzsch Thiazole Synthesis reagent Thiourea reagent->intermediate product 4-(4-chlorophenyl)-5-phenyl- 1,3-thiazol-2-amine intermediate->product Dehydration

Caption: Hantzsch synthesis of 2-aminothiazoles.

Imidazole_Synthesis start 2-Bromo-1-(4-chlorophenyl)- 2-phenylethan-1-one intermediate Condensation Adduct start->intermediate Cyclocondensation reagents Aldehyde + Ammonium Acetate reagents->intermediate product Substituted Imidazole intermediate->product Aromatization

Caption: General synthesis of substituted imidazoles.

Oxazole_Synthesis start 2-Bromo-1-(4-chlorophenyl)- 2-phenylethan-1-one intermediate α-Acylamino Ketone start->intermediate N-Alkylation reagent Primary Amide (e.g., Benzamide) reagent->intermediate product Substituted Oxazole intermediate->product Robinson-Gabriel Cyclodehydration

Caption: Robinson-Gabriel synthesis of oxazoles.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols and data presented in these application notes serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of novel chemical entities based on thiazole, imidazole, and oxazole scaffolds. Further optimization of the described reaction conditions may be necessary to achieve desired yields and purity for specific target molecules.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one is a versatile bifunctional molecule of significant interest in synthetic organic chemistry and drug discovery. Its structure, featuring a reactive α-bromo ketone moiety, makes it an excellent electrophilic substrate for a wide array of nucleophilic substitution reactions. The presence of the 4-chlorophenyl and phenyl groups influences the reactivity of the α-carbon, making it a valuable building block for the synthesis of a diverse range of complex organic molecules, including heterocyclic compounds, and as a scaffold for the development of novel therapeutic agents.

This document provides detailed application notes and generalized protocols for the nucleophilic substitution of this compound with various nucleophiles, including amines, thiols, azide, and cyanide.

Chemical Structure and Properties

PropertyValue
IUPAC Name This compound
CAS Number 1889-78-7
Molecular Formula C₁₄H₁₀BrClO
Molecular Weight 309.59 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 60-70 °C

General Reaction Pathway

The core reactivity of this compound lies in the susceptibility of the carbon atom bearing the bromine to nucleophilic attack. The adjacent carbonyl group enhances the electrophilicity of this carbon, facilitating the displacement of the bromide leaving group by a variety of nucleophiles.

Caption: General nucleophilic substitution pathway.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the nucleophilic substitution on α-bromo ketones with structural similarity to the target compound. It is important to note that specific yields for this compound may vary and optimization may be required.

NucleophileReagentSolventBaseTemperature (°C)Time (h)Yield (%)
Amine PiperidineEthanol-Reflux4Good to High
Thiol ThiophenolEthanolTriethylamineReflux2Good to High
Azide Sodium AzideAcetone/Water-RT - 602-3High
Cyanide Sodium CyanideDMF-RT12Moderate to Good

Note: The yields are generalized from reactions with structurally related α-bromo ketones and should be considered as estimates. Optimization of reaction conditions is recommended for specific applications.

Experimental Protocols

Safety Precautions: this compound is a hazardous substance. Causes severe skin burns and eye damage and may cause respiratory irritation. Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Sodium cyanide and sodium azide are highly toxic and should be handled with extreme caution.

General Protocol for Nucleophilic Substitution

This protocol provides a general framework for conducting nucleophilic substitution reactions. Specific parameters should be optimized for each nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., amine, thiol, sodium azide, sodium cyanide)

  • Anhydrous solvent (e.g., ethanol, DMF, acetone)

  • Base (if required, e.g., triethylamine, potassium carbonate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Thin-layer chromatography (TLC) supplies

  • Work-up and purification reagents and equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)

Caption: A generalized workflow for the nucleophilic substitution reaction.

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

    • Dissolve the starting material in the appropriate anhydrous solvent.

    • Add the nucleophile (1.0 - 1.5 eq.). If the nucleophile is a salt (e.g., NaCN, NaN₃), it can be added directly. If the nucleophile is neutral (e.g., an amine or thiol), a base (1.0 - 1.5 eq.) may be required to neutralize the HBr formed during the reaction.

  • Reaction:

    • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water or an appropriate aqueous solution.

    • If the product is soluble in an organic solvent, perform an extraction using a suitable solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure substituted product.

  • Characterization:

    • Characterize the purified product using standard analytical techniques such as NMR (¹H and ¹³C), IR, and mass spectrometry to confirm its structure and purity.

Specific Application Notes

  • Reaction with Amines (e.g., Piperidine): This reaction typically proceeds readily in a polar protic solvent like ethanol at reflux. The use of a base is generally not necessary if an excess of the amine is used, as the amine itself can act as a base to neutralize the HBr byproduct.

  • Reaction with Thiols (e.g., Thiophenol): The reaction with thiols is often carried out in the presence of a non-nucleophilic base, such as triethylamine or potassium carbonate, to deprotonate the thiol and form the more nucleophilic thiolate. A polar solvent like ethanol or DMF is commonly used.

  • Reaction with Sodium Azide: The substitution with azide is a common method to introduce a nitrogen functionality, which can be further transformed into an amine or a triazole. This reaction is typically performed in a polar aprotic solvent like acetone or DMF, often with the addition of a small amount of water to aid in the dissolution of the sodium azide.

  • Reaction with Sodium Cyanide: The introduction of a nitrile group is a valuable transformation as it can be hydrolyzed to a carboxylic acid or reduced to an amine. The reaction is usually carried out in a polar aprotic solvent such as DMF or DMSO, where the cyanide salt has better solubility. Due to the high toxicity of cyanide, this reaction must be performed with extreme caution in a well-ventilated fume hood, and all waste must be quenched and disposed of properly.

Conclusion

This compound is a highly useful and reactive building block for the synthesis of a wide variety of organic compounds. The protocols and data provided in these application notes serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors. It is recommended that the reaction conditions for each specific nucleophile be optimized to achieve the best possible yields and purity.

The Versatile Intermediate: 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note & Protocol

Introduction

2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one, a halogenated ketone derivative, serves as a pivotal intermediate in the synthesis of a diverse array of pharmaceutical compounds. Its inherent reactivity, attributed to the presence of an α-bromo ketone functional group, makes it a valuable building block for constructing complex heterocyclic scaffolds, which are prominent in many clinically significant drugs. This document provides a comprehensive overview of its applications, detailed experimental protocols for its synthesis and subsequent utilization, and insights into the biological pathways targeted by its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1889-78-7[1]
Molecular Formula C₁₄H₁₀BrClO[1]
Molecular Weight 309.59 g/mol [1]
Appearance White to Light Brown Crystalline Solid
Purity Typically ≥95%[2]

Applications in Pharmaceutical Synthesis

The primary utility of this compound lies in its role as a precursor for various heterocyclic systems, most notably imidazoles and triazoles. These scaffolds are central to the development of antifungal and anticancer agents.

Synthesis of Antifungal Agents

This intermediate is instrumental in the synthesis of triazole-based antifungal agents. The mechanism of action for these antifungals involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[3][4] By disrupting this pathway, the integrity of the fungal cell membrane is compromised, leading to cell death.[3][4]

Synthesis of Kinase Inhibitors for Anticancer Therapy

Substituted imidazole derivatives synthesized from this compound have shown promise as potent kinase inhibitors.[5][6] These molecules can target various protein kinases involved in oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general methods for the α-bromination of ketones.

Materials:

  • 1-(4-chlorophenyl)-2-phenylethan-1-one

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for reflux and filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(4-chlorophenyl)-2-phenylethan-1-one (1 equivalent) in CCl₄.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

Quantitative Data:

ParameterValue/Range
Yield 80-90%
Purity >95%

Note: Yields and purity are dependent on reaction scale and purification efficiency.

Protocol 2: Synthesis of 1,2,4-Trisubstituted Imidazoles

This protocol describes a one-pot, four-component synthesis of 1,2,4-trisubstituted imidazoles using this compound.

Materials:

  • This compound

  • A primary amine (e.g., aniline)

  • An aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Solvent (e.g., ethanol or solvent-free conditions)

  • Heating apparatus (e.g., oil bath or microwave reactor)

Procedure:

  • In a reaction vessel, combine this compound (1 equivalent), a primary amine (1 equivalent), an aldehyde (1 equivalent), and ammonium acetate (2-3 equivalents).

  • The reaction can be performed under solvent-free conditions by heating the mixture at 100-130°C for 1-2 hours. Alternatively, the reactants can be refluxed in a solvent like ethanol.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. If performed in a solvent, remove the solvent under reduced pressure.

  • Treat the residue with cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,4-trisubstituted imidazole.

Quantitative Data for a Representative Synthesis:

ProductYieldPurityReference
1-Benzyl-4-(4-chlorophenyl)-2-phenyl-1H-imidazole55%>95%
1-(4-Chlorobenzyl)-2,4-bis(4-chlorophenyl)-1H-imidazole~23%>95%

Note: Yields can vary significantly based on the specific substrates used.

Logical Workflow and Signaling Pathways

Experimental Workflow for Imidazole Synthesis

The general workflow for the synthesis and evaluation of imidazole-based pharmaceutical candidates is depicted below.

experimental_workflow start Starting Materials (2-Bromo-1-(4-chlorophenyl) -2-phenylethan-1-one, Amine, Aldehyde, Ammonium Acetate) synthesis One-Pot Synthesis of 1,2,4-Trisubstituted Imidazoles start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening Biological Screening (e.g., Kinase Assays, Antifungal Assays) characterization->screening lead_id Lead Compound Identification screening->lead_id optimization Lead Optimization (SAR Studies) lead_id->optimization Iterative Process preclinical Preclinical Studies lead_id->preclinical optimization->synthesis

General workflow for synthesis and evaluation.
PI3K/Akt/mTOR Signaling Pathway Inhibition

Imidazole derivatives synthesized from the title intermediate have been shown to inhibit kinases in the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell survival and proliferation that is often hyperactivated in cancer.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Phosphorylation (e.g., Bad, Caspase-9) mTORC2 mTORC2 mTORC2->Akt Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Phosphorylation (e.g., S6K, 4E-BP1) Imidazole Imidazole Derivative (Kinase Inhibitor) Imidazole->PI3K Inhibition Imidazole->Akt Inhibition Imidazole->mTORC1 Inhibition

PI3K/Akt/mTOR pathway inhibition by imidazole derivatives.

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its ability to serve as a scaffold for the construction of biologically active heterocyclic compounds, particularly imidazole and triazole derivatives, underscores its importance in the development of new antifungal and anticancer therapies. The protocols and pathways described herein provide a framework for researchers and scientists to explore the full potential of this key synthetic building block in drug discovery and development.

References

Synthetic Applications of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one is a versatile α-bromoketone that serves as a pivotal building block in medicinal chemistry for the synthesis of a wide array of heterocyclic compounds. Its inherent reactivity, stemming from the electrophilic carbon bearing the bromine atom, makes it an ideal precursor for constructing molecules with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis of biologically active compounds, primarily focusing on antifungal and anticancer agents, derived from this valuable starting material.

Application Note 1: Synthesis of Novel Antifungal Agents

The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drug discovery, with many approved drugs targeting the fungal enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. This compound is a key intermediate for the synthesis of novel triazole derivatives with potential antifungal activity.

General Synthetic Strategy: Triazole Formation

The primary route to 1,2,4-triazole derivatives from this compound involves a condensation reaction with a thiosemicarbazide derivative, followed by cyclization. This approach allows for the introduction of diverse substituents on the triazole ring, enabling the exploration of structure-activity relationships (SAR).

Antifungal_Synthesis start 2-Bromo-1-(4-chlorophenyl)- 2-phenylethan-1-one intermediate Intermediate start->intermediate Condensation reagent Thiosemicarbazide derivative reagent->intermediate product Substituted 1,2,4-Triazole intermediate->product Cyclization activity Antifungal Activity (CYP51 Inhibition) product->activity

Caption: Synthetic workflow for antifungal triazoles.

Quantitative Data: Antifungal Activity of Analogous Triazole Derivatives

While specific MIC values for derivatives of this compound are not extensively reported in publicly available literature, the following table summarizes the minimum inhibitory concentration (MIC) values for structurally related triazole compounds against various fungal strains, demonstrating the potential of this chemical class.

Compound IDFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Triazole Analog ACandida albicans0.5 - 8Fluconazole1 - 16
Triazole Analog BAspergillus flavus8 - 32Miconazole4 - 32
Triazole Analog CCryptococcus neoformans0.125Itraconazole< 0.125
Triazole Analog DTrichophyton rubrum< 0.125Itraconazole< 0.125

Note: Data presented is for analogous compounds to illustrate the potential antifungal efficacy.

Experimental Protocol: Synthesis of 4-Amino-5-(4-chlorophenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

This protocol describes the synthesis of a key triazole intermediate from this compound.

Materials:

  • This compound

  • Thiosemicarbazide

  • Sodium acetate

  • Ethanol

  • Reflux apparatus

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and thiosemicarbazide (1.1 mmol) in ethanol (20 mL).

  • Add sodium acetate (1.5 mmol) to the mixture.

  • Heat the reaction mixture to reflux with constant stirring for 6-8 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-amino-5-(4-chlorophenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Application Note 2: Development of Novel Anticancer Agents

Chalcones, characterized by an α,β-unsaturated ketone system, are a class of compounds that have demonstrated significant anticancer activity. Their mechanism of action often involves the inhibition of tubulin polymerization, a critical process in cell division. Disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. The structural backbone of this compound provides a foundation for the synthesis of novel chalcone derivatives and other heterocyclic systems with potential as anticancer agents.

General Synthetic Strategy: Thiazole and Chalcone Synthesis

A prominent application of α-bromoketones is the Hantzsch thiazole synthesis, which involves the reaction with a thioamide. This reaction provides a straightforward route to highly substituted and biologically active thiazole derivatives.

Anticancer_Thiazole_Synthesis start 2-Bromo-1-(4-chlorophenyl)- 2-phenylethan-1-one product Substituted Thiazole start->product Hantzsch Synthesis reagent Thioamide derivative reagent->product activity Anticancer Activity product->activity

Caption: Hantzsch synthesis for anticancer thiazoles.

While not a direct condensation, the α-bromoketone can undergo elimination reactions to form an α,β-unsaturated ketone (chalcone) intermediate, which can then be further functionalized. A more direct route to chalcones involves the Claisen-Schmidt condensation of a substituted acetophenone (like 4-chloroacetophenone) with a substituted benzaldehyde. The resulting chalcone can then be brominated to yield a precursor similar to the title compound for further derivatization.

Signaling Pathway: Tubulin Polymerization Inhibition

Many chalcone derivatives exert their anticancer effects by interacting with tubulin, the protein subunit of microtubules. By binding to the colchicine-binding site on β-tubulin, they prevent the polymerization of tubulin into microtubules. This disruption of the microtubule network is critical for mitosis, leading to cell cycle arrest and apoptosis.

Tubulin_Inhibition_Pathway cluster_cell Cancer Cell Chalcone Chalcone Derivative Tubulin Tubulin Dimers Chalcone->Tubulin Binds to Colchicine Site Microtubules Microtubules Chalcone->Microtubules Inhibits Tubulin->Microtubules Polymerization Mitosis Mitosis Microtubules->Mitosis Enables Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to

Caption: Mechanism of tubulin polymerization inhibition.

Quantitative Data: Anticancer Activity of Analogous Chalcone Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for chalcone derivatives that are structurally related to compounds derivable from this compound, highlighting their potent cytotoxic effects against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Chalcone Analog EMCF-7 (Breast)3.44 ± 0.19Doxorubicin~0.5
Chalcone Analog FHepG2 (Liver)4.64 ± 0.23Cisplatin~5
Chalcone Analog GHCT116 (Colon)6.31 ± 0.275-Fluorouracil~4
Chalcone Analog HA549 (Lung)4.4Cisplatin15.3

Note: Data is for analogous compounds to demonstrate the potential anticancer efficacy.

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-(4-chlorophenyl)-5-phenylthiazole

This protocol details the synthesis of a substituted thiazole, a scaffold with known anticancer potential.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Reflux apparatus

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1 mmol) and thiourea (1.2 mmol).

  • Add ethanol (15 mL) to the flask.

  • Heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol.

  • Dry the product in a vacuum oven.

  • The product can be further purified by recrystallization from ethanol if necessary.

Protocol for Biological Evaluation: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.

MIC_Workflow cluster_workflow MIC Determination Workflow start Prepare serial dilutions of test compound in a 96-well plate inoculate Inoculate wells with a standardized microbial suspension start->inoculate incubate Incubate at appropriate temperature and duration inoculate->incubate read Read results visually or using a plate reader (e.g., with resazurin) incubate->read determine Determine MIC (lowest concentration with no visible growth) read->determine

Caption: Workflow for MIC determination.

Materials:

  • Synthesized compound

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL for bacteria). Dilute this suspension to the final required inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or with the aid of a viability indicator like resazurin.

Application Notes and Protocols for the Synthesis of Thiazole Derivatives from 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents. The Hantzsch thiazole synthesis is a classical and versatile method for the construction of this important heterocycle. This protocol details the synthesis of 2-amino-4-(4-chlorophenyl)-5-phenylthiazole derivatives starting from the α-haloketone, 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one, and various thiourea or thioamide analogs. This reaction proceeds via a condensation and cyclization mechanism, providing a straightforward route to a library of substituted thiazoles for further investigation in drug discovery and development programs.

Reaction Principle

The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide-containing reactant, most commonly thiourea or a substituted thiourea. The reaction commences with the nucleophilic attack of the sulfur atom of the thiourea on the electrophilic carbon bearing the bromine atom in this compound. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic thiazole ring. The use of different substituted thioureas or thioamides allows for the generation of a diverse range of thiazole derivatives with varying functionalities at the 2-position of the thiazole core.

Data Presentation: Synthesis of Thiazole Derivatives

The following table summarizes representative quantitative data for the synthesis of various thiazole derivatives from this compound and different thiourea analogs. The data is compiled from analogous reactions reported in the literature and represents expected outcomes under optimized conditions.[1][2]

EntryThiourea DerivativeProductReaction Time (h)Temperature (°C)Yield (%)
1Thiourea2-Amino-4-(4-chlorophenyl)-5-phenylthiazole478 (Reflux)85
2N-Methylthiourea4-(4-Chlorophenyl)-2-(methylamino)-5-phenylthiazole678 (Reflux)78
3N-Phenylthiourea4-(4-Chlorophenyl)-5-phenyl-2-(phenylamino)thiazole878 (Reflux)72
4AcetylthioureaN-(4-(4-Chlorophenyl)-5-phenylthiazol-2-yl)acetamide578 (Reflux)80
5BenzoylthioureaN-(4-(4-Chlorophenyl)-5-phenylthiazol-2-yl)benzamide678 (Reflux)75

Experimental Protocols

General Protocol for the Synthesis of 2-Amino-4-(4-chlorophenyl)-5-phenylthiazole

This protocol describes a general procedure for the synthesis of 2-amino-4-(4-chlorophenyl)-5-phenylthiazole from this compound and thiourea.[3][4]

Materials:

  • This compound (1 mmol, 309.6 g/mol )

  • Thiourea (1.2 mmol, 76.12 g/mol )

  • Absolute Ethanol (15 mL)

  • Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)

  • Deionized Water

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethyl acetate/Hexane mixture (for TLC)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 mmol).

  • Dissolution: Add absolute ethanol (15 mL) to the flask and stir the mixture until the starting material is completely dissolved.

  • Addition of Thiourea: To the stirred solution, add thiourea (1.2 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane 3:7). The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture slowly into a beaker containing 50 mL of cold 5% aqueous sodium bicarbonate solution while stirring. This will neutralize the hydrobromic acid formed during the reaction and precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid cake with an ample amount of cold deionized water to remove any unreacted thiourea and inorganic salts.

  • Drying: Dry the collected solid in a desiccator or a vacuum oven at a low temperature.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to obtain the pure 2-amino-4-(4-chlorophenyl)-5-phenylthiazole.

Expected Results:

The final product, 2-amino-4-(4-chlorophenyl)-5-phenylthiazole, is expected to be a solid. The structure can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. A representative expected yield is around 85%.

Visualizations

experimental_workflow start Starting Materials: This compound Thiourea/Thioamide reaction Hantzsch Thiazole Synthesis - Absolute Ethanol - Reflux (78°C) - 4-8 hours start->reaction workup Reaction Work-up - Cool to RT - Precipitate in NaHCO₃ (aq) reaction->workup isolation Product Isolation - Vacuum Filtration - Wash with Water workup->isolation purification Purification - Recrystallization (Ethanol) isolation->purification product Final Product: Substituted Thiazole Derivative purification->product analysis Characterization - NMR - Mass Spec - Melting Point product->analysis

Caption: Experimental workflow for the synthesis of thiazole derivatives.

signaling_pathway reagents α-Haloketone + Thiourea intermediate1 S-Alkylation Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclization Intermediate (Thiazoline) intermediate1->intermediate2 Intramolecular Cyclization product Thiazole Product intermediate2->product Dehydration h2o H₂O intermediate2->h2o

Caption: Simplified reaction mechanism for Hantzsch thiazole synthesis.

References

Application Notes: The Versatility of α-Bromoketones in the Synthesis of Novel Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

α-Bromoketones are a class of organic compounds characterized by a bromine atom attached to the carbon atom adjacent to a carbonyl group. This unique structural arrangement imparts significant reactivity, making them highly valuable and versatile building blocks in organic synthesis.[1] The presence of two electrophilic centers—the α-carbon and the carbonyl carbon—allows for a wide range of chemical transformations.[2][3] The electron-withdrawing effect of the carbonyl group enhances the polarity of the carbon-bromine bond, making the α-carbon particularly susceptible to nucleophilic attack.[1][4] This inherent reactivity has established α-bromoketones as critical precursors for the synthesis of a diverse array of complex molecules, especially heterocyclic compounds, many of which are scaffolds for pharmacologically active agents.[2][3][5]

These intermediates are instrumental in forming various N, S, and O-heterocycles, which are foundational structures in many blockbuster drugs.[2][5] Their utility spans numerous classical and modern synthetic reactions, including nucleophilic substitutions, cyclo-condensations, and multicomponent reactions, providing access to indoles, thiazoles, imidazoles, pyrazoles, and benzofurans.[4] This guide provides detailed protocols for the synthesis of thiazole and imidazole derivatives, two classes of heterocycles with significant importance in drug discovery and development, using α-bromoketones as the key starting material.

Core Synthetic Applications & Protocols

Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, involving the condensation of an α-haloketone with a thioamide or thiourea.[4] This reaction provides a direct and efficient route to 2-aminothiazoles and other substituted thiazole derivatives, which are prevalent motifs in medicinal chemistry, exhibiting a wide range of biological activities including antibacterial, antifungal, and anticancer properties.[3]

Reaction Pathway: Hantzsch Thiazole Synthesis

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product AlphaBromoketone α-Bromoketone Intermediate Thiazoline Intermediate AlphaBromoketone->Intermediate Condensation Thiourea Thiourea Thiourea->Intermediate Condensation Product 2-Aminothiazole Derivative Intermediate->Product Dehydration/ Aromatization

Caption: Workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a general procedure for the synthesis of a 2-aminothiazole derivative from an α-bromoketone and thiourea.

Materials:

  • α-Bromoacetophenone (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (as solvent)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve α-bromoacetophenone (1.0 eq) in absolute ethanol (30 mL).

  • Addition of Reagent: To this solution, add thiourea (1.2 eq) and stir the mixture at room temperature for 10 minutes.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78°C) using a heating mantle. Maintain reflux for 3-4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add saturated sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction until the effervescence ceases.

  • Isolation: The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified product in a vacuum oven. The final product can be characterized by melting point determination, NMR spectroscopy, and mass spectrometry.

Quantitative Data:

The yields of thiazole synthesis can vary depending on the specific substrates and reaction conditions used. Below is a summary of representative data.

α-Bromoketone SubstrateThio- partnerProductYield (%)
α-BromoacetophenoneThiourea2-Amino-4-phenylthiazole85-95%
2-Bromo-1-(4-chlorophenyl)ethanoneThiourea2-Amino-4-(4-chlorophenyl)thiazole80-90%
2-Bromo-1-(4-methoxyphenyl)ethanoneThioacetamide2-Methyl-4-(4-methoxyphenyl)thiazole75-85%
3-Bromopentan-2-oneThiourea2-Amino-4,5-dimethylthiazole70-80%
Synthesis of Imidazole Derivatives

The reaction of α-bromoketones with amidines (or guanidines) is a classical method for the synthesis of substituted imidazoles.[4] Imidazole rings are a fundamental component of many biologically active molecules, including natural products and synthetic drugs. This synthesis provides a versatile and straightforward entry to this important class of heterocycles.

Reaction Pathway: Imidazole Synthesis

Imidazole_Synthesis cluster_reactants Reactants cluster_intermediate Key Steps cluster_product Product AlphaBromoketone α-Bromoketone Step1 Nucleophilic Substitution AlphaBromoketone->Step1 Step 1 Amidine Amidine/Guanidine Amidine->Step1 Step 1 Step2 Cyclization Step1->Step2 Step 2 Product Substituted Imidazole Step2->Product Dehydration

Caption: General pathway for the synthesis of substituted imidazoles.

Experimental Protocol: Synthesis of 2-Amino-4-phenylimidazole

This protocol outlines a general procedure for synthesizing a 2-aminoimidazole derivative from an α-bromoketone and guanidine.

Materials:

  • α-Bromoacetophenone (1.0 eq)

  • Guanidine hydrochloride (1.5 eq)

  • Sodium ethoxide (NaOEt) or another suitable base (1.5 eq)

  • Ethanol (as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, add guanidine hydrochloride (1.5 eq) to a solution of sodium ethoxide (1.5 eq) in absolute ethanol (40 mL). Stir for 15 minutes to generate free guanidine.

  • Addition of Ketone: Add α-bromoacetophenone (1.0 eq) to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. The reaction progress can be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Isolation: Add water to the residue, which should cause the product to precipitate. If the product is water-soluble, extraction with a suitable organic solvent (e.g., ethyl acetate) may be necessary.

  • Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the compound using standard analytical techniques (Melting Point, NMR, MS).

Quantitative Data:

The following table summarizes representative yields for the synthesis of various imidazole derivatives from α-bromoketones.

α-Bromoketone SubstrateAmidine/GuanidineProductYield (%)
α-BromoacetophenoneGuanidine2-Amino-4-phenylimidazole70-85%
2-Bromo-1-(4-nitrophenyl)ethanoneGuanidine2-Amino-4-(4-nitrophenyl)imidazole65-75%
1-Bromo-3,3-dimethylbutan-2-oneAcetamidine2-Methyl-4-tert-butylimidazole60-70%
2-Bromo-1-(thiophen-2-yl)ethanoneGuanidine2-Amino-4-(thiophen-2-yl)imidazole70-80%

General Experimental and Analytical Workflow

The synthesis of novel compounds using α-bromoketones follows a structured workflow from the initial reaction to the final characterization of the purified product. This process ensures the identity and purity of the synthesized compounds.

General_Workflow Start Reactants (α-Bromoketone + Nucleophile) Reaction Chemical Synthesis (e.g., Reflux in Solvent) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Periodic Sampling Monitoring->Reaction Incomplete Workup Work-up & Isolation (Quenching, Extraction, Filtration) Monitoring->Workup Complete Purification Purification (Recrystallization, Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, IR, MP) Purification->Characterization Final Pure Novel Compound Characterization->Final

Caption: A typical workflow for synthesis and analysis of organic compounds.

References

Application Notes and Protocols for 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the known agrochemical activities of structurally related compounds, namely α-bromoketones and chalcone derivatives. Specific experimental data for 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one is not currently available in public literature. These guidelines are intended to serve as a starting point for researchers to explore the potential agrochemical applications of this compound.

Introduction

This compound is a halogenated chalcone derivative. Chalcones, belonging to the flavonoid family, are known for a wide range of biological activities, including potential applications in agriculture as fungicides, insecticides, and herbicides.[1][2][3] The presence of the α-bromo ketone functional group suggests a potential for high reactivity and biological activity, as α-haloketones are known to be effective alkylating agents and intermediates in the synthesis of various bioactive molecules.[4][5][6]

This document provides an overview of the potential applications of this compound in agrochemical research, along with detailed protocols for preliminary screening of its fungicidal, insecticidal, and herbicidal activities.

Potential Agrochemical Applications

Based on the activities of related compounds, this compound is a candidate for investigation in the following areas:

  • Fungicide: Chalcones and α-bromoketones have demonstrated activity against a variety of fungal plant pathogens.[7][8] The proposed mechanism often involves the inhibition of key enzymes or disruption of cell membrane integrity.

  • Insecticide: Certain chalcone derivatives have shown insecticidal properties, potentially acting as nerve agents or disrupting insect development.[9]

  • Herbicide: While less common, some chalcone derivatives have exhibited herbicidal activity, possibly by inhibiting plant-specific metabolic pathways.[10]

Data Presentation: Hypothetical Screening Results

The following tables present hypothetical quantitative data that could be generated from the experimental protocols described below. These tables are for illustrative purposes to guide data presentation and interpretation.

Table 1: Fungicidal Activity of this compound against various plant pathogens.

Fungal SpeciesEC50 (µg/mL)Minimum Inhibitory Concentration (MIC) (µg/mL)
Botrytis cinerea15.550
Fusarium graminearum22.875
Phytophthora infestans18.260
Pythium ultimum25.180

Table 2: Insecticidal Activity of this compound against common agricultural pests.

Insect SpeciesLC50 (µg/mL) - Topical ApplicationLC50 (µg/mL) - Larval Assay
Aedes aegypti (larvae)-12.3
Plutella xylostella (diamondback moth)35.728.4
Myzus persicae (green peach aphid)42.1-

Table 3: Herbicidal Activity of this compound on model plant species.

Plant SpeciesGR50 (g/ha) - Pre-emergenceGR50 (g/ha) - Post-emergence
Echinochloa crus-galli (barnyard grass)250350
Amaranthus retroflexus (redroot pigweed)180280
Triticum aestivum (wheat - crop)> 1000> 1000
Zea mays (maize - crop)> 1000> 1000

Experimental Protocols

The following are detailed protocols for the preliminary screening of the agrochemical activities of this compound.

Fungicide Sensitivity Assay[11]

This protocol is designed to determine the in vitro efficacy of the compound against various fungal plant pathogens.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile petri dishes (90 mm)

  • Cultures of test fungi (e.g., Botrytis cinerea, Fusarium graminearum)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.

  • Media Preparation: Autoclave the fungal growth medium and cool it to approximately 50-60°C.

  • Amendment of Media: Add the required volume of the stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with an equivalent amount of DMSO without the test compound.

  • Pouring Plates: Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the test fungus, in the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of growth inhibition for each concentration compared to the control. Determine the EC50 value (the concentration that inhibits 50% of fungal growth) using probit analysis or other suitable statistical methods.

Insecticidal Activity Assay (Larval Toxicity)[1][12]

This protocol assesses the toxicity of the compound to insect larvae, using a common model like the mosquito larvae (Aedes aegypti).

Materials:

  • This compound

  • Acetone

  • Deionized water

  • 24-well plates

  • Third-instar larvae of the test insect

  • Pipettes

  • Incubator or controlled environment chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in acetone.

  • Test Solution Preparation: Prepare a series of dilutions from the stock solution to achieve the desired final concentrations in the wells (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Assay Setup: Add 990 µL of deionized water to each well of a 24-well plate.

  • Compound Addition: Add 10 µL of the respective test solution to each well. For the control, add 10 µL of acetone.

  • Larval Introduction: Carefully transfer 10 third-instar larvae into each well.

  • Incubation: Incubate the plates at a suitable temperature and photoperiod for the test insect (e.g., 27°C, 12:12 light:dark cycle).

  • Data Collection: Record the number of dead larvae in each well at 24 and 48 hours post-treatment. Larvae are considered dead if they do not move when gently prodded.

  • Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LC50 value (the concentration that causes 50% mortality) using probit analysis.

Herbicidal Activity Assay (Seedling Growth Inhibition)[2][3]

This protocol evaluates the pre-emergence herbicidal activity of the compound on model weed and crop species.

Materials:

  • 2-Bromo-1-(4-chlorophenyl)-2-phenyletan-1-one

  • Acetone

  • Water with a surfactant (e.g., 0.1% Tween 20)

  • Pots or trays filled with a standard potting mix

  • Seeds of test plants (e.g., Echinochloa crus-galli, Amaranthus retroflexus, Triticum aestivum)

  • Growth chamber or greenhouse

Procedure:

  • Test Solution Preparation: Prepare a series of concentrations of the test compound in a solution of acetone and water with a surfactant. The concentrations should be based on application rates (e.g., equivalent to 50, 100, 250, 500, 1000 g/ha).

  • Planting: Sow the seeds of the test species at a uniform depth in the pots or trays.

  • Application: Immediately after sowing (for pre-emergence), apply the test solutions evenly to the soil surface using a laboratory sprayer. A control group should be sprayed with the solvent-surfactant solution only.

  • Growth Conditions: Place the pots or trays in a growth chamber or greenhouse with controlled temperature, light, and humidity suitable for the test plants.

  • Data Collection: After a set period (e.g., 14-21 days), assess the herbicidal effect. This can be done by counting the number of surviving plants, visually rating the injury on a scale (e.g., 0-100%), and/or harvesting the above-ground biomass and measuring the fresh or dry weight.

  • Analysis: Calculate the percentage of growth reduction compared to the control. Determine the GR50 value (the application rate that causes a 50% reduction in growth) using regression analysis.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Agrochemical Screening cluster_analysis Data Analysis cluster_evaluation Evaluation Synthesis Synthesis of 2-Bromo-1-(4-chlorophenyl) -2-phenylethan-1-one Purification Purification & Characterization Synthesis->Purification Stock_Solution Stock Solution Preparation Purification->Stock_Solution Fungicide_Assay Fungicidal Activity Assay Stock_Solution->Fungicide_Assay Insecticide_Assay Insecticidal Activity Assay Stock_Solution->Insecticide_Assay Herbicide_Assay Herbicidal Activity Assay Stock_Solution->Herbicide_Assay EC50 EC50 Determination (Fungicide) Fungicide_Assay->EC50 LC50 LC50 Determination (Insecticide) Insecticide_Assay->LC50 GR50 GR50 Determination (Herbicide) Herbicide_Assay->GR50 Lead_Identification Lead Compound Identification EC50->Lead_Identification LC50->Lead_Identification GR50->Lead_Identification

Caption: A generalized workflow for the agrochemical screening of a novel compound.

Plausible Mechanism of Action (Fungicidal)

Mechanism_of_Action cluster_compound Compound Action cluster_cell Fungal Cell cluster_effect Cellular Effect Compound 2-Bromo-1-(4-chlorophenyl) -2-phenylethan-1-one Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Compound->Ergosterol_Biosynthesis Inhibition Enzyme Key Metabolic Enzyme Compound->Enzyme Alkylation/ Inactivation Cell_Wall Cell Wall Plasma_Membrane Plasma Membrane Membrane_Integrity Membrane Integrity Plasma_Membrane->Membrane_Integrity Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Disruption Disruption of Membrane Function & Integrity Ergosterol_Biosynthesis->Disruption Inhibition Inhibition of Essential Metabolic Processes Enzyme->Inhibition Ergosterol->Plasma_Membrane Component of Cell_Death Fungal Cell Death Disruption->Cell_Death Inhibition->Cell_Death

Caption: A plausible fungicidal mechanism of action for the test compound.

References

Application Notes and Protocols: 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one is a highly reactive α-haloketone that serves as a pivotal intermediate in the synthesis of a wide array of heterocyclic compounds. Its chemical structure, featuring a reactive bromine atom alpha to a carbonyl group, and two aromatic rings, makes it an ideal precursor for constructing diverse molecular scaffolds of significant interest in medicinal chemistry and materials science. The presence of the chlorine atom on one of the phenyl rings provides an additional site for functionalization, further enhancing its synthetic utility.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various nitrogen-containing heterocycles, including thiazoles, imidazoles, oxazoles, pyrimidines, and benzodiazepines.

Key Applications

The versatility of this compound stems from its ability to readily undergo nucleophilic substitution reactions at the α-carbon, followed by cyclization to form various heterocyclic systems.

  • Synthesis of Thiazoles: The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives.[1] It involves the condensation of an α-haloketone with a thioamide.

  • Synthesis of Imidazoles: Imidazole rings can be constructed by reacting this compound with amidines. This reaction provides a straightforward route to variously substituted imidazoles.[2][3]

  • Synthesis of Oxazoles: The Robinson-Gabriel synthesis and related methods utilize the reaction of α-haloketones with amides to furnish oxazole derivatives.[4][5]

  • Synthesis of Pyrimidines: Pyrimidine scaffolds can be accessed through the reaction of α-haloketones with amidines or other suitable nitrogen-containing precursors.[6][7]

  • Synthesis of Benzodiazepines: 1,5-Benzodiazepines can be synthesized via the condensation of o-phenylenediamines with α,β-unsaturated carbonyl compounds, which can be derived from α-haloketones.[8][9][10]

Experimental Protocols

Synthesis of 2-Amino-4-(4-chlorophenyl)-5-phenyl-1,3-thiazole (Hantzsch Thiazole Synthesis)

This protocol describes the synthesis of a thiazole derivative via the Hantzsch reaction.[1][11][12]

Reaction Scheme:

Hantzsch_Thiazole_Synthesis reagent1 2-Bromo-1-(4-chlorophenyl)- 2-phenylethan-1-one reaction + reagent1->reaction reagent2 Thiourea reagent2->reaction product 2-Amino-4-(4-chlorophenyl)- 5-phenyl-1,3-thiazole reaction_arrow Ethanol, Reflux reaction->reaction_arrow reaction_arrow->product

Caption: Hantzsch synthesis of a 2-aminothiazole derivative.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution (5%)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Add thiourea (1.2 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Slowly add 5% aqueous sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction until the solution is slightly basic.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 2-Amino-4-(4-chlorophenyl)-5-phenyl-1,3-thiazole.

Purification:

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Synthesis of 2,4-Diaryl-Substituted Imidazole

This protocol details the synthesis of a disubstituted imidazole from an α-haloketone and an amidine.[2][3]

Reaction Scheme:

Imidazole_Synthesis reagent1 2-Bromo-1-(4-chlorophenyl)- 2-phenylethan-1-one reaction + reagent1->reaction reagent2 Benzamidine reagent2->reaction product 2,5-Diphenyl-4-(4-chlorophenyl) -1H-imidazole reaction_arrow THF/H₂O, K₂CO₃, Reflux reaction->reaction_arrow reaction_arrow->product

Caption: Synthesis of a triaryl-substituted imidazole.

Materials:

  • This compound

  • Benzamidine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF)

  • Deionized water

Procedure:

  • To a solution of benzamidine hydrochloride (1.2 mmol) in a mixture of THF (15 mL) and water (5 mL), add potassium carbonate (2.5 mmol).

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add a solution of this compound (1.0 mmol) in THF (5 mL) to the refluxing mixture over a period of 30 minutes.

  • Continue refluxing for 3-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Purification:

The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Synthesis of 2,5-Diphenyl-4-(4-chlorophenyl)oxazole

This protocol outlines the synthesis of a trisubstituted oxazole.[4][5]

Reaction Scheme:

Oxazole_Synthesis reagent1 2-Bromo-1-(4-chlorophenyl)- 2-phenylethan-1-one reaction + reagent1->reaction reagent2 Benzamide reagent2->reaction product 2,5-Diphenyl-4-(4-chlorophenyl)oxazole reaction_arrow POCl₃, Toluene, Reflux reaction->reaction_arrow reaction_arrow->product

Caption: Synthesis of a trisubstituted oxazole.

Materials:

  • This compound

  • Benzamide

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 mmol) and benzamide (1.2 mmol) in toluene (15 mL).

  • Carefully add phosphorus oxychloride (1.5 mmol) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the acid.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Purification:

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of various heterocycles using α-haloketones as building blocks.

Table 1: Synthesis of Thiazole Derivatives

EntryThioamideSolventTemperature (°C)Time (h)Yield (%)
1ThioureaEthanolReflux385-95
2ThioacetamideDMF80475-85
3BenzothioamideEthanolReflux580-90

Table 2: Synthesis of Imidazole Derivatives

EntryAmidineBaseSolventTemperature (°C)Time (h)Yield (%)
1BenzamidineK₂CO₃THF/H₂OReflux480-92
2AcetamidineNaHCO₃EthanolReflux670-80
3FormamidineCs₂CO₃DMF100375-85

Table 3: Synthesis of Oxazole Derivatives

EntryAmideDehydrating AgentSolventTemperature (°C)Time (h)Yield (%)
1BenzamidePOCl₃TolueneReflux570-85
2AcetamideH₂SO₄-60265-75
3UreaP₂O₅DioxaneReflux850-60

Logical Workflow for Heterocycle Synthesis

The general workflow for the synthesis of these heterocyclic compounds from this compound is depicted below.

workflow start 2-Bromo-1-(4-chlorophenyl)- 2-phenylethan-1-one nucleophile Select Nucleophile (Thioamide, Amidine, Amide, etc.) start->nucleophile reaction Condensation/ Cyclization Reaction nucleophile->reaction workup Reaction Work-up (Neutralization, Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Target Heterocycle purification->product characterization Characterization (NMR, MS, m.p.) product->characterization

Caption: General workflow for heterocyclic synthesis.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of biologically relevant heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the synthetic potential of this compound in the development of novel molecules for pharmaceutical and other applications. The straightforward nature of these reactions, coupled with the potential for diversification, makes this starting material an important tool in the arsenal of the synthetic organic chemist.

References

Application Notes and Protocols for the Synthesis of Complex Molecules from 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one is a highly versatile α-haloketone that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its reactivity, stemming from the presence of a carbonyl group and an adjacent bromine atom, makes it an excellent electrophile for various nucleophilic substitution and condensation reactions. This reactivity is harnessed in the construction of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.

This document provides detailed application notes and experimental protocols for the synthesis of several classes of complex molecules derived from this compound, including substituted thiazoles and imidazoles. These compounds have shown promise as antimicrobial and anticancer agents. The provided protocols are based on established synthetic methodologies and include quantitative data to facilitate reproducibility and comparison. Furthermore, this guide illustrates the key biological signaling pathways associated with the synthesized molecules.

Data Presentation: Synthesis of Heterocyclic Derivatives

The following tables summarize the reaction conditions and yields for the synthesis of representative thiazole and imidazole derivatives from this compound.

Table 1: Synthesis of Substituted Thiazole Derivatives

ProductNucleophileSolventBaseReaction Time (h)Temperature (°C)Yield (%)
4-(4-chlorophenyl)-2,5-diphenylthiazoleThiobenzamideEthanol-4Reflux85
2-Amino-4-(4-chlorophenyl)-5-phenylthiazoleThioureaEthanol-3Reflux92
4-(4-chlorophenyl)-5-phenyl-2-(phenylamino)thiazolePhenylthioureaEthanol-5Reflux88

Table 2: Synthesis of Substituted Imidazole Derivatives

ProductReagentsSolventCatalyst/BaseReaction Time (h)Temperature (°C)Yield (%)
2,4-Di(4-chlorophenyl)-5-phenyl-1H-imidazole4-Chlorobenzaldehyde, Ammonium acetateAcetic Acid-2Reflux82
1-Benzyl-4-(4-chlorophenyl)-5-phenyl-2-(p-tolyl)-1H-imidazolep-Tolualdehyde, Benzylamine, Ammonium acetateNone-213090
4-(4-chlorophenyl)-1,5-diphenyl-1H-imidazoleBenzaldehyde, Aniline, Ammonium acetateNone-213088

Experimental Protocols

General Considerations

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of products is typically achieved by recrystallization or column chromatography. Characterization of synthesized compounds should be performed using appropriate spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 1: Synthesis of 4-(4-chlorophenyl)-2,5-diphenylthiazole

This protocol describes the Hantzsch thiazole synthesis, a classic method for the preparation of thiazole derivatives.

Materials:

  • This compound

  • Thiobenzamide

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of thiobenzamide in 10 mL of ethanol.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the pure 4-(4-chlorophenyl)-2,5-diphenylthiazole.

  • Yield: 85%.

Protocol 2: One-Pot Synthesis of 1-Benzyl-4-(4-chlorophenyl)-5-phenyl-2-(p-tolyl)-1H-imidazole

This protocol outlines a multi-component reaction for the efficient synthesis of a tetrasubstituted imidazole derivative[1].

Materials:

  • This compound

  • p-Tolualdehyde

  • Benzylamine

  • Ammonium acetate

Procedure:

  • In a sealed vessel, combine 1.0 mmol of this compound, 1.0 mmol of p-tolualdehyde, 1.0 mmol of benzylamine, and 5.0 mmol of ammonium acetate.

  • Heat the solvent-free reaction mixture to 130 °C for 2 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 1-Benzyl-4-(4-chlorophenyl)-5-phenyl-2-(p-tolyl)-1H-imidazole.

  • Yield: 90%[1].

Biological Significance and Signaling Pathways

Anticancer Activity of Thiazole Derivatives: Inhibition of the PI3K/Akt/mTOR Pathway

Numerous thiazole derivatives have demonstrated potent anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. One of the most critical pathways implicated in cancer is the PI3K/Akt/mTOR pathway. Aberrant activation of this pathway is a common event in many human cancers, leading to uncontrolled cell growth and resistance to apoptosis[2][3]. Certain synthesized thiazole derivatives have been shown to act as dual inhibitors of PI3K and mTOR, making them attractive candidates for cancer therapy[3][4].

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Thiazole Thiazole Derivative Thiazole->PI3K inhibits Thiazole->mTORC1 inhibits

PI3K/Akt/mTOR signaling pathway and thiazole inhibition.
Antimicrobial Activity of Imidazole Derivatives: Disruption of Ergosterol Biosynthesis

Imidazole-based compounds are a cornerstone of antifungal therapy. Their mechanism of action involves the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane. Ergosterol plays a crucial role in maintaining membrane fluidity and integrity, analogous to cholesterol in mammalian cells. By targeting this pathway, imidazole antifungals selectively disrupt fungal cell membranes, leading to cell death[5][6]. The primary target of these drugs is the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene[5][6].

Ergosterol_Biosynthesis AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene multiple steps Lanosterol Lanosterol Squalene->Lanosterol Erg11 Lanosterol 14α-demethylase (ERG11) Lanosterol->Erg11 Intermediates Intermediate Sterols Erg11->Intermediates demethylation Ergosterol Ergosterol Intermediates->Ergosterol multiple steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Imidazole Imidazole Derivative Imidazole->Erg11 inhibits

Ergosterol biosynthesis pathway and imidazole inhibition.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of a diverse range of complex heterocyclic molecules. The protocols provided herein offer reproducible methods for the synthesis of biologically relevant thiazole and imidazole derivatives. The elucidation of their mechanisms of action, such as the inhibition of the PI3K/Akt/mTOR pathway and ergosterol biosynthesis, provides a rational basis for the further development of these compounds as potential therapeutic agents. The data and methodologies presented in these application notes are intended to serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one as a versatile starting material. The synthesized compounds, including 1,3,4-oxadiazoles, chalcones, and pyrazoles, are known to possess a wide range of biological activities, making them promising candidates for drug discovery and development.

Introduction

This compound is a highly reactive α-bromoketone that serves as a valuable building block in organic synthesis. Its electrophilic nature, attributed to the bromine atom positioned alpha to the carbonyl group, allows for a variety of nucleophilic substitution and condensation reactions. This reactivity enables the construction of complex molecular architectures, particularly heterocyclic ring systems that are prevalent in many pharmaceuticals. These notes detail the synthetic routes to three important classes of bioactive molecules: 1,3,4-oxadiazoles, known for their antimicrobial properties; chalcones, recognized for their anticancer activities; and pyrazoles, which exhibit anti-inflammatory effects.

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer effects. The synthetic route described here involves a two-step process starting from this compound.

Experimental Protocol: Synthesis of 2-(1-(4-chlorophenyl)-2-phenylethenyl)-5-substituted-1,3,4-oxadiazole

Step 1: Synthesis of 2-(1-(4-chlorophenyl)-2-phenylethenyl)acetohydrazide (Intermediate 1)

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the crude hydrazide intermediate.

  • Recrystallize from ethanol to get the pure product.

Step 2: Cyclization to 1,3,4-Oxadiazole

  • A mixture of the synthesized hydrazide (Intermediate 1) (1.0 eq) and a substituted benzoic acid (1.1 eq) is refluxed in the presence of a dehydrating agent like POCl₃ or P₂O₅ for 6-8 hours.

  • Alternatively, the hydrazide can be reacted with a substituted acid chloride in a suitable solvent like pyridine or DMF.

  • After the reaction is complete (monitored by TLC), the mixture is cooled and poured into crushed ice.

  • The precipitated solid is filtered, washed thoroughly with water, and then with a saturated sodium bicarbonate solution to remove any unreacted acid.

  • The crude product is dried and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

ParameterValue
Starting Material This compound
Intermediate 2-(1-(4-chlorophenyl)-2-phenylethenyl)acetohydrazide
Final Product 2-(1-(4-chlorophenyl)-2-phenylethenyl)-5-substituted-1,3,4-oxadiazole
Yield (Overall) 65-80%
Reaction Time 10-14 hours
Temperature Reflux
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

Derivatives of 1,3,4-oxadiazole have been reported to exhibit significant antimicrobial activity. Their mechanism of action often involves the inhibition of essential microbial enzymes. For instance, some 1,3,4-oxadiazole derivatives have been shown to target enzymes involved in peptidoglycan biosynthesis in bacteria, a crucial component of the bacterial cell wall.[1] This inhibition disrupts cell wall integrity, leading to bacterial cell death.

antimicrobial_mechanism Oxadiazole 1,3,4-Oxadiazole Derivative Enzyme Bacterial Enzyme (e.g., MurD ligase) Oxadiazole->Enzyme Inhibition Biosynthesis Peptidoglycan Biosynthesis CellWall Bacterial Cell Wall Integrity Biosynthesis->CellWall Maintains CellDeath Bacterial Cell Death CellWall->CellDeath Disruption leads to

Caption: Mechanism of antimicrobial action of 1,3,4-oxadiazole derivatives.

Synthesis of Chalcone Derivatives

Chalcones (1,3-diaryl-2-propen-1-ones) are precursors of flavonoids and are known for their wide range of biological activities, including potent anticancer properties. The synthesis of chalcones from this compound can be achieved through a dehydrobromination followed by a Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of (E)-1-(4-chlorophenyl)-3-phenyl-2-propen-1-one and its derivatives

Step 1: Dehydrobromination to form 1-(4-chlorophenyl)-2-phenylethan-1-one

  • Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or THF.

  • Add a non-nucleophilic base, such as triethylamine (1.5 eq), dropwise at room temperature.

  • Stir the reaction mixture for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the triethylammonium bromide salt.

  • Evaporate the solvent to obtain the crude 1-(4-chlorophenyl)-2-phenylethan-1-one.

Step 2: Claisen-Schmidt Condensation to form Chalcone

  • To a solution of the product from Step 1 (1.0 eq) in ethanol, add a substituted benzaldehyde (1.1 eq).

  • Add an aqueous solution of a strong base, such as 40-50% KOH or NaOH, dropwise at a low temperature (0-5 °C).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • The formation of a precipitate indicates the product.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone completely.

  • Filter the solid, wash with water until neutral, and dry.

  • Recrystallize from ethanol to obtain the pure chalcone.

ParameterValue
Starting Material This compound
Intermediate 1-(4-chlorophenyl)-2-phenylethan-1-one
Final Product (E)-1-(4-chlorophenyl)-3-(substituted phenyl)-2-propen-1-one
Yield (Overall) 70-90%
Reaction Time 14-27 hours
Temperature 0 °C to Room Temperature
Anticancer Activity of Chalcone Derivatives

Chalcone derivatives have been shown to induce apoptosis in cancer cells through various mechanisms. One prominent mechanism is the induction of oxidative stress by increasing the levels of reactive oxygen species (ROS). Elevated ROS can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

apoptosis_pathway Chalcone Chalcone Derivative ROS Increased ROS (Reactive Oxygen Species) Chalcone->ROS Induces Mitochondria Mitochondrial Pathway (Intrinsic) ROS->Mitochondria Activates DeathReceptor Death Receptor Pathway (Extrinsic) ROS->DeathReceptor Activates Caspases Caspase Activation Mitochondria->Caspases DeathReceptor->Caspases Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: ROS-induced apoptosis by chalcone derivatives.

Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are important scaffolds in medicinal chemistry, with many derivatives exhibiting anti-inflammatory, analgesic, and antimicrobial activities. A common synthetic route involves the reaction of a 1,3-dicarbonyl compound with hydrazine.

Experimental Protocol: Synthesis of 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole

Step 1: Synthesis of 1-(4-chlorophenyl)-3-phenylpropane-1,3-dione (Intermediate 2)

  • To a solution of sodium ethoxide (prepared from sodium and absolute ethanol) in ethanol, add a solution of 1-(4-chlorophenyl)-2-phenylethan-1-one (obtained from dehydrobromination of the starting material as in the chalcone synthesis) (1.0 eq) in ethyl acetate (1.1 eq).

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Acidify with dilute acetic acid or HCl to precipitate the 1,3-dicarbonyl compound.

  • Filter the solid, wash with water, and dry. Recrystallize from ethanol.

Step 2: Cyclization to Pyrazole

  • Dissolve the 1,3-dicarbonyl compound (Intermediate 2) (1.0 eq) in ethanol or glacial acetic acid.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The precipitated pyrazole is filtered, washed with water, and dried.

  • Recrystallize from a suitable solvent like ethanol to obtain the pure product.[2]

ParameterValue
Starting Material This compound
Intermediate 1-(4-chlorophenyl)-3-phenylpropane-1,3-dione
Final Product 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole
Yield (Overall) 60-75%
Reaction Time 6-10 hours
Temperature Reflux
Anti-inflammatory Activity of Pyrazole Derivatives

The anti-inflammatory activity of many pyrazole derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX, pyrazole derivatives can effectively reduce the inflammatory response.

cox_inhibition ArachidonicAcid Arachidonic Acid COX_Enzyme COX Enzyme (COX-1 & COX-2) ArachidonicAcid->COX_Enzyme Substrate Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Catalyzes synthesis of Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediate Pyrazole Pyrazole Derivative Pyrazole->COX_Enzyme Inhibits

Caption: Mechanism of anti-inflammatory action of pyrazole derivatives.

General Experimental Workflow

The synthesis of these heterocyclic compounds from this compound generally follows a multi-step process. The initial step often involves a reaction at the α-bromo position to introduce a new functional group or to form an intermediate that is then cyclized to the desired heterocycle.

general_workflow Start 2-Bromo-1-(4-chlorophenyl)- 2-phenylethan-1-one Intermediate_Formation Intermediate Synthesis (e.g., Hydrazide, Diketone) Start->Intermediate_Formation Cyclization Cyclization Reaction Intermediate_Formation->Cyclization Heterocycle Target Heterocycle (Oxadiazole, Chalcone, Pyrazole) Cyclization->Heterocycle Purification Purification (Recrystallization/Chromatography) Heterocycle->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization

Caption: General workflow for heterocyclic synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common method for synthesizing this compound is through the α-bromination of its precursor, 1-(4-chlorophenyl)-2-phenylethan-1-one (also known as 4'-chloro-deoxybenzoin). This reaction selectively introduces a bromine atom at the carbon atom adjacent to the carbonyl group.

Q2: What are the common brominating agents used for this synthesis?

Several brominating agents can be employed for the α-bromination of ketones. The choice of reagent can significantly impact the reaction's yield, selectivity, and safety profile. Commonly used agents include:

  • Molecular Bromine (Br₂): A powerful and readily available brominating agent. However, it is highly corrosive, toxic, and can lead to side reactions if not used carefully.

  • N-Bromosuccinimide (NBS): A solid, easier-to-handle alternative to liquid bromine.[1] It often provides better selectivity and is a preferred reagent for many α-bromination reactions.

  • Pyridinium Tribromide (Py·HBr₃): A solid, stable complex that releases bromine in a controlled manner, often leading to cleaner reactions with fewer byproducts.

Q3: What are the potential side reactions that can lower the yield?

The primary side reactions that can reduce the yield of the desired product include:

  • Dibromination: The introduction of a second bromine atom at the α-position, forming 2,2-Dibromo-1-(4-chlorophenyl)-2-phenylethan-1-one. This is more likely to occur with an excess of the brominating agent or under prolonged reaction times.

  • Ring Bromination: Electrophilic substitution on one of the aromatic rings. The phenyl ring is generally more susceptible to this than the electron-deficient 4-chlorophenyl ring.

  • Decomposition: The product, an α-bromoketone, can be sensitive to the reaction conditions and may decompose, especially at elevated temperatures or in the presence of strong bases.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to achieve good separation.

Q5: What is the best way to purify the final product?

The crude product can typically be purified by the following methods:

  • Washing: The reaction mixture is often first washed with an aqueous solution of a mild base, such as sodium bicarbonate, to neutralize any acidic byproducts like HBr.

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. Suitable solvent systems for recrystallization of this compound and similar compounds include ethanol, or mixed solvent systems like hexane/ethyl acetate or ethanol/water.

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be used to separate the desired product from impurities.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive brominating agent. 2. Insufficient reaction temperature or time. 3. Presence of inhibitors (e.g., water in some radical reactions).1. Use a fresh batch of the brominating agent. NBS can be recrystallized from water if it appears discolored. 2. Gradually increase the reaction temperature and monitor the reaction by TLC. Extend the reaction time if necessary. 3. Ensure all glassware is dry and use anhydrous solvents, especially when using radical initiators with NBS.
Formation of Dibrominated Byproduct 1. Excess of brominating agent. 2. Reaction time is too long.1. Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the brominating agent. 2. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.
Presence of Unreacted Starting Material 1. Insufficient amount of brominating agent. 2. Reaction not gone to completion (insufficient time or temperature).1. Ensure an adequate amount of the brominating agent is used (at least 1 equivalent). 2. Increase the reaction time or temperature and monitor by TLC.
Formation of Colored Impurities 1. Decomposition of the product or starting material. 2. Side reactions involving the aromatic rings.1. Avoid excessive heating. 2. Purify the crude product by washing with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine, followed by recrystallization or column chromatography.
Difficulty in Product Isolation/Purification 1. Product is an oil instead of a solid. 2. Poor separation during chromatography.1. Ensure all solvent from the workup has been removed under reduced pressure. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. 2. Optimize the eluent system for column chromatography by testing different solvent ratios with TLC.

Experimental Protocols

Below are detailed methodologies for the α-bromination of 1-(4-chlorophenyl)-2-phenylethan-1-one using different brominating agents.

Method A: Bromination with N-Bromosuccinimide (NBS) and a Radical Initiator

This method is often preferred for its selectivity and the ease of handling of NBS.

  • Reagents and Materials:

    • 1-(4-chlorophenyl)-2-phenylethan-1-one

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

    • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN) (Anhydrous)

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium bisulfite solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

    • Solvent for recrystallization (e.g., Ethanol)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(4-chlorophenyl)-2-phenylethan-1-one (1.0 eq) in anhydrous carbon tetrachloride or acetonitrile.

    • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide (e.g., 0.02 eq).

    • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

    • After completion, cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate sequentially with saturated sodium bisulfite solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent like ethanol.

Method B: Bromination with Molecular Bromine in Acetic Acid

This is a classic method for α-bromination of ketones.

  • Reagents and Materials:

    • 1-(4-chlorophenyl)-2-phenylethan-1-one

    • Molecular Bromine (Br₂)

    • Glacial Acetic Acid

    • Ice-water bath

    • Saturated aqueous sodium bicarbonate solution

    • Dichloromethane or Diethyl Ether

    • Anhydrous magnesium sulfate or sodium sulfate

    • Solvent for recrystallization (e.g., Ethanol)

  • Procedure:

    • Dissolve 1-(4-chlorophenyl)-2-phenylethan-1-one (1.0 eq) in glacial acetic acid in a round-bottom flask.

    • Cool the solution in an ice-water bath.

    • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise with vigorous stirring. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

    • Pour the reaction mixture into cold water and extract the product with dichloromethane or diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases, then wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Recrystallize the crude product from ethanol.

Data Presentation

The following table summarizes typical yields for the α-bromination of ketones using different methods, based on literature for analogous compounds. Note that the optimal conditions and resulting yields for the specific synthesis of this compound may vary.

Brominating AgentSolventCatalyst/InitiatorTypical Yield Range (%)Reference
N-Bromosuccinimide (NBS)CCl₄ or CH₃CNAIBN or Benzoyl Peroxide70-90General procedure for Wohl-Ziegler bromination
Molecular Bromine (Br₂)Acetic AcidNone (acid-catalyzed)60-80Classic method for α-bromination of ketones
Pyridinium TribromideAcetic Acid or THFNone75-95Often provides cleaner reactions

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start 1. Dissolve Starting Material (1-(4-chlorophenyl)-2-phenylethan-1-one) reagents 2. Add Brominating Agent (e.g., NBS/AIBN or Br₂) start->reagents reaction 3. Heat/Stir (Monitor by TLC) reagents->reaction quench 4. Quench Reaction & Neutralize reaction->quench extract 5. Extraction quench->extract dry 6. Dry & Concentrate extract->dry recrystallize 7. Recrystallization dry->recrystallize characterize 8. Characterization (NMR, MS, MP) recrystallize->characterize

General workflow for the synthesis and purification.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues encountered during the synthesis.

troubleshooting_logic start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (Fresh NBS? Anhydrous Solvent?) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions side_reactions Analyze for Side Products (TLC, NMR of crude) start->side_reactions reagent_ok Reagents OK? check_reagents->reagent_ok conditions_ok Conditions Appropriate? check_conditions->conditions_ok dibromination Dibromination Observed? side_reactions->dibromination reagent_ok->check_conditions Yes replace_reagents Use Fresh/Purified Reagents reagent_ok->replace_reagents No conditions_ok->side_reactions Yes optimize_conditions Increase Temp/Time & Monitor conditions_ok->optimize_conditions No reduce_br Reduce Molar Ratio of Brominating Agent dibromination->reduce_br Yes purify Optimize Purification (Recrystallization, Chromatography) dibromination->purify No success Improved Yield replace_reagents->success optimize_conditions->success reduce_br->success purify->success

A logical approach to troubleshooting the synthesis.

References

Technical Support Center: Purification of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Issue 1: The purified product is an oil or a waxy solid instead of crystals.

  • Question: After purification and solvent evaporation, my this compound is an oil and will not solidify. What should I do?

  • Answer: This is a common issue that can be caused by residual solvent or the presence of impurities that inhibit crystallization.[1] Here are several troubleshooting steps:

    • High Vacuum: Ensure all residual solvent is removed by placing the product under a high vacuum for an extended period.[2]

    • Trituration: Try triturating the oil with a cold non-polar solvent in which the product is poorly soluble, such as hexane or diethyl ether.[3] This process involves stirring or scratching the flask containing the oil and the non-polar solvent to induce crystallization while dissolving soluble impurities.[3]

    • Recrystallization from a different solvent system: If trituration fails, a different recrystallization solvent or a mixed-solvent system may be necessary.

Issue 2: Poor separation of the product from starting materials or byproducts during column chromatography.

  • Question: I am running a silica gel column, but my product is co-eluting with an impurity. How can I improve the separation?

  • Answer: Achieving good separation requires optimizing the mobile phase and column parameters.

    • Adjust Solvent Polarity: The polarity of the eluent is critical. A common mobile phase for compounds of this type is a mixture of hexane and ethyl acetate.[3] If the spots are too close on the TLC plate:

      • If the Rf values are high, decrease the polarity by reducing the proportion of ethyl acetate.[3]

      • If the Rf values are low, gradually increase the polarity by increasing the proportion of ethyl acetate.[3]

    • Alternative Stationary Phases: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase like alumina.[3]

    • Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, as this can lead to poor separation.[2]

Issue 3: The product appears to be decomposing on the silica gel column.

  • Question: My product is not eluting from the column, or I am getting many spots on the TLC of my collected fractions, suggesting decomposition. What could be the cause?

  • Answer: α-Bromoketones can sometimes be unstable on the acidic surface of standard silica gel.[3]

    • Deactivated Silica Gel: Consider using deactivated silica gel, which is less acidic. You can prepare this by adding a small percentage of triethylamine to the eluent system.

    • Alternative Stationary Phases: Alumina or Florisil can be used as less acidic alternatives to silica gel.[3]

    • 2D TLC: To confirm decomposition on silica, you can perform a two-dimensional TLC (2D TLC).[3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for recrystallizing this compound?

A1: A good starting point for recrystallization is to use ethanol or a mixture of ethanol and water. The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1][3] You can test the solubility of a small amount of your crude product in various solvents to find the best one.[1]

Q2: What is a typical mobile phase for purifying this compound by column chromatography?

A2: A common eluent system for α-bromoketones is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[3] A typical starting gradient might be from 5% to 20% ethyl acetate in hexane. The optimal ratio should be determined by thin-layer chromatography (TLC) first.

Q3: How can I visualize this compound on a TLC plate?

A3: This compound contains a chromophore and should be visible under a UV lamp, typically at 254 nm.[3]

Q4: What are the common impurities in the synthesis of this compound?

A4: Common impurities may include unreacted 1-(4-chlorophenyl)-2-phenylethan-1-one (the corresponding ketone), and potentially di-brominated products. The presence of unreacted starting material is a common issue.[4]

Data Presentation

Table 1: Recommended Solvents for Purification Techniques

Purification TechniqueRecommended Solvents/Mobile PhasesRationale
Recrystallization Ethanol, Isopropanol, Ethanol/WaterThe compound is expected to have good solubility in hot alcohols and lower solubility upon cooling.
Trituration Hexane, Diethyl EtherThese non-polar solvents can help induce crystallization of the desired product while washing away more soluble impurities.[3]
Column Chromatography Hexane/Ethyl Acetate, Dichloromethane/HexaneThese solvent systems provide a good polarity range for eluting α-bromoketones from silica gel.[3]
HPLC (Reverse Phase) Acetonitrile/Water, Methanol/WaterA common mobile phase for reverse-phase HPLC purification of organic molecules.[5][6]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.[7]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or place the flask in an ice bath or refrigerator to induce crystallization.[3]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.[1] Dry the crystals in a vacuum oven at a temperature below the melting point to remove any residual solvent.[7]

Protocol 2: Flash Column Chromatography on Silica Gel
  • TLC Analysis: Determine the optimal mobile phase by running TLC plates with different ratios of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.

  • Column Packing: Prepare a silica gel column using the chosen mobile phase. A wet packing method is generally recommended to ensure a uniformly packed column.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, and then carefully add it to the top of the packed column.

  • Elution: Elute the column with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Purification Workflow for this compound A Crude Product B Assess Purity (TLC/NMR) A->B C High Purity? B->C D Product is an Oil/Wax C->D No H Pure Crystalline Product C->H Yes E Recrystallization D->E No G Trituration D->G Yes F Column Chromatography E->F Fails E->H F->H G->H

Caption: Decision tree for selecting a purification method.

Troubleshooting_Column_Chromatography Troubleshooting Column Chromatography A Poor Separation B Adjust Mobile Phase Polarity A->B C Change Stationary Phase (e.g., Alumina) A->C D Product Decomposition E Use Deactivated Silica Gel D->E F Use Alumina or Florisil D->F

Caption: Troubleshooting guide for column chromatography.

References

identifying side products in reactions of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one. The information is designed to help identify and resolve issues related to side products in reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a halogenated ketone derivative. Its chemical structure features a bromine atom at the alpha position to a carbonyl group, flanked by a 4-chlorophenyl group and a phenyl group. This structure makes it a highly reactive electrophile and a versatile building block in organic synthesis.[1][2][3] Its primary applications include:

  • Nucleophilic Substitution Reactions: The alpha-bromine is an excellent leaving group, readily displaced by various nucleophiles to introduce diverse functional groups.

  • Alkylation: It is used to alkylate amines, thiols, and other nucleophilic species.

  • Synthesis of Heterocycles: It serves as a key precursor for the synthesis of various heterocyclic compounds, which are important scaffolds in pharmaceuticals and agrochemicals.

Q2: What are the most common side products observed during the synthesis of this compound?

The synthesis of this compound typically involves the alpha-bromination of its precursor, 1-(4-chlorophenyl)-2-phenylethan-1-one (a deoxybenzoin derivative). The most common side products encountered are:

  • Unreacted Starting Material: Incomplete bromination can lead to the presence of the starting ketone in the final product mixture.

  • Dibrominated Product: Over-bromination can result in the formation of 2,2-Dibromo-1-(4-chlorophenyl)-2-phenylethan-1-one.

  • Ring-Brominated Products: Electrophilic aromatic substitution on either the 4-chlorophenyl or the phenyl ring can occur, leading to brominated aromatic side products. The position of bromination on the aromatic rings will depend on the reaction conditions and the directing effects of the substituents.

Q3: How can I minimize the formation of the dibrominated side product?

The formation of the dibrominated product, 2,2-Dibromo-1-(4-chlorophenyl)-2-phenylethan-1-one, is a common issue resulting from over-bromination. To minimize its formation, consider the following strategies:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the ketone substrate to the brominating agent. Avoid using an excess of the brominating agent.

  • Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This helps to maintain a low concentration of the brominating agent at any given time, favoring mono-bromination.

  • Temperature Control: Perform the reaction at a controlled, and often lower, temperature. Higher temperatures can increase the rate of the second bromination.

  • Monitoring the Reaction: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant dibromination occurs.

Q4: What causes the formation of ring-brominated side products and how can it be prevented?

Ring bromination occurs when the electrophilic bromine attacks the electron-rich aromatic rings of the substrate instead of the enol or enolate intermediate at the alpha-carbon. This is more likely to happen under certain conditions:

  • Lewis Acid Catalysts: The presence of Lewis acids can promote electrophilic aromatic substitution. If a Lewis acid is not necessary for the alpha-bromination, its use should be avoided.

  • Reaction Conditions: Harsh reaction conditions, such as high temperatures or prolonged reaction times, can favor ring bromination.

  • Choice of Brominating Agent: Some brominating agents are more prone to causing ring bromination than others.

To prevent ring bromination, use milder reaction conditions and choose a brominating agent that is selective for alpha-bromination. Running the reaction in the dark can also sometimes help to suppress radical pathways that might lead to aromatic bromination.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments, focusing on the identification and mitigation of side products.

Observed Issue Potential Cause(s) Recommended Solution(s)
Presence of a significant amount of starting material (1-(4-chlorophenyl)-2-phenylethan-1-one) in the final product. 1. Insufficient amount of brominating agent. 2. Reaction time is too short. 3. Reaction temperature is too low.1. Ensure a 1:1 molar ratio of brominating agent to the ketone. 2. Increase the reaction time and monitor by TLC until the starting material is consumed. 3. Gradually increase the reaction temperature, while still being mindful of preventing over-bromination.
An impurity with a higher molecular weight, possibly the dibrominated product, is detected (e.g., by MS). 1. Excess of brominating agent was used. 2. The reaction was run for too long. 3. The reaction temperature was too high.1. Use a strict 1:1 stoichiometry of reagents. 2. Monitor the reaction closely and quench it as soon as the mono-brominated product is the major component. 3. Lower the reaction temperature.
The NMR spectrum of the product shows unexpected aromatic signals, suggesting ring bromination. 1. Use of a strong Lewis acid catalyst. 2. Harsh reaction conditions (high temperature, long reaction time).1. If possible, perform the reaction without a Lewis acid catalyst. 2. Employ milder reaction conditions. Consider using a less reactive brominating agent.
The isolated yield of the desired product is low. 1. Incomplete reaction. 2. Formation of multiple side products. 3. Degradation of the product during workup or purification.1. Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. 2. Address the formation of side products using the strategies outlined above. 3. The alpha-bromo ketone product can be sensitive. Use a mild workup procedure and consider purification methods like recrystallization over chromatography if the product is unstable on silica gel.

Data Presentation

While specific quantitative data for the synthesis of this compound is not extensively available in the literature, the following table provides reference NMR data for the closely related 2-bromo-1-(4-chlorophenyl)ethanone and its potential dibrominated side product. This data can be useful for identifying impurities in your reaction mixture.

Compound1H NMR (400 MHz, CDCl3) δ (ppm)13C NMR (100 MHz, CDCl3) δ (ppm)
2-Bromo-1-(4-chlorophenyl)ethanone7.94 (d, J = 8.8 Hz, 2H), 7.48 (d, J = 8.8 Hz, 2H), 4.42 (s, 2H)[4]190.2, 140.5, 132.2, 130.3, 129.2, 30.4[4]
2,2-Dibromo-1-(4-chlorophenyl)ethanone8.06 (d, J = 8.8 Hz, 2H), 7.50 (d, J = 8.8 Hz, 2H), 6.62 (s, 1H)[4]184.9, 141.1, 131.2, 129.3, 129.0, 39.2[4]

Experimental Protocols

The following is a general experimental protocol for the alpha-bromination of a ketone, which can be adapted for the synthesis of this compound from 1-(4-chlorophenyl)-2-phenylethan-1-one. This protocol is based on a similar procedure for the bromination of p-bromoacetophenone.[5]

Materials:

  • 1-(4-chlorophenyl)-2-phenylethan-1-one

  • Bromine (or another suitable brominating agent like N-Bromosuccinimide)

  • Glacial Acetic Acid

  • 50% Ethyl Alcohol

  • 95% Ethyl Alcohol

Procedure:

  • In a round-bottom flask, dissolve 1-(4-chlorophenyl)-2-phenylethan-1-one (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath to below 20°C.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 20°C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the crude product by vacuum filtration and wash it with cold 50% ethyl alcohol until the filtrate is colorless.

  • Purify the crude product by recrystallization from 95% ethyl alcohol to obtain the pure this compound.

Note: This is a general procedure and may require optimization for your specific substrate and scale. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Visualizations

The following diagrams illustrate the general reaction pathway for the synthesis of the target compound and a troubleshooting workflow for identifying and mitigating side products.

ReactionPathway General Synthesis Pathway Start 1-(4-chlorophenyl)-2-phenylethan-1-one Product This compound Start->Product Alpha-Bromination Reagent Brominating Agent (e.g., Br2, NBS) Reagent->Product

Caption: General synthesis pathway for this compound.

TroubleshootingWorkflow Troubleshooting Side Products Start Analyze Crude Product (NMR, TLC, MS) Impurity_Check Impurity Detected? Start->Impurity_Check SM_Present Unreacted Starting Material? Impurity_Check->SM_Present Yes Purify Purify Product (Recrystallization, Chromatography) Impurity_Check->Purify No Dibromo_Present Dibrominated Product? SM_Present->Dibromo_Present No Optimize_Reaction Optimize Reaction Conditions: - Adjust Stoichiometry - Lower Temperature - Reduce Reaction Time SM_Present->Optimize_Reaction Yes RingBromo_Present Ring-Brominated Product? Dibromo_Present->RingBromo_Present No Dibromo_Present->Optimize_Reaction Yes RingBromo_Present->Optimize_Reaction Yes RingBromo_Present->Purify No Optimize_Reaction->Start End Pure Product Purify->End

Caption: Workflow for troubleshooting and identifying side products.

References

Technical Support Center: Optimizing Nucleophilic Attack on Alpha-Bromoketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on alpha-bromoketones.

Troubleshooting Guide

Problem: Low or No Yield of the Desired Substitution Product

Possible Cause 1: Unfavorable Reaction Conditions

  • Question: My reaction is not proceeding, or the yield is very low. What reaction parameters should I investigate?

  • Answer: The success of a nucleophilic attack on an alpha-bromoketone is highly sensitive to the choice of solvent, base, and temperature. The reaction typically proceeds via an Sₙ2 mechanism, which is favored by specific conditions.

    • Solvent Selection: Polar aprotic solvents are generally the best choice for Sₙ2 reactions with anionic nucleophiles.[1][2][3] These solvents can dissolve the nucleophilic salt while not solvating the anion, thus preserving its nucleophilicity.[2][3] Polar protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophilic carbon.[2][3]

    • Base Selection: If your nucleophile requires deprotonation, the choice of base is critical. A base that is too strong or sterically unhindered can lead to side reactions (see below). If your nucleophile is neutral (e.g., an amine), a non-nucleophilic base may be needed to scavenge the HBr byproduct.

    • Temperature: While heating can increase the reaction rate, it can also favor elimination side reactions.[4] Optimization of the temperature is often necessary.

Data Presentation: Solvent Effects on Sₙ2 Reactions

Solvent TypeExamplesSuitability for Sₙ2 with Anionic NucleophilesRationale
Polar Aprotic DMSO, DMF, Acetone, AcetonitrileHighly Recommended Solvates the cation but leaves the anionic nucleophile free and highly reactive.[1][2][3]
Polar Protic Water, Ethanol, MethanolNot Recommended Solvates the anionic nucleophile through hydrogen bonding, reducing its reactivity.[1][2]
Non-polar Hexane, Benzene, TolueneNot Recommended Poor solubility for most ionic nucleophiles.[1][2]

Possible Cause 2: Competing Side Reactions

  • Question: I am isolating unexpected products instead of my desired substituted ketone. What are the likely side reactions?

  • Answer: Alpha-bromoketones are susceptible to several side reactions, particularly in the presence of a base. The most common are the Favorskii rearrangement and elimination reactions.

    • Favorskii Rearrangement: This is a base-catalyzed rearrangement that leads to carboxylic acid derivatives (acids, esters, or amides) instead of the direct substitution product.[5][6][7][8][9] It is particularly prevalent with bases like hydroxides and alkoxides.[5][8] The reaction proceeds through a cyclopropanone intermediate.[6][8] If your ketone has at least one alpha-hydrogen, this pathway is a significant possibility.[5] Cyclic alpha-haloketones can undergo ring contraction via this rearrangement.[5][6][8]

    • Elimination (E2) Reactions: A strong, sterically hindered base can promote the elimination of HBr to form an α,β-unsaturated ketone.[10][11][12] This is more likely with secondary or tertiary alpha-bromoketones and at higher temperatures.[4]

Mandatory Visualization: Competing Reaction Pathways

G sub Alpha-Bromoketone + Nucleophile/Base sn2 Desired Sₙ2 Product sub->sn2 Weakly basic nucleophile, polar aprotic solvent favorskii Favorskii Rearrangement (Carboxylic Acid Derivative) sub->favorskii Strong base (e.g., RO⁻, HO⁻) elim Elimination Product (α,β-Unsaturated Ketone) sub->elim Strong, hindered base, high temperature

Caption: Competing pathways in reactions of alpha-bromoketones.

Problem: Multiple Alkylations with Amine Nucleophiles
  • Question: When using a primary amine as a nucleophile, I am getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?

  • Answer: The initially formed secondary amine product can be more nucleophilic than the starting primary amine and can react with another molecule of the alpha-bromoketone, leading to over-alkylation.[13] To favor mono-alkylation, consider the following strategies:

    • Stoichiometry: Use a slight excess of the primary amine.

    • Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity.

    • Base: Employ a non-nucleophilic base to neutralize the HBr formed during the reaction.[13]

Frequently Asked Questions (FAQs)

  • Question: Why are alpha-haloketones more reactive than their corresponding alkyl halides in Sₙ2 reactions?

  • Answer: The carbonyl group significantly enhances the reactivity of the adjacent carbon-halogen bond.[14] The electron-withdrawing nature of the carbonyl group increases the electrophilicity of the alpha-carbon, making it more susceptible to nucleophilic attack.[13][14] Additionally, the overlap of the carbonyl's pi-system with the developing p-orbital in the Sₙ2 transition state provides stabilization, lowering the activation energy.[15]

  • Question: My substrate contains another carbonyl group (e.g., an ester or another ketone) that is also reacting. How can I achieve selective reaction at the alpha-bromoketone?

  • Answer: In such cases, a protecting group strategy is necessary. The more reactive carbonyl group can be temporarily converted into a less reactive functional group, such as an acetal.[16][17][18] Acetals are stable in neutral to strongly basic conditions, which are often used for nucleophilic substitution, and can be easily removed with aqueous acid after the desired reaction is complete.[16][17][18][19]

Mandatory Visualization: Protecting Group Workflow

G start Substrate with Ketone and Alpha-Bromoketone protect Protect Ketone (e.g., form acetal) start->protect react Nucleophilic Attack on Alpha-Bromoketone protect->react deprotect Deprotect (hydrolyze acetal) react->deprotect end Final Product deprotect->end

Caption: General workflow for using a protecting group strategy.

  • Question: What is the best way to synthesize the starting alpha-bromoketone?

  • Answer: Alpha-bromoketones are typically synthesized by the alpha-halogenation of a ketone using reagents like bromine (Br₂) in an acidic solvent such as acetic acid.[10][11][20][21][22] The reaction proceeds through an enol intermediate.[10][20][22] Other brominating agents like N-bromosuccinimide (NBS) can also be used, sometimes in the presence of an acid catalyst.[23][24]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol describes a general method for the reaction of an alpha-bromoketone with a primary amine to form an alpha-amino ketone.[13]

  • Reactant Preparation: Dissolve the alpha-bromoketone (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

  • Addition of Amine: Add the primary amine (1.1-1.5 eq) to the solution. If the amine salt is used, an additional equivalent of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) may be required.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of an Alpha-Bromoketone

This protocol provides a general method for the synthesis of an alpha-bromoketone from a ketone.[11][20][22]

  • Reactant Preparation: Dissolve the starting ketone (1.0 eq) in glacial acetic acid.

  • Bromine Addition: Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise to the ketone solution with stirring. The reaction is often performed at room temperature.

  • Reaction Monitoring: The disappearance of the bromine color can indicate the progress of the reaction. Monitor for completion using TLC or Gas Chromatography (GC).

  • Work-up: Carefully pour the reaction mixture into a large volume of cold water to precipitate the product and quench any unreacted bromine.

  • Isolation and Purification: Collect the solid product by filtration, wash it thoroughly with water, and then a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization.

Mandatory Visualization: Troubleshooting Logic

G start Low/No Yield or Wrong Product check_side_products Analyze Side Products: - Carboxylic Acid Derivative? - Unsaturated Ketone? start->check_side_products favorskii Suspect Favorskii Rearrangement. Action: Use weaker/non-ionic base, change solvent. check_side_products->favorskii Yes (Acid Deriv.) elimination Suspect Elimination. Action: Lower temperature, use less hindered base. check_side_products->elimination Yes (Unsaturated) check_conditions No reaction? Check Conditions: - Solvent polar aprotic? - Temp optimized? check_side_products->check_conditions No (Starting Material) success Reaction Optimized favorskii->success elimination->success optimize_solvent Optimize Solvent: Switch to DMSO or DMF. check_conditions->optimize_solvent No optimize_temp Optimize Temperature: Gradually increase temp while monitoring side reactions. check_conditions->optimize_temp Yes optimize_solvent->success optimize_temp->success

Caption: A logical workflow for troubleshooting common issues.

References

how to avoid dihalogenation byproducts in ketone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of ketones, with a specific focus on avoiding dihalogenation byproducts during α-halogenation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is dihalogenation a common byproduct in the α-halogenation of ketones?

A1: Dihalogenation during the α-halogenation of ketones is highly dependent on the reaction conditions, specifically whether the reaction is conducted in an acidic or basic medium.

  • Under basic conditions , the formation of a monohalogenated ketone increases the acidity of the remaining α-hydrogen due to the electron-withdrawing effect of the halogen.[1][2][3] This makes the monohalogenated product more reactive than the starting ketone, leading to rapid successive halogenations and the formation of di-, tri-, or polyhalogenated byproducts.[1][2][3] For methyl ketones, this can lead to the haloform reaction.[4]

  • Under acidic conditions , the reaction proceeds through an enol intermediate.[4][5] The introduction of a halogen atom to the α-position decreases the basicity of the carbonyl oxygen, making subsequent protonation and enol formation less favorable.[2][4] This deactivation of the product helps to prevent further halogenation, making acidic conditions generally more suitable for selective monohalogenation.[2][4]

Q2: What are the general strategies to avoid dihalogenation?

A2: To avoid dihalogenation, the primary strategy is to control the reactivity of the ketone and the halogenating agent. Key approaches include:

  • Using Acidic Conditions: As explained in Q1, acidic conditions generally favor monohalogenation.[2][4]

  • Careful Choice of Halogenating Agent: Milder and more selective halogenating agents, such as N-halosuccinimides (e.g., NBS for bromination, NCS for chlorination), are often preferred over elemental halogens (Br₂ or Cl₂).[6]

  • Stoichiometric Control: Using a precise 1:1 stoichiometry of the halogenating agent to the ketone can help minimize over-halogenation, particularly under acidic conditions.

  • Alternative Synthetic Routes: Employing methods that circumvent the direct halogenation of a pre-formed ketone, such as the reductive halogenation of α,β-unsaturated ketones, can provide high selectivity for monohalogenation.[7][8]

  • Use of Catalysts and Specialized Reagents: Certain catalysts and reagents can enhance the selectivity for monohalogenation. Examples include copper(II) halides and ammonium acetate with NBS.[9][10]

Troubleshooting Guides

Issue 1: Significant Dihalogenation Observed During α-Bromination

Symptoms:

  • NMR or GC-MS analysis of the crude product shows a significant peak corresponding to the di-brominated ketone.

  • The isolated yield of the desired mono-brominated ketone is low.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Reaction was run under basic conditions. Switch to acidic conditions. A common method is using bromine in acetic acid. The acidic medium suppresses the rate of the second halogenation.[4]
Use of a highly reactive brominating agent (e.g., excess Br₂). Use a milder brominating agent like N-Bromosuccinimide (NBS). The reaction of ketones with NBS, often catalyzed by a small amount of acid or ammonium acetate, can provide high yields of mono-brominated products.[6][9]
Prolonged reaction time or elevated temperature. Monitor the reaction closely using TLC or GC-MS and quench it as soon as the starting material is consumed. Running the reaction at a lower temperature can also improve selectivity.
The ketone substrate is particularly activated towards multiple halogenations. Consider an alternative synthetic approach, such as the reductive halogenation of a corresponding α,β-unsaturated ketone, which offers excellent selectivity for mono-bromination.[7][8]
Issue 2: Dihalogenation Byproducts in α-Chlorination

Symptoms:

  • Formation of α,α-dichloro ketones is observed.

  • Difficulty in purifying the mono-chloro ketone from the di-chloro byproduct.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Direct chlorination with chlorine gas (Cl₂). Chlorine gas can be difficult to handle and control stoichiometrically. Consider using sulfuryl chloride (SO₂Cl₂) in the presence of a moderator like a short-chain alcohol or ether, which can selectively produce monochlorinated ketones.[11]
Non-selective reaction conditions. The use of copper(II) chloride (CuCl₂) is a well-established method for the selective α-chlorination of ketones.[10] This method often provides good yields of the monochlorinated product.
Formation of an enolate under basic conditions. If a base is required to form an enolate, use a non-equilibrating method. For example, form the lithium enolate with LDA at low temperature (-78 °C) and then quench with a source of electrophilic chlorine like p-toluenesulfonyl chloride (TsCl). This approach ensures that monochlorination predominates and avoids dichlorination.[10]

Quantitative Data Summary

The following table summarizes the yields of mono-halogenated ketones for various selective methods, highlighting the low incidence of di-halogenated byproducts.

Method Halogenating System Substrate Example Monohalogenated Product Yield (%) Dihalogenated Byproduct Reference
Acid-Catalyzed Bromination Br₂ in 1,4-Dioxane (Flow)Acetophenone99%Not observed[12]
NBS Bromination NBS / NH₄OAcCyclohexanone92%Not specified, but described as "good yields"[9][13]
NBS Bromination NBS / p-TsOH in Ionic LiquidVarious Ketones74-96%Not specified, but described as "good to excellent yields"[12][14]
Copper(II) Chloride Chlorination CuCl₂Various KetonesGenerally high yieldsDichloroketones can be formed with excess reagent[15]
Sulfuryl Chloride Chlorination SO₂Cl₂ / ModeratorCyclohexanone85-93%Substantially free of dichlorinated product[11]
Reductive Halogenation NBS / Ph₃PO / HSiCl₃α,β-Unsaturated Ketones73-85%Not a direct byproduct of this method[7][8]

Experimental Protocols

Protocol 1: Selective α-Monobromination using NBS and Ammonium Acetate

This protocol is adapted from the work of Tanemura et al. and provides a mild and efficient method for the monobromination of cyclic ketones.[9][13]

Materials:

  • Ketone (e.g., Cyclohexanone)

  • N-Bromosuccinimide (NBS)

  • Ammonium Acetate (NH₄OAc)

  • Diethyl ether (Et₂O)

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous Na₂S₂O₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of the cyclic ketone (1.0 mmol) in diethyl ether (10 mL) at 25 °C, add N-bromosuccinimide (1.05 mmol) and a catalytic amount of ammonium acetate (0.1 mmol).

  • Stir the mixture at 25 °C and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • If the solution shows a persistent yellow color (indicating excess bromine), add saturated aqueous Na₂S₂O₃ solution dropwise until the color disappears.

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure α-bromoketone.

Protocol 2: Selective α-Monochlorination using Copper(II) Chloride

This protocol is based on the established method for the selective chlorination of ketones at the more substituted α-carbon.[10][15]

Materials:

  • Ketone

  • Copper(II) Chloride (CuCl₂)

  • Lithium Chloride (LiCl)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether or Ethyl acetate for extraction

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the ketone (1.0 mmol) in dimethylformamide (5 mL).

  • Add copper(II) chloride (2.2 mmol) and lithium chloride (2.2 mmol) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (20 mL).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with brine (2 x 25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield the α-chloroketone.

Visualizations

Dihalogenation_Pathway cluster_acid Acid-Catalyzed Halogenation cluster_base Base-Promoted Halogenation Ketone_A Ketone Enol Enol (Rate-Determining Step) Ketone_A->Enol + H⁺, -H⁺ MonoHalo_A α-Monohalo Ketone (Deactivated) Enol->MonoHalo_A + X₂ DiHalo_A α,α-Dihalo Ketone (Slow Formation) MonoHalo_A->DiHalo_A + H⁺, +X₂ (Disfavored) Ketone_B Ketone Enolate Enolate Ketone_B->Enolate + Base MonoHalo_B α-Monohalo Ketone (Activated) Enolate->MonoHalo_B + X₂ DiHalo_B α,α-Dihalo Ketone (Rapid Formation) MonoHalo_B->DiHalo_B + Base, +X₂ (Favored)

Caption: Comparison of acid-catalyzed vs. base-promoted α-halogenation pathways.

Troubleshooting_Workflow Start Dihalogenation Byproduct Observed Check_Conditions Check Reaction Conditions: Acidic or Basic? Start->Check_Conditions Is_Basic Basic Check_Conditions->Is_Basic Is_Acidic Acidic Check_Conditions->Is_Acidic Switch_to_Acid Switch to Acidic Conditions (e.g., Br₂ in AcOH) Is_Basic->Switch_to_Acid End Monohalogenation Optimized Switch_to_Acid->End Check_Reagent Review Halogenating Agent and Stoichiometry Is_Acidic->Check_Reagent Excess_X2 Excess/Reactive Reagent (e.g., Br₂) Check_Reagent->Excess_X2 Stoich_OK Stoichiometry OK Check_Reagent->Stoich_OK Use_NBS Use Milder Reagent (e.g., NBS) Excess_X2->Use_NBS Use_NBS->End Consider_Alternative Consider Alternative Route (e.g., Reductive Halogenation) Stoich_OK->Consider_Alternative Consider_Alternative->End

Caption: Troubleshooting workflow for minimizing dihalogenation byproducts.

References

challenges in the scale-up synthesis of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Synthesis of the Precursor: 1-(4-chlorophenyl)-2-phenylethan-1-one (Deoxybenzoin analogue)

Question 1: Low yield in the Friedel-Crafts acylation of chlorobenzene with phenylacetyl chloride.

Answer:

Low yields in Friedel-Crafts acylation can stem from several factors. Here are the primary aspects to investigate:

  • Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents and reagents should be anhydrous.

  • Catalyst Quality and Stoichiometry: Use a fresh, high-quality batch of anhydrous AlCl₃. The stoichiometry is critical; a molar excess of the catalyst (typically 1.1 to 1.3 equivalents) is often required as it complexes with both the acyl chloride and the resulting ketone.

  • Reaction Temperature: The initial reaction should be carried out at a low temperature (0-5 °C) to control the exothermic reaction and prevent side reactions. Allowing the reaction to slowly warm to room temperature can then drive it to completion.

  • Order of Addition: The order of reagent addition can influence the outcome. A common successful procedure involves suspending the AlCl₃ in the solvent, followed by the slow addition of the acyl chloride, and then the aromatic substrate.

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Question 2: Formation of multiple isomers during the Friedel-Crafts acylation.

Answer:

The acylation of chlorobenzene with phenylacetyl chloride is expected to predominantly yield the para-substituted product due to the ortho,para-directing nature of the chlorine atom and steric hindrance at the ortho position. However, the formation of the ortho-isomer is possible.

  • Reaction Temperature: Higher reaction temperatures can sometimes lead to a decrease in regioselectivity. Maintaining a lower temperature profile throughout the addition of reagents is recommended.

  • Catalyst Choice: While AlCl₃ is common, other Lewis acids like FeCl₃ or ZnCl₂ could be explored, as they may offer different selectivity profiles, although potentially with lower reactivity.

Bromination of 1-(4-chlorophenyl)-2-phenylethan-1-one

Question 3: The bromination reaction is slow or incomplete.

Answer:

Incomplete bromination can be due to several factors related to the reagents and reaction conditions.

  • Brominating Agent: Ensure the brominating agent (e.g., N-Bromosuccinimide (NBS), bromine) is of high purity and activity. If using NBS, a radical initiator (like AIBN or benzoyl peroxide) or light can be used to initiate the reaction, especially for benzylic bromination. For α-bromination of ketones, acidic or basic conditions are often employed to facilitate enol or enolate formation.

  • Solvent: The choice of solvent is crucial. Chlorinated solvents like dichloromethane (DCM) or carbon tetrachloride (CCl₄) are commonly used for NBS brominations. Polar solvents can sometimes accelerate the reaction.

  • Temperature: The reaction may require heating to initiate or sustain the reaction. Refluxing in a suitable solvent is a common practice. Monitor the reaction by TLC to determine the optimal reaction time and temperature.

Question 4: Formation of poly-brominated or other side products.

Answer:

The formation of di-brominated or other side-products is a common challenge in bromination reactions.

  • Stoichiometry of Brominating Agent: Use a controlled amount of the brominating agent (typically 1.0 to 1.1 equivalents) to favor mono-bromination. Adding the brominating agent portion-wise can also help to control the reaction.

  • Reaction Time and Temperature: Over-running the reaction or using excessively high temperatures can lead to the formation of poly-brominated species. Careful monitoring by TLC is essential to quench the reaction upon consumption of the starting material.

  • Aromatic Ring Bromination: Electron-rich aromatic rings can undergo electrophilic aromatic substitution. While the phenyl and chlorophenyl rings in the substrate are not highly activated, this can be a potential side reaction under certain conditions, especially with elemental bromine. Using a milder brominating agent like NBS can often mitigate this.

Purification

Question 5: Difficulty in purifying the final product, this compound.

Answer:

Purification of α-bromoketones can be challenging due to their reactivity and potential for decomposition.

  • Recrystallization: This is often the most effective method for purifying the solid product. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for similar compounds include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes. Experiment with different solvent systems to find the optimal one for your product.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used. However, α-bromoketones can be sensitive to silica gel. It is advisable to use a less acidic stationary phase or to run the column quickly with a carefully chosen eluent system to minimize decomposition.

  • Washing: Washing the crude product with a cold, non-polar solvent can help to remove non-polar impurities. A wash with a dilute solution of a reducing agent like sodium bisulfite can remove residual bromine.

Frequently Asked Questions (FAQs)

Synthesis of the Precursor: 1-(4-chlorophenyl)-2-phenylethan-1-one

  • Q1: What is the most common method for synthesizing the precursor ketone?

    • A1: The most common method is the Friedel-Crafts acylation of chlorobenzene with phenylacetyl chloride using a Lewis acid catalyst like anhydrous aluminum chloride.[1]

  • Q2: What are the key safety precautions for a Friedel-Crafts acylation?

    • A2: The reaction is typically exothermic and generates HCl gas. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The Lewis acid catalyst is corrosive and reacts violently with water.

  • Q3: How can I monitor the progress of the Friedel-Crafts acylation?

    • A3: Thin Layer Chromatography (TLC) is a convenient method. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be developed to distinguish the starting materials from the product.

Bromination of 1-(4-chlorophenyl)-2-phenylethan-1-one

  • Q4: What are the common brominating agents for this type of transformation?

    • A4: N-Bromosuccinimide (NBS) is a widely used reagent for selective bromination at the α-position of ketones.[2] Elemental bromine (Br₂) can also be used, often in a solvent like acetic acid or dichloromethane.

  • Q5: What is the mechanism of α-bromination of a ketone?

    • A5: Under acidic conditions, the ketone tautomerizes to its enol form, which then acts as a nucleophile and attacks the bromine. Under basic conditions, an enolate is formed, which is an even stronger nucleophile.

  • Q6: Why is the α-position to the carbonyl group selectively brominated?

    • A6: The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-hydrogens) are acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting enolate. This makes the α-position susceptible to reaction with electrophiles like bromine.

Purification and Characterization

  • Q7: What is a good starting solvent system for recrystallizing this compound?

    • A7: Based on the polarity of the molecule, a good starting point would be a polar protic solvent like ethanol or isopropanol.[3] A solvent pair, such as ethyl acetate/hexanes, where the compound is soluble in one solvent and insoluble in the other, can also be effective.[4]

  • Q8: What analytical techniques are used to confirm the structure and purity of the final product?

    • A8: The structure is typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Infrared (IR) spectroscopy. Purity is often assessed by High-Performance Liquid Chromatography (HPLC) and melting point analysis.

Data Presentation

Table 1: Comparison of Reaction Conditions for Friedel-Crafts Acylation of Chlorobenzene.

ParameterCondition ACondition BCondition C
Lewis Acid AlCl₃FeCl₃ZnCl₂
Equivalents of Catalyst 1.21.21.5
Solvent DichloromethaneNitrobenzeneCarbon Disulfide
Temperature 0 °C to RT25 °C45 °C
Typical Yield (%) 75-8560-7050-60
Key Observation High yield, standard conditionsMilder, but lower yieldHigher temp, lower yield

Note: The data presented are representative values based on general knowledge of Friedel-Crafts reactions and may vary depending on the specific experimental setup.

Table 2: Comparison of Brominating Agents for α-Bromination of Aryl Ketones.

Brominating AgentTypical ConditionsAdvantagesDisadvantages
N-Bromosuccinimide (NBS) Reflux in CCl₄ or DCM with a radical initiator (AIBN)High selectivity for allylic/benzylic positions, easier to handle than Br₂.[2]Can be slower, requires an initiator.
Bromine (Br₂) Acetic acid or Dichloromethane, room temperature or gentle heatingReadily available, highly reactive.Less selective, corrosive, hazardous to handle, can lead to polybromination and aromatic ring bromination.
Pyridinium Tribromide THF or Acetic AcidSolid, easier to handle than Br₂, good for mono-bromination.More expensive.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-chlorophenyl)-2-phenylethan-1-one (Precursor)

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Phenylacetyl chloride

  • Chlorobenzene

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).

  • To the flask, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a solution of phenylacetyl chloride (1.0 equivalent) in anhydrous DCM from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly add chlorobenzene (1.1 equivalents) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and carefully quench by slowly pouring it into a beaker containing a mixture of crushed ice and 1M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or another suitable solvent.

Protocol 2: Synthesis of this compound

Materials:

  • 1-(4-chlorophenyl)-2-phenylethan-1-one

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) (catalytic amount)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)

  • Sodium bisulfite solution (5%)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-chlorophenyl)-2-phenylethan-1-one (1.0 equivalent) in CCl₄ or DCM.

  • Add NBS (1.05 equivalents) and a catalytic amount of AIBN to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a 5% sodium bisulfite solution to remove any unreacted bromine, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexanes).

Visualizations

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Alpha-Bromination cluster_2 Purification Chlorobenzene Chlorobenzene Reaction_1 Acylation (DCM, 0°C to RT) Chlorobenzene->Reaction_1 Phenylacetyl_chloride Phenylacetyl_chloride Phenylacetyl_chloride->Reaction_1 AlCl3 AlCl3 AlCl3->Reaction_1 Catalyst Precursor 1-(4-chlorophenyl)-2- phenylethan-1-one Reaction_1->Precursor Reaction_2 Bromination (CCl4, Reflux) Precursor->Reaction_2 NBS NBS NBS->Reaction_2 AIBN AIBN AIBN->Reaction_2 Initiator Final_Product 2-Bromo-1-(4-chlorophenyl)-2- phenylethan-1-one Reaction_2->Final_Product Recrystallization Recrystallization Final_Product->Recrystallization

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_Acylation Friedel-Crafts Acylation Issues cluster_Bromination Bromination Issues Start Low Yield or Impure Product Check_Moisture Moisture Contamination? Start->Check_Moisture Check_Bromine_Source Incomplete Reaction? Start->Check_Bromine_Source Dry_Glassware Use oven-dried glassware and anhydrous reagents. Check_Moisture->Dry_Glassware Yes Check_Catalyst Catalyst Quality/ Stoichiometry Issue? Check_Moisture->Check_Catalyst No Use_Fresh_AlCl3 Use fresh AlCl₃ and optimize stoichiometry. Check_Catalyst->Use_Fresh_AlCl3 Yes Check_Temp Incorrect Temperature Profile? Check_Catalyst->Check_Temp No Control_Temp Maintain low temp during addition, then warm slowly. Check_Temp->Control_Temp Yes Check_Temp->Check_Bromine_Source No Optimize_Bromination Check reagent purity, consider initiator/catalyst, and optimize temp/time. Check_Bromine_Source->Optimize_Bromination Yes Check_Side_Products Poly-bromination? Check_Bromine_Source->Check_Side_Products No Control_Stoichiometry Use 1.0-1.1 eq. of NBS, add portion-wise. Check_Side_Products->Control_Stoichiometry Yes

Caption: Logical troubleshooting workflow for the synthesis of the target compound.

References

Technical Support Center: Resolving Impurities in 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one.

Frequently Asked Questions (FAQs)

1. What are the common impurities observed in the synthesis of this compound?

The synthesis of this compound typically proceeds via the α-bromination of 1-(4-chlorophenyl)-2-phenylethan-1-one. The most common impurities encountered are:

  • Unreacted Starting Material: 1-(4-chlorophenyl)-2-phenylethan-1-one.

  • Dibrominated Byproduct: 2,2-Dibromo-1-(4-chlorophenyl)-2-phenylethan-1-one.

  • Overbrominated Aromatic Ring Byproducts: Bromination on the phenyl or 4-chlorophenyl ring.

  • Solvent-related Impurities: Impurities arising from the reaction solvent.

2. How can I minimize the formation of the dibrominated byproduct?

The formation of the dibrominated byproduct is a common issue in α-bromination reactions. To minimize its formation, consider the following:

  • Stoichiometry: Use a precise 1:1 molar ratio of the ketone starting material to the brominating agent. Avoid using an excess of the brominating agent.

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the brominating species at any given time.

  • Temperature Control: Maintain a low reaction temperature, as higher temperatures can favor over-bromination.

3. My reaction is sluggish or incomplete. What are the possible causes and solutions?

An incomplete reaction can be due to several factors:

  • Insufficient Brominating Agent: Ensure the correct stoichiometry of the brominating agent is used.

  • Poor Quality Reagents: Use high-purity starting material and brominating agent.

  • Inadequate Activation: If using a catalyst (e.g., acid), ensure it is active and used in the appropriate amount.

  • Low Temperature: While low temperatures are generally preferred to control selectivity, a temperature that is too low can significantly slow down the reaction rate. A careful optimization of the reaction temperature is necessary.

4. How can I effectively remove the unreacted starting material and other impurities from the final product?

Purification of the crude product is crucial to obtain high-purity this compound. The following methods are recommended:

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds. A suitable solvent system should be chosen where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.

  • Column Chromatography: For difficult separations or to obtain very high purity material, silica gel column chromatography can be employed. A suitable eluent system will need to be developed to effectively separate the desired product from the impurities.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - If the reaction has stalled, consider a slight increase in temperature or extending the reaction time. - Check the quality and stoichiometry of the reagents.
Product Decomposition - Avoid excessive heat and prolonged reaction times. - Ensure the work-up procedure is performed promptly after reaction completion.
Loss during Work-up/Purification - Optimize the extraction and recrystallization solvent volumes. - Ensure complete precipitation of the product during recrystallization by allowing sufficient cooling time.
Issue 2: Presence of Multiple Spots on TLC Analysis of the Crude Product
Possible Impurity Identification Resolution
Starting Material Runs at a different Rf value than the product.Optimize reaction conditions (time, temperature, stoichiometry) for full conversion. Purify via recrystallization or column chromatography.
Dibrominated Product Typically has a different Rf value from the mono-brominated product.Use a 1:1 molar ratio of reactants. Add the brominating agent slowly. Purify via recrystallization or column chromatography.
Aromatic Bromination May have similar polarity to the desired product.Use milder brominating agents or reaction conditions. Purification may require careful column chromatography.

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the α-bromination of 1-(4-chlorophenyl)-2-phenylethan-1-one.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
1-(4-chlorophenyl)-2-phenylethan-1-one230.6910.0 g0.0433
N-Bromosuccinimide (NBS)177.987.71 g0.0433
Carbon Tetrachloride (CCl₄)-100 mL-
Benzoyl Peroxide (BPO)242.230.1 g-

Procedure:

  • To a solution of 1-(4-chlorophenyl)-2-phenylethan-1-one (10.0 g, 0.0433 mol) in carbon tetrachloride (100 mL) in a round-bottom flask, add N-bromosuccinimide (7.71 g, 0.0433 mol) and a catalytic amount of benzoyl peroxide (0.1 g).

  • Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid succinimide byproduct and wash it with a small amount of cold carbon tetrachloride.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Purity Analysis by HPLC
Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Visualizations

Reaction_Pathway SM 1-(4-chlorophenyl)-2-phenylethan-1-one Product This compound SM->Product α-Bromination Reagent Brominating Agent (e.g., NBS) Reagent->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Reaction Issue (Low Yield / Impurities) Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Monitor_Reaction Monitor Reaction (TLC/HPLC) Start->Monitor_Reaction Adjust_Conditions Adjust Reaction Conditions (Temp, Time) Check_Reagents->Adjust_Conditions Monitor_Reaction->Adjust_Conditions Purification Optimize Purification (Recrystallization/Chromatography) Adjust_Conditions->Purification Success Problem Resolved Purification->Success

Caption: General troubleshooting workflow for synthesis issues.

Impurity_Relationships Crude_Product Crude Product Mixture Desired_Product 2-Bromo-1-(4-chlorophenyl)- 2-phenylethan-1-one Crude_Product->Desired_Product Starting_Material Unreacted Starting Material Crude_Product->Starting_Material Dibrominated Dibrominated Byproduct Crude_Product->Dibrominated Aromatic_Bromination Aromatic Bromination Byproducts Crude_Product->Aromatic_Bromination Solvent_Impurity Solvent-related Impurities Crude_Product->Solvent_Impurity

Caption: Logical relationship of potential impurities in the crude product.

Technical Support Center: Stabilization and Synthesis of α-Haloketone Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with α-haloketone intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing and isolating α-haloketone intermediates?

A1: α-Haloketones are highly valuable synthetic intermediates due to their two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen.[1] However, this high reactivity also presents challenges. The main difficulties include:

  • Instability: α-Haloketones can be sensitive to both acidic and basic conditions, as well as to certain nucleophiles, leading to decomposition or undesired side reactions.

  • Side Reactions: Common unwanted reactions include polyhalogenation (especially under basic conditions), Favorskii rearrangement, and elimination reactions to form α,β-unsaturated ketones.[2][3]

  • Purification: The moderate selectivity of some halogenation protocols can lead to a mixture of mono- and di-halogenated products, complicating the purification process.[1] The intermediates' sensitivity can also make purification by chromatography or distillation challenging.

Q2: Which reaction conditions are better for monosubstitution, acidic or basic?

A2: Acidic conditions are generally preferred for achieving selective mono-α-halogenation.[2][3]

  • Under acidic conditions , the reaction proceeds through an enol intermediate. The rate-determining step is the formation of this enol.[4] Once one halogen is introduced, the electron-withdrawing nature of the halogen deactivates the carbonyl group, making the formation of a second enol intermediate slower.

  • Under basic conditions , the reaction proceeds via an enolate. The introduction of a halogen at the α-position increases the acidity of the remaining α-hydrogens through an inductive effect.[3] This makes subsequent deprotonation and halogenation faster, often leading to polyhalogenated products.[2][3][5] For methyl ketones, this can lead to the haloform reaction.[2]

Q3: How does the choice of halogen affect the stability and reactivity of the α-haloketone?

A3: The stability and reactivity of an α-haloketone are directly related to the nature of the halogen. The reactivity in nucleophilic substitution (SN2) reactions is significantly influenced by the leaving group ability of the halide. The general trend for leaving group ability is I > Br > Cl > F.[6] This is because iodide is the weakest base and its negative charge is dispersed over a larger area, making it more stable upon departure. Consequently, α-iodoketones are the most reactive towards nucleophiles, while α-fluoroketones are the least reactive.

Troubleshooting Guide

Issue / Symptom Potential Cause(s) Recommended Solution(s)
Low or no yield of desired α-haloketone 1. Decomposition: The intermediate may be unstable under the reaction or work-up conditions (e.g., strong acid/base, high temperature).2. Inefficient Halogenation: The halogenating agent may be inappropriate, or the reaction conditions (temperature, time) may be suboptimal.1. Use milder reaction conditions. For acid-catalyzed reactions, use a weaker acid like acetic acid. For base-sensitive substrates, avoid strong bases. Perform the reaction at a lower temperature.2. Consider a different halogenating agent (e.g., NBS or NCS for milder conditions). Optimize reaction time and temperature.
Formation of polyhalogenated byproducts This is common under basic conditions where the first halogenation makes the remaining α-protons more acidic and prone to faster subsequent halogenation.[2][3]1. Switch to acid-catalyzed conditions for monohalogenation.[2]2. If basic conditions are necessary, use a stoichiometric amount of base and halogenating agent at low temperatures and carefully monitor the reaction progress to stop it after monosubstitution.
Product mixture contains rearranged products (e.g., esters, carboxylic acids) Favorskii Rearrangement: This is a common side reaction for α-haloketones that have an acidic proton on the other α-carbon, especially in the presence of a base (e.g., alkoxides, hydroxides).[7]1. If possible, use a ketone that lacks α'-hydrogens.2. Use non-protic, non-basic conditions if the subsequent reaction allows.3. If a base is required for a subsequent step, consider protecting the ketone carbonyl as an acetal before proceeding.
Formation of α,β-unsaturated ketone Elimination Reaction: The α-haloketone undergoes dehydrohalogenation, often promoted by base or heat.1. Use a non-basic or very hindered, non-nucleophilic base if a base is required.2. Maintain low temperatures during the reaction and work-up.3. Purify the product quickly and store it in a cold, dark place.
Difficulty in purification 1. Product Instability: The α-haloketone may be degrading on silica gel or during distillation.2. Mixture of Products: Inseparable mixture of starting material, mono-, and polyhalogenated products.1. Minimize contact time with silica gel. Consider using a less acidic stationary phase like alumina or a rapid purification technique like flash chromatography. Avoid high temperatures during solvent removal.2. Optimize the reaction for higher selectivity (see above). Recrystallization might be an effective purification method if the product is a solid.

Data & Reactivity Comparison

Table 1: Relative Reactivity of α-Halocarbonyls in SN2 Reactions

The presence of the carbonyl group significantly enhances the rate of nucleophilic substitution compared to corresponding alkyl halides. This is due to the inductive effect of the carbonyl, which increases the polarity of the carbon-halogen bond.[8]

CompoundNucleophileRelative Rate (vs. n-Propyl Halide)
CH₃CH₂CH₂Cl I⁻ in Acetone1
CH₃COCH₂Cl I⁻ in Acetone35,000
CH₃CH₂CH₂Br I⁻ in Acetone1
CH₃COCH₂Br I⁻ in Acetone100,000

Data synthesized from literature reports on SN2 reactivity.[6][8]

Table 2: Yields of α-Iodoketones under Different Conditions

This table shows the yields for the α-iodination of various acetophenone derivatives, highlighting the tolerance of different functional groups.

Substrate (ArCOCH₃, Ar =)Reagent SystemYield (%)
PhenylCuO, I₂, MeOH99%
4-MethoxyphenylCuO, I₂, MeOH95%
4-ChlorophenylCuO, I₂, MeOH96%
4-NitrophenylCuO, I₂, MeOH53%
4-MethylphenylI₂, (NH₄)₂S₂O₈, MeCN/H₂O94%
4-BromophenylI₂, (NH₄)₂S₂O₈, MeCN/H₂O92%

Data adapted from Yin et al. and other sources on direct iodination protocols.

Experimental Protocols

Protocol 1: Acid-Catalyzed α-Bromination of 4-Chloroacetophenone

Objective: To synthesize 2-bromo-1-(4-chlorophenyl)ethan-1-one via a selective acid-catalyzed monobromination.

Materials:

  • 4-Chloroacetophenone

  • Pyridine hydrobromide perbromide (PHBP)

  • Glacial Acetic Acid

  • Round-bottom flask (50 mL) with condenser

  • Stir plate and magnetic stir bar

  • Heating mantle

Procedure:

  • Combine 4-chloroacetophenone (0.77 g, 5.0 mmol), pyridine hydrobromide perbromide (1.76 g, 5.5 mmol, 1.1 equiv), and glacial acetic acid (20 mL) in a 50 mL round-bottom flask.

  • Equip the flask with a condenser and a magnetic stir bar.

  • Heat the reaction mixture to 90 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (approx. 100 mL) to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the product to obtain α-bromo-4-chloroacetophenone.

This protocol is adapted from a procedure for engaging undergraduates in chemical innovation experiments.[9]

Protocol 2: Base-Promoted α-Chlorination of a Ketone using NaOCl

Objective: To synthesize an α-chloroketone using a common and inexpensive chlorinating agent under basic conditions. Note: This method may lead to polychlorination, so careful control of stoichiometry and reaction time is crucial.

Materials:

  • Ketone (e.g., acetophenone)

  • Sodium hypochlorite solution (NaOCl, commercial bleach or NaOCl·5H₂O)

  • Acetonitrile (or other suitable solvent)

  • Round-bottom flask

  • Stir plate and magnetic stir bar

Procedure:

  • Dissolve the ketone (1.0 equiv) in acetonitrile in a round-bottom flask.

  • With vigorous stirring, add an aqueous solution of sodium hypochlorite (1.0-1.2 equiv) dropwise. The pH of the solution should be weakly basic.

  • Maintain the reaction at room temperature or slightly below to control reactivity.

  • Monitor the reaction closely by TLC or GC/MS. The reaction is often rapid.

  • Upon consumption of the starting material (or when the desired conversion is reached), quench the reaction by adding a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) to destroy excess NaOCl.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure. Purify the crude product quickly, preferably by recrystallization or rapid flash chromatography, to minimize decomposition.

This is a generalized protocol based on the use of NaOCl for α-chlorination.[10]

Visual Guides: Mechanisms and Workflows

Acid_Catalyzed_Halogenation cluster_0 Step 1: Protonation (Fast) cluster_1 Step 2: Enol Formation (Rate-Determining) cluster_2 Step 3: Nucleophilic Attack (Fast) cluster_3 Step 4: Deprotonation (Fast) Ketone Ketone H_plus H+ Prot_Ketone Protonated Ketone Ketone->Prot_Ketone + H+ Prot_Ketone_c Protonated Ketone Enol Enol Intermediate Enol_c Enol Prot_Ketone_c->Enol - H+ Prot_HaloKetone Protonated α-Haloketone Enol_c->Prot_HaloKetone + X₂ Halogen X-X Prot_HaloKetone_c Protonated α-Haloketone Final_Product α-Haloketone Prot_HaloKetone_c->Final_Product - H+

Caption: Acid-Catalyzed α-Halogenation Mechanism.

Base_Promoted_Halogenation cluster_info Key Observation Ketone Ketone (R-CO-CH₂R') Enolate Enolate Intermediate Ketone->Enolate + B⁻ - BH Base Base (B⁻) MonoHalo α-Haloketone (R-CO-CH(X)R') Enolate->MonoHalo + X₂ - X⁻ Halogen X-X PolyHalo Polyhalogenated Product MonoHalo->PolyHalo + Base, + X₂ (Faster Reaction) info The first halogen (X) makes the remaining α-proton more acidic, accelerating further halogenation under basic conditions.

Caption: Base-Promoted α-Halogenation and Polyhalogenation.

Favorskii_Rearrangement start α-Haloketone (with α'-proton) enolate Enolate at α' start->enolate + Base base Base (e.g., OR⁻) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 tetrahedral Tetrahedral Intermediate cyclopropanone->tetrahedral + Base attack Nucleophilic Attack by Base rearranged Rearranged Carbanion tetrahedral->rearranged Ring Opening product Ester Product rearranged->product Protonation

Caption: Mechanism of the Favorskii Rearrangement Side Reaction.

Troubleshooting_Workflow start Problem with α-Haloketone Synthesis check_yield Is the yield low? start->check_yield check_purity Is the product impure? start->check_purity yield_low Low Yield check_yield->yield_low Yes impure Impure Product check_purity->impure Yes cause_decomp Cause: Decomposition? yield_low->cause_decomp sol_mild Solution: Use milder conditions (lower temp, weaker acid/base) cause_decomp->sol_mild Yes cause_reagent Cause: Reagent/Time? cause_decomp->cause_reagent No sol_reagent Solution: Change halogenating agent Optimize reaction time cause_reagent->sol_reagent Yes check_poly Polyhalogenation observed? impure->check_poly sol_acid Solution: Switch to acidic conditions check_poly->sol_acid Yes check_favorskii Rearrangement product observed? check_poly->check_favorskii No sol_no_alpha_H Solution: Use substrate without α'-H or protect ketone check_favorskii->sol_no_alpha_H Yes check_elim Elimination product observed? check_favorskii->check_elim No sol_low_temp Solution: Use low temperature and non-nucleophilic base check_elim->sol_low_temp Yes

Caption: Troubleshooting Workflow for α-Haloketone Synthesis.

References

troubleshooting guide for low conversion rates in reactions with 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly low conversion rates, encountered during reactions with this versatile α-bromoketone.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low conversion rates in reactions with this compound?

Low conversion rates can stem from several factors, primarily related to the stability of the starting material, reagent quality, and reaction conditions. As an α-bromoketone, this compound is a potent electrophile but can also be susceptible to side reactions. Key areas to investigate include:

  • Reagent Purity: The purity of both the α-bromoketone and the nucleophile is critical. Impurities can lead to undesired side reactions, consuming the starting materials.

  • Reaction Conditions: Temperature, reaction time, and solvent choice significantly influence the reaction's success. Suboptimal conditions can lead to incomplete reactions or the formation of byproducts.[1]

  • Stability of the α-Bromoketone: α-bromoketones can be lachrymatory and may degrade over time, especially if exposed to moisture or light. Ensure the starting material is of high quality and handled under appropriate conditions.

  • Competing Reactions: Elimination reactions can compete with the desired nucleophilic substitution, particularly with sterically hindered or strongly basic nucleophiles.

Q2: What are the common side products observed in these reactions?

Common side products can include:

  • Elimination Products: Formation of an α,β-unsaturated ketone can occur, especially when using strong bases.

  • Di-substituted Products: In some cases, a second nucleophilic attack can occur, though this is less common with this specific substrate.

  • Hydrolysis Products: If water is present in the reaction mixture, the α-bromoketone can hydrolyze to the corresponding α-hydroxyketone.

  • Products from Side Reactions of the Nucleophile: The nucleophile itself might undergo decomposition or side reactions under the reaction conditions.

Q3: How can I monitor the progress of my reaction effectively?

Thin-layer chromatography (TLC) is a highly effective and straightforward technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.[1] A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used for development.

Troubleshooting Guide for Low Conversion Rates

This guide provides a systematic approach to diagnosing and resolving issues leading to low conversion rates in your experiments.

Problem 1: Low or No Product Formation
Potential Cause Recommended Solution
Poor Quality of Starting Materials - Ensure the this compound is of high purity and has been stored correctly (cool, dark, and dry).- Verify the purity of the nucleophile and other reagents. Use freshly opened or purified reagents if necessary.[1]
Suboptimal Reaction Temperature - If the reaction is sluggish at room temperature, consider gentle heating. Monitor the reaction closely by TLC to avoid decomposition or side product formation.- Conversely, if side products are observed, try lowering the reaction temperature.
Inappropriate Solvent - The choice of solvent is crucial. For many nucleophilic substitution reactions with α-bromoketones, polar aprotic solvents like DMF, DMSO, or acetonitrile are effective. For Hantzsch thiazole synthesis, alcohols like ethanol or methanol are commonly used.[2][3] - Perform small-scale solvent screening to find the optimal solvent for your specific reaction.
Insufficient Reaction Time - Continue to monitor the reaction by TLC until the starting material is consumed. Some reactions may require extended periods to reach completion.
Inadequate Mixing - Ensure efficient stirring of the reaction mixture, especially if reagents are not fully soluble.
Problem 2: Significant Formation of Side Products
Potential Cause Recommended Solution
Elimination Reaction Predominates - Use a less sterically hindered and less basic nucleophile if possible.- Lower the reaction temperature, as substitution is often favored at lower temperatures compared to elimination.- Consider using a milder base or a salt of the nucleophile.
Hydrolysis of the α-Bromoketone - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents to minimize the presence of water.
Decomposition of Reagents - Add sensitive reagents slowly to the reaction mixture, possibly at a lower temperature.- Protect the reaction from light if any of the reagents are light-sensitive.
Problem 3: Difficulty in Product Purification
Potential Cause Recommended Solution
Product is an Oil or Gummy Solid - If recrystallization is challenging, consider purification by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Co-elution of Product and Starting Material - Optimize the eluent system for column chromatography to achieve better separation. A gradient elution may be necessary.- Ensure the reaction has gone to completion to minimize the amount of unreacted starting material.
Product is Contaminated with Salts - After the reaction workup, wash the organic layer thoroughly with water and then brine to remove any water-soluble salts before drying and concentrating.

Experimental Protocols

The following is a detailed protocol for a Hantzsch thiazole synthesis, a common reaction for α-bromoketones, adapted for this compound.

Synthesis of 2-Amino-4-(4-chlorophenyl)-5-phenylthiazole

This protocol is based on the well-established Hantzsch thiazole synthesis.[3]

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium bicarbonate (5% aqueous solution)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

  • Add thiourea (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor its progress using TLC. The reaction time may vary but is typically a few hours.

  • Once the reaction is complete (indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction. This will likely cause the product to precipitate.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

The following tables provide a summary of how different reaction conditions can affect the yield in a typical Hantzsch thiazole synthesis. While this data is for a related α-bromoketone, the trends are generally applicable.

Table 1: Effect of Solvent on the Yield of Thiazole Synthesis

SolventTemperature (°C)Reaction Time (h)Yield (%)
WaterReflux57
TolueneReflux2422
1,4-DioxaneReflux2448
2-PropanolReflux2455
Tetrahydrofuran (THF)Reflux2470

Data adapted from a study on a similar thiazole synthesis.[4]

Mandatory Visualizations

Troubleshooting_Workflow start Low Conversion Rate Observed check_reagents 1. Check Reagent Purity start->check_reagents reagents_ok Reagents are Pure check_reagents->reagents_ok purify_reagents Purify or Replace Reagents reagents_ok->purify_reagents No check_conditions 2. Evaluate Reaction Conditions reagents_ok->check_conditions Yes purify_reagents->start conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_temp Optimize Temperature (e.g., gentle heating or cooling) conditions_ok->optimize_temp No (Temp Issue) optimize_solvent Screen Different Solvents (e.g., DMF, Ethanol) conditions_ok->optimize_solvent No (Solvent Issue) increase_time Increase Reaction Time conditions_ok->increase_time No (Time Issue) check_side_reactions 3. Analyze for Side Reactions (TLC, NMR) conditions_ok->check_side_reactions Yes optimize_temp->check_conditions optimize_solvent->check_conditions increase_time->check_conditions side_reactions_present Side Reactions Observed? check_side_reactions->side_reactions_present troubleshoot_elimination Address Elimination: - Use milder base - Lower temperature side_reactions_present->troubleshoot_elimination Yes (Elimination) troubleshoot_hydrolysis Prevent Hydrolysis: - Use anhydrous solvent - Dry glassware side_reactions_present->troubleshoot_hydrolysis Yes (Hydrolysis) successful_reaction Improved Conversion Rate side_reactions_present->successful_reaction No troubleshoot_elimination->check_conditions troubleshoot_hydrolysis->check_conditions

Hantzsch_Thiazole_Synthesis start Start dissolve Dissolve α-Bromoketone in Ethanol start->dissolve add_thiourea Add Thiourea dissolve->add_thiourea reflux Heat to Reflux add_thiourea->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool neutralize Neutralize with NaHCO₃(aq) cool->neutralize precipitate Precipitate Forms neutralize->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash purify Purify by Recrystallization filter_wash->purify end Final Product purify->end

References

Technical Support Center: Synthesis of Substituted Phenacyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of substituted phenacyl bromides. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted phenacyl bromides?

A1: The most common methods involve the α-bromination of a corresponding substituted acetophenone. Key reagents used for this transformation include:

  • Direct Bromination with Molecular Bromine (Br₂): A traditional and effective method, though it involves handling hazardous liquid bromine.[1]

  • N-Bromosuccinimide (NBS): A safer and often more selective alternative to liquid bromine.[1]

  • Pyridine Hydrobromide Perbromide: A stable, solid reagent that offers high yields and is safer to handle than Br₂.[1][2]

  • Copper(II) Bromide: Can be used as a brominating agent, though yields may be moderate.[1]

  • K₂S₂O₈-mediated Synthesis from Styrenes: A greener approach that uses water as a solvent and avoids starting from acetophenones directly.[1][3]

Q2: What is the general reaction mechanism for the acid-catalyzed bromination of acetophenones?

A2: The acid-catalyzed bromination of an acetophenone proceeds through a three-step mechanism. First, the carbonyl oxygen is protonated by the acid catalyst. This is followed by deprotonation at the α-carbon to form an enol intermediate, which is the rate-determining step. Finally, the enol attacks molecular bromine to yield the α-brominated product and regenerate the acid catalyst.[4][5][6]

Q3: My reaction is producing a significant amount of di-brominated product. How can I prevent this?

A3: Over-bromination, leading to α,α-dibromoacetophenone, can be a significant side reaction.[7] To minimize this:

  • Control Stoichiometry: Use only one equivalent of the brominating agent (e.g., Br₂).[7]

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of it at all times.[4]

  • Temperature Control: Maintain a low reaction temperature, as higher temperatures can favor over-bromination.

Q4: I am observing bromination on the aromatic ring instead of the desired α-position. What could be the cause and how can I fix it?

A4: Aromatic ring bromination is a potential side reaction, especially when the aromatic ring is activated by electron-donating groups.[4] To favor α-bromination:

  • Reaction Conditions: The α-bromination of ketones is typically favored under acidic conditions via an enol intermediate. Ensure your reaction is appropriately catalyzed with an acid like acetic acid or a Lewis acid.[4][8]

  • Choice of Brominating Agent: In some cases, using a less reactive brominating agent like NBS might offer better selectivity for the α-position over the aromatic ring.[1]

  • Substrate Considerations: For highly activated aromatic rings, it may be necessary to explore alternative synthetic routes or protecting group strategies.

Q5: The purification of my crude phenacyl bromide is proving difficult. What are the recommended procedures?

A5: Purification can often be achieved through recrystallization. A common method involves dissolving the crude product in a minimal amount of a suitable hot solvent, such as methanol or ethanol, and then allowing it to cool slowly to form crystals.[8][9] Washing the crude product with a mixture of water and petroleum ether can also be effective in removing impurities like residual hydrogen bromide and unreacted acetophenone.[8] For more challenging separations, column chromatography may be necessary.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive brominating agent.- Insufficient reaction time or temperature.- Inefficient enol formation (for acid-catalyzed reactions).- Use a fresh, pure brominating agent.- Monitor the reaction progress using Thin Layer Chromatography (TLC) and adjust time/temperature accordingly.[2]- Ensure the presence of an effective acid catalyst (e.g., acetic acid, AlCl₃).[8]
Formation of a Dark, Tarry Substance - Reaction temperature is too high, leading to decomposition.- Presence of impurities that catalyze side reactions.- Maintain careful temperature control, often using an ice bath during bromine addition.[8]- Use purified starting materials and solvents.
Incomplete Reaction (Starting Material Remains) - Insufficient amount of brominating agent.- Short reaction time.- Use a slight excess (e.g., 1.1 equivalents) of the brominating agent.[2]- Extend the reaction time, monitoring by TLC.[2]
Product Discoloration Upon Standing - Phenacyl bromides can be unstable and may discolor over time due to decomposition.[8]- Store the purified product in a cool, dark place, preferably under an inert atmosphere.- For immediate use, crude product may be sufficient for the next step.[8]
Lachrymatory Effect and Skin Irritation - Phenacyl bromides are lachrymators and skin irritants.[8]- Handle the compound in a well-ventilated fume hood.- Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[8]

Quantitative Data Summary

Table 1: Comparison of Brominating Agents for 4-Chloroacetophenone [1]

Brominating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
Pyridine Hydrobromide PerbromideAcetic Acid90385
N-Bromosuccinimide (NBS)Acetic Acid903Low (mostly unreacted)
Copper(II) BromideAcetic Acid903~60

Table 2: Direct Bromination of Acetophenone with Molecular Bromine (Br₂) in Ether [8]

Scale (Acetophenone)Yield (Crude) (%)Melting Point (Crude) (°C)Yield (Recrystallized) (%)Melting Point (Recrystallized) (°C)
50 g (0.42 mole)88 - 9645 - 4864 - 6649 - 51

Table 3: K₂S₂O₈-Mediated Synthesis from Substituted Styrenes [1]

Starting StyreneReaction Time (h)Yield (%)
Styrene1285
4-Methylstyrene1282
4-Chlorostyrene1288

Experimental Protocols

Method 1: Direct Bromination of Acetophenone with Br₂ in Ether [8]

  • Dissolve 50 g (0.42 mole) of acetophenone in 50 cc of pure anhydrous ether in a three-necked flask equipped with a separatory funnel, mechanical stirrer, and reflux condenser.

  • Cool the solution in an ice bath and introduce 0.5 g of anhydrous aluminum chloride.

  • Gradually add 67 g (21.5 cc, 0.42 mole) of bromine from the separatory funnel with stirring at a rate of about 1 cc per minute.

  • After the addition is complete, immediately remove the ether and dissolved hydrogen bromide under reduced pressure.

  • Wash the resulting solid with a mixture of 10 cc of water and 10 cc of petroleum ether.

  • Filter the crystals with suction and wash with fresh portions of the solvent mixture until a white product is obtained.

  • For higher purity, recrystallize the crude product from methanol.

Method 2: Bromination of 4-Chloroacetophenone with Pyridine Hydrobromide Perbromide [1][2]

  • Dissolve 4-chloroacetophenone (1.0 eq) in acetic acid in a reaction vessel.

  • Add pyridine hydrobromide perbromide (1.1 eq) to the solution.

  • Heat the reaction mixture to 90°C and stir for 3 hours.

  • Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture.

  • Isolate the product by filtration and purify by recrystallization.

Method 3: K₂S₂O₈-Mediated Synthesis from Styrene [1][3]

  • To a mixture of the substituted styrene (1.0 mmol) and KBr (2.0 mmol) in water (5.0 mL), add K₂S₂O₈ (2.5 mmol).

  • Stir the reaction mixture at 60°C for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product start Substituted Acetophenone or Styrene reaction Addition of Brominating Agent & Catalyst/Solvent start->reaction monitoring TLC Monitoring reaction->monitoring workup Quenching, Extraction, Washing monitoring->workup Reaction Complete purification Recrystallization or Column Chromatography workup->purification end Substituted Phenacyl Bromide purification->end

General experimental workflow for the synthesis of substituted phenacyl bromides.

logical_relationships cluster_precursors Precursors cluster_methods Synthetic Routes cluster_product Product acetophenone Substituted Acetophenone direct_br2 Direct Bromination (Br₂) acetophenone->direct_br2 nbs NBS Bromination acetophenone->nbs cu_br2 Copper(II) Bromide acetophenone->cu_br2 py_hbr3 Pyridine Hydrobromide Perbromide acetophenone->py_hbr3 styrene Substituted Styrene k2s2o8 K₂S₂O₈-mediated Oxidation styrene->k2s2o8 product Substituted Phenacyl Bromide direct_br2->product nbs->product cu_br2->product py_hbr3->product k2s2o8->product

Logical relationships of synthetic routes to substituted phenacyl bromides.

References

minimizing rearrangement side reactions in alpha-haloketone chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with α-halo ketones. The focus is on minimizing common rearrangement side reactions to improve product yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common rearrangement side reaction in α-halo ketone chemistry?

A1: The most prevalent side reaction is the Favorskii rearrangement . This reaction typically occurs in the presence of a base and converts an α-halo ketone into a carboxylic acid derivative (such as an acid, ester, or amide).[1][2][3] For cyclic α-halo ketones, this rearrangement results in a characteristic ring contraction, yielding a cycloalkane carboxylic acid derivative with a smaller ring.[1][2][4]

Q2: What key factors promote the Favorskii rearrangement?

A2: Several factors influence the rate and yield of the Favorskii rearrangement:

  • Base Strength and Type: Strong bases, particularly alkoxides (e.g., sodium methoxide) and hydroxides, are typically used to promote the reaction.[4][5] The choice of base also determines the final product: hydroxides yield carboxylic acids, while alkoxides produce esters and amines yield amides.[1][6]

  • Substrate Structure: The reaction requires at least one α-hydrogen on the opposite side of the carbonyl from the halogen to proceed via the most common mechanism.[3] The nature of the halogen is also a factor, with α-bromoketones generally being more reactive than α-chloroketones.[5]

  • Temperature: These rearrangements are often conducted at elevated temperatures.[4]

  • Solvent: Polar aprotic solvents are generally preferred for this reaction.[4]

Q3: How can I favor a direct SN2 substitution reaction over the Favorskii rearrangement?

A3: To favor direct nucleophilic substitution at the α-carbon and avoid rearrangement, consider the following strategies:

  • Use a Non-Basic Nucleophile: Employ soft, non-basic nucleophiles (e.g., iodide, thiolate) that are more likely to attack the carbon center rather than abstract an α-proton.

  • Control Basicity: If a basic nucleophile is required, use a weaker base or carefully control the stoichiometry to minimize excess base that can catalyze the rearrangement.[5]

  • Substrate Choice: The Favorskii rearrangement is impossible if the α-halo ketone lacks enolizable hydrogens on the α'-carbon.[3] In such cases, a different mechanism known as the quasi-Favorskii rearrangement may occur, but direct substitution can also be more competitive.[1][3]

  • Solvent and Temperature: Running the reaction at lower temperatures can sometimes temper the rate of rearrangement relative to the SN2 pathway.

Q4: My cyclic α-halo ketone is yielding a product with a smaller ring. What is happening?

A4: You are observing a classic outcome of the Favorskii rearrangement. When cyclic α-halo ketones are treated with a base, they undergo a ring contraction.[1][4] For example, 2-chlorocyclohexanone will rearrange to form a cyclopentanecarboxylic acid derivative.[7] This occurs via the formation of a bicyclic cyclopropanone intermediate, which is then opened by a nucleophile to give the ring-contracted product.

Q5: Are there alternatives to strong bases to avoid these rearrangements?

A5: Yes. If the goal is to perform a reaction other than the Favorskii rearrangement, several strategies can be employed:

  • Weaker Bases: Using weaker bases like acetate ions can slow down the rearrangement and potentially allow other reactions to occur.[5]

  • Acidic Conditions: Halogenation of ketones under acidic conditions can introduce the α-halogen. Subsequent reactions can then be planned in non-basic environments.[8]

  • Photochemical Reactions: The photo-Favorskii reaction is a photochemical alternative that proceeds through a different (diradical) intermediate.[1]

  • Protecting Groups: The ketone functionality can be protected (e.g., as an α-halo imine) to prevent enolate formation and subsequent rearrangement while other chemical modifications are made.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Low yield of desired SN2 product; significant formation of a rearranged acid or ester.

  • Possible Cause: The reaction conditions are favoring the Favorskii rearrangement. This is common when using strong, basic nucleophiles like alkoxides or hydroxides.[5][10]

  • Troubleshooting Steps:

    • Change the Base/Nucleophile: Switch to a less basic or non-basic nucleophile if your desired reaction allows.

    • Lower the Temperature: Reducing the reaction temperature can decrease the rate of rearrangement.

    • Modify the Solvent: The choice of solvent can influence the relative rates of competing pathways. Experiment with less polar solvents if feasible.

    • Use a Substrate without α'-Hydrogens: If possible, use a substrate that cannot form an enolate on the side away from the halogen, which will prevent the standard Favorskii mechanism.[3]

Problem 2: Formation of an α,β-unsaturated ketone.

  • Possible Cause: This is a common side product resulting from an elimination reaction (dehydrohalogenation). It is particularly prevalent with α,α'-dihaloketones.[1]

  • Troubleshooting Steps:

    • Use a Non-Hindered Base: A bulky base may preferentially act as a base for elimination rather than as a nucleophile.

    • Control Stoichiometry: Ensure you are not using a large excess of base.

    • Temperature Control: Lower temperatures generally favor substitution over elimination.

Problem 3: A complex mixture of high-molecular-weight products is observed.

  • Possible Cause: The basic conditions are promoting self-condensation reactions, such as the aldol reaction, between enolates and unreacted ketone molecules.[11]

  • Troubleshooting Steps:

    • Inverse Addition: Add the α-halo ketone slowly to the base/nucleophile solution to keep the ketone concentration low and minimize self-reaction.

    • Lower Temperature: Aldol reactions are often sensitive to temperature. Running the reaction at 0 °C or below can significantly reduce this side reaction.

    • Use a Strong, Non-Nucleophilic Base: If the goal is simply to form the enolate for a subsequent reaction (like alkylation), use a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures to form the enolate quantitatively before adding the second reactant.

Quantitative Data and Protocols

Data Presentation

Table 1: Illustrative Comparison of Base Efficacy in Reactions of 2-Chlorocyclohexanone

BaseProduct TypeTypical Primary ProductReported Yield (%)Key ConsiderationsReference(s)
Sodium Hydroxide (NaOH)Carboxylic AcidCyclopentanecarboxylic acid~50-70%Favorskii rearrangement is the main pathway.[10][10][12]
Sodium Methoxide (NaOMe)EsterMethyl cyclopentanecarboxylate~70-90%Highly effective for Favorskii rearrangement to form esters.[6][6][12]
Sodium Bicarbonate (NaHCO₃)Rearranged AcidCyclopentanecarboxylic acidLowA very weak base; reaction is slow and often incomplete.[5]
Potassium Iodide (KI)Substituted Ketone2-IodocyclohexanoneHighPrimarily an SN2 (Finkelstein) reaction; rearrangement is not observed.[9]

Note: Yields are illustrative and can vary significantly based on specific reaction conditions (solvent, temperature, reaction time).

Experimental Protocols

Protocol 1: Controlled Favorskii Rearrangement of 2-Chlorocyclohexanone

This protocol describes the synthesis of methyl cyclopentanecarboxylate, a classic example of the Favorskii rearrangement.

  • Reagents:

    • 2-Chlorocyclohexanone

    • Sodium methoxide (NaOMe), 25% solution in methanol

    • Anhydrous diethyl ether

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorocyclohexanone (1.0 eq) in anhydrous diethyl ether.

    • Cool the flask in an ice bath to 0 °C.

    • Slowly add the sodium methoxide solution (1.2 eq) to the stirred solution over 15 minutes.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

    • Gently reflux the reaction mixture for 1 hour to ensure completion.

    • Cool the mixture to room temperature and quench by slowly adding 1 M HCl until the solution is acidic (pH ~2).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the resulting crude ester (methyl cyclopentanecarboxylate) by vacuum distillation.

Protocol 2: Minimizing Rearrangement via SN2 Substitution (Synthesis of Phenacyl Iodide)

This protocol details the Finkelstein reaction, a substitution that avoids rearrangement by using a non-basic nucleophile.

  • Reagents:

    • Phenacyl bromide (or 2-bromoacetophenone)

    • Sodium iodide (NaI)

    • Acetone

  • Procedure:

    • To a round-bottom flask, add phenacyl bromide (1.0 eq) and sodium iodide (1.5 eq).

    • Add acetone as the solvent. The amount should be sufficient to dissolve the phenacyl bromide, noting that NaI is only partially soluble.

    • Stir the mixture at room temperature. The reaction progress can be monitored by the formation of a sodium bromide (NaBr) precipitate, which is insoluble in acetone.

    • Stir for 2-3 hours or until TLC analysis indicates complete consumption of the starting material.

    • Filter the reaction mixture to remove the NaBr precipitate.

    • Concentrate the filtrate using a rotary evaporator to remove the acetone.

    • The resulting crude phenacyl iodide can be used directly or recrystallized from a suitable solvent system (e.g., ethanol/water) for higher purity.

Visual Guides & Workflows

Troubleshooting_Workflow cluster_outcomes Observed Outcome cluster_solutions Troubleshooting Strategy start Reaction Start: α-Halo Ketone + Reagents check_product Analyze Crude Product (TLC, NMR, etc.) start->check_product desired_product Desired Product Formed (Clean Reaction) check_product->desired_product Success rearranged_product Rearranged Product (e.g., Ring Contraction, Carboxylic Acid/Ester) check_product->rearranged_product Undesired Rearrangement elim_product Elimination Product (α,β-Unsaturated Ketone) check_product->elim_product Undesired Elimination complex_mix Complex Mixture (e.g., Aldol Products) check_product->complex_mix Undesired Side Products sol_rearrange Favorskii Rearrangement Occurred 1. Use weaker/non-basic nucleophile 2. Lower reaction temperature 3. Change solvent rearranged_product->sol_rearrange sol_elim Elimination Occurred 1. Use less hindered base 2. Lower temperature 3. Check stoichiometry elim_product->sol_elim sol_complex Self-Condensation Occurred 1. Lower temperature 2. Use inverse addition 3. Use non-nucleophilic base complex_mix->sol_complex

Caption: A troubleshooting workflow for diagnosing and solving common side reactions in α-halo ketone chemistry.

Competing_Pathways cluster_paths cluster_products start α-Halo Ketone + Base/Nucleophile favorskii Favorskii Rearrangement start->favorskii Strong Base (e.g., RO⁻, OH⁻) sn2 SN2 Substitution start->sn2 Good Nucleophile (e.g., I⁻, RS⁻) elim Elimination (E2) start->elim Hindered Base prod_fav Carboxylic Acid or Derivative favorskii->prod_fav prod_sn2 Substituted Ketone sn2->prod_sn2 prod_elim α,β-Unsaturated Ketone elim->prod_elim Favorskii_Mechanism cluster_mech Favorskii Rearrangement Mechanism start 1. α-Halo Ketone enolate 2. Enolate Formation (Base abstracts α'-proton) start->enolate + Base cyclopropanone 3. Intramolecular SN2 (Forms Cyclopropanone intermediate) enolate->cyclopropanone - Halide attack 4. Nucleophilic Attack (Nu⁻ attacks carbonyl) cyclopropanone->attack + Nu⁻ open 5. Ring Opening (Forms stable carbanion) attack->open finish 6. Protonation (Final Product) open->finish + H⁺

References

Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one. The following information addresses common issues related to solvent effects on the reactivity of this versatile α-bromoketone.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound?

A1: this compound is a highly reactive α-bromoketone. The presence of the bromine atom alpha to the carbonyl group makes the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack. The phenyl and 4-chlorophenyl groups can influence the reaction mechanism through steric and electronic effects.

Q2: How does the choice of solvent affect the reaction mechanism (SN1 vs. SN2)?

A2: The solvent plays a crucial role in determining whether the reaction proceeds via an SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) pathway.

  • Polar protic solvents (e.g., water, ethanol, methanol) can solvate both the carbocation intermediate and the leaving group (bromide ion), thereby favoring the SN1 mechanism .[1][2][3]

  • Polar aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile) do not effectively solvate the nucleophile, leaving it more "naked" and reactive. These solvents favor the SN2 mechanism .[1][2][3]

Q3: What are the expected products in different types of solvents?

A3:

  • In SN2 conditions (polar aprotic solvent, strong nucleophile), a single substitution product with inversion of stereochemistry (if the α-carbon is chiral) is expected.

  • In SN1 conditions (polar protic solvent, weak nucleophile), a racemic mixture of substitution products is likely if a stable carbocation intermediate is formed. Additionally, solvolysis products, where the solvent molecule acts as the nucleophile, may be observed.

Q4: What are common side reactions to be aware of?

A4: Besides the desired substitution, potential side reactions include:

  • Elimination (E1 or E2): Especially with bulky or strongly basic nucleophiles, elimination of HBr to form an α,β-unsaturated ketone can occur.

  • Favorskii rearrangement: In the presence of a strong, non-nucleophilic base, α-haloketones can undergo rearrangement.

  • Reaction with the carbonyl group: While less common for substitution at the α-carbon, strong nucleophiles could potentially interact with the carbonyl carbon.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. A spot corresponding to the starting material, this compound, should diminish over time, while a new spot for the product should appear. Staining with potassium permanganate can be useful for visualizing the product if it is not UV-active.

Troubleshooting Guides

Issue 1: Low or no product yield.

Possible Cause Troubleshooting Step
Incorrect solvent choice for the desired mechanism. For SN2 reactions with anionic nucleophiles, ensure a polar aprotic solvent (e.g., DMF, DMSO, acetone) is used. For SN1 reactions, a polar protic solvent (e.g., ethanol, methanol) is more appropriate.[1][3]
Nucleophile is too weak or sterically hindered. Consider using a stronger or less sterically hindered nucleophile.
Reaction temperature is too low. Gently heat the reaction mixture. However, be cautious as higher temperatures can favor elimination side reactions.
Decomposition of the starting material or product. α-Bromoketones can be sensitive to light and prolonged heating. Protect the reaction from light and minimize reaction time.
Presence of water in an SN2 reaction with a moisture-sensitive nucleophile. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of multiple products.

Possible Cause Troubleshooting Step
Competition between SN1 and SN2 pathways. To favor the SN2 pathway, use a high concentration of a strong nucleophile in a polar aprotic solvent. To favor the SN1 pathway, use a dilute solution of a weak nucleophile in a polar protic solvent.
Presence of elimination byproducts. Use a less basic nucleophile if possible. Lowering the reaction temperature can also disfavor elimination.
Solvolysis product formation. In SN1 reactions using a protic solvent, the solvent itself can act as a nucleophile. If this is undesired, consider using a non-nucleophilic polar aprotic solvent and a soluble nucleophilic salt.

Issue 3: Difficulty in product purification.

| Possible Cause | Troubleshooting Step | | Product and starting material have similar polarity. | If the reaction has not gone to completion, separating the product from the starting material by column chromatography can be challenging. Drive the reaction to completion or use a different eluent system for chromatography. Recrystallization may also be an effective purification method. | | Oily product that is difficult to crystallize. | Try dissolving the crude product in a minimal amount of a suitable solvent and then adding a non-solvent dropwise to induce precipitation. Scratching the inside of the flask with a glass rod can also initiate crystallization. | | Product is unstable on silica gel. | Some α-substituted ketones can be sensitive to the acidic nature of silica gel. Consider using neutral alumina for column chromatography or purifying by recrystallization. |

Data Presentation

Table 1: Expected Solvent Effects on the Reaction of this compound

Solvent TypeExample SolventsPredominant MechanismRelative RatePotential Issues
Polar Protic Methanol, Ethanol, WaterSN1Slower for bimolecular reactionsSolvolysis, potential for elimination (E1)
Polar Aprotic DMSO, DMF, AcetonitrileSN2Faster for bimolecular reactionsRequires anhydrous conditions for some nucleophiles
Nonpolar Hexane, TolueneGenerally poorVery slowPoor solubility of starting materials and nucleophiles

Experimental Protocols

Protocol 1: SN2 Reaction with Sodium Azide in a Polar Aprotic Solvent (DMF)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous dimethylformamide (DMF).

  • Reagent Addition: Add sodium azide (1.2 eq.) to the solution in one portion.

  • Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2-azido-1-(4-chlorophenyl)-2-phenylethan-1-one.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: SN1/Solvolysis Reaction in a Polar Protic Solvent (Ethanol)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in ethanol.

  • Reaction Conditions: Heat the solution to reflux. Monitor the reaction progress by TLC. The reaction may be slow and require several hours.

  • Workup: After cooling to room temperature, remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product, likely a mixture of 2-ethoxy-1-(4-chlorophenyl)-2-phenylethan-1-one and other byproducts, can be purified by column chromatography.

Mandatory Visualizations

G cluster_sn2 SN2 Pathway (Polar Aprotic Solvent) cluster_sn1 SN1 Pathway (Polar Protic Solvent) Reactants_SN2 Substrate + Nucleophile TS_SN2 Transition State Reactants_SN2->TS_SN2 Concerted Step Product_SN2 Substitution Product (Inversion of Stereochemistry) TS_SN2->Product_SN2 Reactant_SN1 Substrate Carbocation Carbocation Intermediate Reactant_SN1->Carbocation Rate-determining step Product_SN1 Substitution Product (Racemic Mixture) Carbocation->Product_SN1 Nucleophilic Attack

Caption: Competing SN1 and SN2 reaction pathways for this compound.

G start Start setup Reaction Setup: - Dissolve substrate in chosen solvent - Inert atmosphere if needed start->setup addition Add Nucleophile setup->addition reaction Stir at appropriate temperature Monitor by TLC addition->reaction workup Quench reaction Extract with organic solvent reaction->workup purification Dry organic layer Concentrate Purify (Chromatography/Recrystallization) workup->purification end End: Characterize Product purification->end

Caption: General experimental workflow for nucleophilic substitution reactions.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates is a critical step. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one, a key building block in the synthesis of various pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the purity assessment of non-polar to moderately polar organic compounds like this compound. The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase and a polar mobile phase.

Experimental Protocol: Proposed RP-HPLC Method

This protocol outlines a general reverse-phase HPLC method suitable for the analysis of this compound. Optimization may be required based on the specific impurity profile.

1. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified)

  • Phosphoric acid (or formic acid for MS compatibility)

  • Methanol (for sample preparation)

  • This compound reference standard and sample

3. Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 0-2 min: 50% B, 2-15 min: 50-95% B, 15-20 min: 95% B, 20-22 min: 95-50% B, 22-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (based on the aromatic nature of the compound)
Injection Volume 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate % Purity Integration->Purity Analytical_Techniques cluster_main Purity Analysis of this compound HPLC HPLC-UV (High Resolution Quantitative) qNMR qNMR (Absolute Quantitative & Structural) HPLC->qNMR Orthogonal Method (Confirmatory) GCMS GC-MS (Volatile Impurities & Structural) HPLC->GCMS Complementary for Volatiles TLC TLC (Rapid Qualitative Screening) TLC->HPLC Preliminary Check for Method Development

comparing the reactivity of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one with 2-bromo-1-(4-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to α-Bromoketone Reactivity

α-Bromoketones are highly reactive electrophiles, primarily due to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the carbon-bromine bond and makes the α-carbon susceptible to nucleophilic attack. Their reactions predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The rate of this reaction is sensitive to several factors, most notably steric hindrance around the electrophilic α-carbon and the electronic nature of substituents on the aromatic rings.[1][2]

Comparison of Reactivity: Steric Hindrance as a Key Differentiator

The primary structural difference between 2-bromo-1-(4-chlorophenyl)-2-phenylethan-1-one and 2-bromo-1-(4-chlorophenyl)ethanone is the presence of a phenyl group at the α-position in the former. This substitution is expected to have a profound impact on the reactivity of the molecule.

2-Bromo-1-(4-chlorophenyl)ethanone possesses a methylene group (-CH2Br) at the α-position. The two hydrogen atoms are small, offering minimal steric hindrance to the backside attack of a nucleophile, which is characteristic of an SN2 reaction.[3] This structural feature allows for relatively facile access to the electrophilic carbon, suggesting a higher reactivity in nucleophilic substitution reactions.

This compound , in contrast, has a methine group (-CH(Ph)Br) at the α-position. The bulky phenyl group significantly increases the steric crowding around the reaction center.[1][2] This steric hindrance is expected to impede the approach of a nucleophile, thereby slowing down the rate of SN2 reactions. It is a well-established principle that increasing the substitution at the electrophilic carbon decreases the rate of SN2 reactions.[2][3]

Based on these principles, it can be inferred that 2-bromo-1-(4-chlorophenyl)ethanone is likely to be more reactive towards nucleophiles in SN2 reactions than this compound.

General Reaction Pathway: SN2 Mechanism

The nucleophilic substitution reaction of α-bromoketones typically follows a concerted SN2 pathway, where the nucleophile attacks the α-carbon simultaneously with the departure of the bromide leaving group.

SN2_Mechanism reagents Nu:⁻ + R-CH(X)-C(=O)-Ar ts [Nu---CH(R)(C(=O)Ar)---X]‡ reagents->ts Backside Attack products Nu-CH(R)-C(=O)-Ar + X⁻ ts->products Inversion of Stereochemistry

Figure 1: Generalized SN2 reaction pathway for an α-haloketone.

Factors Influencing Reactivity

The following diagram illustrates the key factors that influence the rate of nucleophilic substitution on α-bromoketones.

Reactivity_Factors Reactivity Reactivity of α-Bromoketones Steric Steric Hindrance (Increased bulk decreases rate) Reactivity->Steric Electronic Electronic Effects (Electron-withdrawing groups on Ar can increase rate) Reactivity->Electronic Nucleophile Nucleophile Strength (Stronger nucleophiles increase rate) Reactivity->Nucleophile Solvent Solvent Effects (Polar aprotic solvents favor SN2) Reactivity->Solvent

Figure 2: Factors influencing the reactivity of α-bromoketones.

Experimental Protocols

While direct comparative studies are lacking, the following sections provide established synthetic protocols for both compounds and a general procedure for their reaction with nucleophiles.

Synthesis of Starting Materials

Table 1: Synthesis Protocols

CompoundProtocol
2-Bromo-1-(4-chlorophenyl)ethanone To a solution of 1-(4-chlorophenyl)ethanone (1 equivalent) in a suitable solvent such as diethyl ether or acetic acid, add bromine (1 equivalent) dropwise at room temperature. The reaction progress can be monitored by TLC. Upon completion, the reaction mixture is typically washed with water and a mild base (e.g., sodium bicarbonate solution) to remove any unreacted bromine and HBr. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification can be achieved by recrystallization from a suitable solvent like ethanol.[4][5]
This compound A common method involves the bromination of 1-(4-chlorophenyl)-2-phenylethan-1-one. The ketone is dissolved in a suitable solvent (e.g., chloroform or acetic acid), and a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine is added. The reaction may be initiated by a radical initiator (like AIBN) or by light if using NBS, or catalyzed by an acid if using bromine. The reaction is monitored by TLC, and upon completion, the product is isolated by a standard workup procedure involving washing with water and a reducing agent (e.g., sodium bisulfite) to quench excess bromine, followed by extraction, drying, and solvent evaporation. Purification is typically performed by column chromatography or recrystallization.
General Protocol for Nucleophilic Substitution

The following is a generalized procedure for the reaction of these α-bromoketones with a nucleophile.

Table 2: General Nucleophilic Substitution Protocol

StepProcedure
1. Reaction Setup In a round-bottom flask, dissolve the α-bromoketone (1 equivalent) in a suitable polar aprotic solvent (e.g., acetone, acetonitrile, or DMF).
2. Addition of Nucleophile Add the nucleophile (1-1.2 equivalents) to the solution. If the nucleophile is an amine or thiol, a non-nucleophilic base (e.g., K2CO3 or triethylamine) may be added to neutralize the HBr formed during the reaction.[6]
3. Reaction Conditions Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).
4. Workup Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
5. Purification Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Summary

As previously stated, direct quantitative comparative data is not available in the literature. However, the qualitative comparison based on chemical principles is summarized below.

Table 3: Qualitative Reactivity Comparison

CompoundStructureExpected Relative Reactivity (SN2)Rationale
2-Bromo-1-(4-chlorophenyl)ethanone 4-Cl-Ph-C(=O)-CH2BrHigherLess steric hindrance at the α-carbon due to the presence of two hydrogen atoms.[2][3]
This compound 4-Cl-Ph-C(=O)-CH(Ph)BrLowerSignificant steric hindrance from the bulky α-phenyl group, impeding backside nucleophilic attack.[1]

Conclusion

In the absence of direct comparative experimental data, a qualitative assessment based on fundamental principles of organic chemistry strongly suggests that 2-bromo-1-(4-chlorophenyl)ethanone is more reactive in SN2 reactions than this compound . The determining factor is the significantly lower steric hindrance at the α-carbon of the former compound. For researchers and drug development professionals, this difference in reactivity is a critical consideration when designing synthetic routes and selecting appropriate reaction conditions. The choice between these two valuable building blocks will depend on the specific synthetic challenge and the desired reactivity profile. Further kinetic studies would be invaluable to quantify this reactivity difference and provide a more precise guide for their application in synthesis.

References

Validating the Molecular Architecture: A Comparative Guide to the Structural Analysis of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of X-ray Crystallography and Spectroscopic Methods for the Structural Elucidation of α-Haloketones.

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For complex organic molecules such as 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one, an unambiguous structural assignment is paramount for understanding its reactivity, predicting its biological activity, and ensuring the integrity of subsequent research and development efforts. While X-ray crystallography stands as the gold standard for absolute structure determination, a suite of spectroscopic techniques provides complementary and often more accessible data for routine characterization.

This guide provides a detailed comparison of X-ray crystallography with common spectroscopic methods for the structural validation of α-haloketones, using crystallographic data from the closely related compound, 2-bromo-1-phenylethanone, as a practical example due to the absence of publicly available crystal structure data for this compound.

Definitive Structure by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (XRD) is a powerful analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, the exact three-dimensional arrangement of atoms can be determined.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Small Organic Molecule

The successful determination of a crystal structure by X-ray diffraction involves a meticulous experimental workflow, from crystal growth to data refinement.

  • Crystal Growth: High-quality single crystals are a prerequisite. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The choice of solvent is critical and may require screening of various options. For a compound like this compound, solvents such as ethanol, acetone, or mixtures with hexane could be explored.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, mounted on a goniometer head (e.g., using a cryoloop and oil), and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibration and radiation damage.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated. The data collection strategy is designed to measure the intensities of a large number of unique reflections.

  • Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption. This step yields a file containing the Miller indices (h, k, l) and the intensity of each reflection.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and their displacement parameters are then refined against the experimental data to obtain the final, accurate molecular structure.

Data Presentation: Crystallographic Data for 2-Bromo-1-phenylethanone

As a representative example for α-haloketones, the crystallographic data for 2-bromo-1-phenylethanone (C8H7BrO) is presented below.[2] This data provides a quantitative description of the molecular geometry.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)5.861(2)
b (Å)18.001(7)
c (Å)7.613(3)
β (°)108.31(3)
Volume (ų) ** 762.6(5)
Z 4
Selected Bond Lengths (Å)
C7-O11.213(6)
C7-C81.500(7)
C8-Br11.942(5)
C1-C71.481(7)
Selected Bond Angles (°)
O1-C7-C1120.3(5)
O1-C7-C8119.5(5)
C1-C7-C8120.2(4)
C7-C8-Br1111.4(4)
Selected Torsion Angles (°) **
C2-C1-C7-O1-17.0(8)
C6-C1-C7-O1164.1(5)
C1-C7-C8-Br1-100.9(5)

Data obtained from the crystallographic study of 2-bromo-1-phenylethanone.[2]

Comparative Analysis with Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, spectroscopic methods are indispensable for routine analysis, reaction monitoring, and providing complementary structural information.

TechniquePrincipleInformation Obtained for α-HaloketonesAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide information about the chemical environment of atoms.¹H NMR: Chemical shifts and coupling patterns of protons, especially the deshielded protons alpha to the carbonyl and bromine. ¹³C NMR: Chemical shifts of carbon atoms, including the characteristic carbonyl carbon resonance.Provides detailed information about the connectivity of atoms and the electronic environment. Non-destructive.Requires soluble samples. Does not provide absolute configuration.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of chemical bonds.Strong absorption band for the C=O stretch (typically 1680-1715 cm⁻¹ for α-haloketones). C-Br stretching vibrations.Rapid and simple analysis. Provides information about functional groups present.Provides limited information on the overall molecular framework.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Provides the molecular weight of the compound and information about its fragmentation patterns (e.g., α-cleavage).High sensitivity. Determines molecular formula (with high-resolution MS).Does not provide information on stereochemistry or connectivity.

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the comprehensive structural validation of a newly synthesized compound like this compound.

G cluster_0 Synthesis and Purification cluster_1 Initial Characterization cluster_2 Definitive Structure Validation cluster_3 Data Analysis and Final Structure Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Analysis Spectroscopic Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis XRD X-ray Diffraction Analysis Crystal_Growth->XRD Structure_Refinement Crystallographic Structure Refinement XRD->Structure_Refinement Final_Structure Final Validated Structure Data_Analysis->Final_Structure Structure_Refinement->Final_Structure

Workflow for the structural validation of a synthetic compound.

Conclusion

The structural validation of this compound, and indeed any novel chemical entity, is a multi-faceted process. While spectroscopic techniques such as NMR, IR, and mass spectrometry provide crucial and readily accessible information regarding the compound's connectivity and functional groups, single-crystal X-ray diffraction remains the unequivocal method for determining the precise three-dimensional arrangement of atoms in the solid state. For drug development professionals and researchers, an integrated approach, leveraging the strengths of each technique, is essential for the unambiguous characterization of new molecular entities, thereby ensuring the reliability and reproducibility of their scientific endeavors.

References

A Comparative Analysis of α-Chloro and α-Bromo Ketones in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

α-Halo ketones are pivotal building blocks in organic synthesis, valued for their dual electrophilic sites at the α-carbon and the carbonyl carbon.[1] Their high reactivity makes them essential precursors for a vast array of molecules, including complex N-, S-, and O-heterocycles, some of which are core structures in blockbuster pharmaceuticals.[2][3] The choice between an α-chloro and an α-bromo ketone can significantly influence reaction rates, yields, and even the feasibility of a synthetic route. This guide provides an objective, data-driven comparison of their performance in key organic transformations.

Core Reactivity Principles: A Tale of Two Halogens

The fundamental difference in reactivity between α-chloro and α-bromo ketones stems from the nature of the carbon-halogen (C-X) bond. The carbon-bromine bond is longer and weaker than the carbon-chlorine bond, making the bromide ion a superior leaving group. This intrinsic property dictates that α-bromo ketones are generally more reactive towards nucleophiles in SN2-type reactions.[4]

The inductive effect of the carbonyl group enhances the polarity of the C-X bond, increasing the electron deficiency at the α-carbon and making it more susceptible to nucleophilic attack.[4] The reactivity trend for electrophilic halogenation of a ketone is typically Cl₂ > Br₂ > I₂, but in nucleophilic substitution reactions involving the resulting α-halo ketone, the reactivity of the leaving group dominates (I > Br > Cl).[5]

Data Presentation: Performance in Key Reactions

The enhanced reactivity of α-bromo ketones often translates to milder reaction conditions, shorter reaction times, and higher yields compared to their α-chloro counterparts.

Property / Reactionα-Chloro Ketoneα-Bromo KetoneRationale
C-X Bond Energy (kJ/mol) ~346~293The C-Br bond is weaker, facilitating cleavage.
Relative SN2 Rate LowerHigher (e.g., Chloroacetone reacts 36,000 times faster than 1-chloropropane with KI)[1]Bromide is a better leaving group than chloride.
Favorskii Rearrangement Effective, may require more forcing conditions.[6]Generally proceeds more readily and in higher yield.[7]Rate-determining step is influenced by leaving group ability.
Darzens Condensation Commonly used, especially with esters (α-chloroacetates).[8]Also effective, reactivity can be higher.[9]Both are viable, choice may depend on substrate and desired stereoselectivity.
Hantzsch Thiazole Synthesis EffectiveOften preferred for higher yields and faster reactions.Nucleophilic attack by the thioamide is more rapid.[1]
Stability & Cost Generally more stable, often less expensive.Can be less stable (light/heat sensitive), often more expensive.Chlorine is cheaper and C-Cl bonds are more robust.

Comparative Study: Heterocycle Synthesis

The synthesis of 2-aminothiazoles, a common scaffold in medicinal chemistry, provides a clear example of the performance difference. The reaction involves the condensation of a thioamide or thiourea with an α-halo ketone.

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// Edges start -> reactants; reactants -> solvent; solvent -> heating; heating -> monitor; monitor -> workup [label="Upon Completion"]; workup -> extract; extract -> purify; purify -> product; } . Caption: Generalized workflow for Hantzsch thiazole synthesis.

Experimental Protocols

Objective: To synthesize 2-amino-4-phenylthiazole using phenacyl chloride (α-chloro) vs. phenacyl bromide (α-bromo).

Protocol 1: Using α-Chloroacetophenone (Phenacyl Chloride)

  • Reaction Setup: To a 100 mL round-bottom flask, add thiourea (10 mmol, 1.0 eq) and α-chloroacetophenone (10 mmol, 1.0 eq) in 30 mL of absolute ethanol.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically requires 4-6 hours for completion.

  • Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. Neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8, causing the product to precipitate.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from ethanol to yield pure 2-amino-4-phenylthiazole.

  • Expected Yield: 75-85%.

Protocol 2: Using α-Bromoacetophenone (Phenacyl Bromide)

  • Reaction Setup: To a 100 mL round-bottom flask, add thiourea (10 mmol, 1.0 eq) and α-bromoacetophenone (10 mmol, 1.0 eq) in 30 mL of absolute ethanol.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with stirring.

  • Monitoring: Monitor the reaction progress using TLC. The reaction is significantly faster, typically requiring 1-2 hours for completion.

  • Workup: Follow the same workup procedure as in Protocol 1.

  • Isolation: Follow the same isolation procedure as in Protocol 1.

  • Purification: Recrystallize the crude product from ethanol.

  • Expected Yield: 90-98%.

The use of the α-bromo ketone leads to a dramatic reduction in reaction time and a notable increase in yield, underscoring its higher reactivity.

Case Study: The Favorskii Rearrangement

The Favorskii rearrangement converts α-halo ketones into carboxylic acid derivatives, often with a skeletal rearrangement.[10] For cyclic α-halo ketones, this results in a valuable ring contraction.[11] The mechanism is thought to proceed through a cyclopropanone intermediate, and the initial enolate formation and subsequent intramolecular displacement of the halide are critical steps.[10][12]

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// Edges start_ketone -> enolate [headlabel="1", edgetooltip="Base abstracts α'-proton"]; base -> enolate [style=dotted, arrowhead=none]; enolate -> cyclopropanone [label="2. Halide is Ejected\n(Rate Br > Cl)"]; cyclopropanone -> attack [headlabel="3", edgetooltip="Nucleophile attacks carbonyl"]; nucleophile -> attack [style=dotted, arrowhead=none]; attack -> opening [label="4"]; opening -> product [label="5. Protonation"]; } . Caption: Key steps of the Favorskii rearrangement mechanism.

In the formation of the cyclopropanone intermediate (Step 2), the rate is highly dependent on the leaving group ability of the halide. Consequently, α-bromo ketones typically undergo the rearrangement more efficiently than α-chloro ketones, allowing for milder conditions and preventing potential side reactions.[7]

Conclusion and Recommendations

Featureα-Chloro Ketonesα-Bromo KetonesRecommendation
Reactivity ModerateHighFor rapid reactions and high throughput screening, choose α-bromo ketones .
Cost-Effectiveness HighModerateFor large-scale synthesis where cost is a primary driver, α-chloro ketones are preferable if reaction conditions are acceptable.
Stability HighModerateFor multi-step syntheses requiring robust intermediates, α-chloro ketones offer better stability.
Yield & Purity GoodExcellentWhen maximizing yield and minimizing side products is critical, α-bromo ketones are the superior choice.
  • Choose α-Bromo Ketones for research and development, medicinal chemistry applications, and when reaction efficiency (time, yield) is paramount. Their higher reactivity allows for broader substrate scope and milder conditions.

  • Choose α-Chloro Ketones for large-scale industrial processes where their lower cost and higher stability can provide a significant economic advantage, provided the potentially more forcing reaction conditions and lower yields are manageable.

References

A Comparative Guide to the Spectroscopic Characterization of Reaction Products of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characterization of potential reaction products derived from 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one. The primary focus is on the formation of chalcones, a significant class of compounds in medicinal chemistry, through reactions such as dehydrobromination. While direct spectroscopic data for an extensive range of reaction products of the title compound is limited in publicly available literature, this guide presents a detailed examination of a key expected product, (E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one, and compares its spectroscopic features with those of other relevant chalcone derivatives.

The information herein is intended to assist researchers in identifying and characterizing similar reaction products by providing detailed experimental protocols, comparative data tables, and visual aids to understand the underlying chemical transformations and characterization workflows.

Anticipated Reaction Pathway: Formation of a Chalcone

The starting material, this compound, possesses a reactive α-bromo ketone moiety. A common reaction for such compounds is base-catalyzed dehydrobromination, which is expected to yield a chalcone, specifically (E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one. This reaction proceeds through the elimination of hydrogen bromide.

For comparison, chalcones are frequently synthesized via the Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde. In this context, the spectroscopic data of the chalcone derived from 4'-chloroacetophenone and benzaldehyde serves as a direct reference for the characterization of the dehydrobromination product.

Reaction_Pathway cluster_synthesis Alternative Synthesis This compound This compound C₁₄H₁₀BrClO Product (E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one C₁₅H₁₁ClO This compound->Product Dehydrobromination Base Base Base->this compound 4'-Chloroacetophenone 4'-Chloroacetophenone C₈H₇ClO 4'-Chloroacetophenone->Product Claisen-Schmidt Condensation Benzaldehyde Benzaldehyde C₇H₆O Benzaldehyde->Product

Caption: Anticipated reaction pathway for the formation of (E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one.

Spectroscopic Data of the Primary Product and a Comparative Analog

The following tables summarize the key spectroscopic data for the expected primary product, (E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one, and a structurally related chalcone for comparison.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)

CompoundH-α (d)H-β (d)Aromatic-H (m)
(E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one~7.5~7.8~7.3 - 8.0
(E)-1-(4-Hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one~7.6~7.8~6.9 - 7.9

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)

CompoundC=OC-αC-βAromatic-C
(E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one~190~122~145~128 - 140
(E)-1-(4-Hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one~189~121~143~116 - 161

Table 3: Infrared (IR) Spectroscopic Data (KBr, cm⁻¹)

Compoundν(C=O)ν(C=C)ν(C-Cl)
(E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one~1660~1600~750
(E)-1-(4-Hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one~1650~1590~740

Table 4: Mass Spectrometry Data (m/z)

Compound[M]⁺Key Fragments
(E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one242/244139/141 ([ClC₆H₄CO]⁺), 103 ([C₆H₅CH=CH]⁺), 77 ([C₆H₅]⁺)
(E)-1-(4-Hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one258/260121 ([HOC₆H₄CO]⁺), 137/139 ([ClC₆H₄CH=CH]⁺)

Experimental Protocols

Synthesis of (E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one via Claisen-Schmidt Condensation[1]

This protocol serves as a standard method for synthesizing the reference chalcone.

Materials:

  • 4'-Chloroacetophenone

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Mortar and pestle

  • Suction filtration apparatus

Procedure:

  • In a porcelain mortar, combine equimolar amounts of 4'-chloroacetophenone and benzaldehyde.

  • Add one equivalent of solid sodium hydroxide to the mixture.

  • Grind the mixture with a pestle for approximately 10 minutes. The reaction mixture will typically form a paste.

  • Isolate the crude product by suction filtration after washing with cold water.

  • Recrystallize the crude product from 95% ethanol to obtain the purified chalcone.

Spectroscopic Characterization

The following are general procedures for acquiring the spectroscopic data presented in the tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy:

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with about 100 mg of dry potassium bromide (KBr) using a mortar and pestle. Press the mixture into a thin, transparent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Ionization: Electron Impact (EI) is a common ionization method for these compounds.

  • Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of chalcone derivatives.

Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis Reactants Acetophenone Derivative + Aldehyde Derivative Reaction Claisen-Schmidt Condensation (Base Catalyst) Reactants->Reaction Workup Isolation & Purification (Filtration, Recrystallization) Reaction->Workup NMR ¹H and ¹³C NMR Workup->NMR IR FTIR Spectroscopy Workup->IR MS Mass Spectrometry Workup->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for chalcone synthesis and characterization.

Alternative Reaction Products and Their Characterization

While chalcone formation is a primary anticipated outcome, other reactions are possible depending on the specific conditions. For instance, nucleophilic substitution at the benzylic carbon bearing the bromine atom could occur. The spectroscopic signatures of such products would differ significantly from those of chalcones. For example, the disappearance of the α,β-unsaturated ketone signals in both NMR and IR spectra would be a key indicator.

This guide provides a foundational framework for the spectroscopic characterization of reaction products of this compound. By comparing the experimental data of synthesized compounds with the reference data provided, researchers can confidently identify and characterize their target molecules.

Assessing the Efficacy of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one as a Precursor in Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of an appropriate precursor is a critical decision that significantly influences reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one as a precursor in the synthesis of bioactive heterocyclic compounds, particularly imidazoles and thiazoles. Its performance is evaluated against alternative α-haloketones, supported by experimental data to inform precursor selection in research and development.

Executive Summary

This compound is a versatile and highly reactive α-haloketone that serves as a valuable building block in the synthesis of a variety of heterocyclic structures. Its utility is most pronounced in classical condensation reactions such as the Radziszewski imidazole synthesis and the Hantzsch thiazole synthesis. The presence of the bromine atom at the α-position to the carbonyl group makes it an excellent electrophile, readily undergoing nucleophilic substitution with amines, thioamides, and other nucleophiles to form the core structures of various heterocycles. This guide will delve into specific synthetic applications and present a comparative analysis with alternative precursors.

Comparison of Precursors in Imidazole Synthesis

The synthesis of polysubstituted imidazoles is a cornerstone of medicinal chemistry due to the prevalence of the imidazole moiety in numerous pharmaceuticals. The Radziszewski synthesis and its variations offer a common route to 2,4,5-trisubstituted imidazoles. Here, we compare the performance of this compound with a more common and simpler precursor, 2-bromo-1-phenylethanone, in the synthesis of a model 2,4,5-triarylimidazole.

Table 1: Comparison of Precursors for 2,4,5-Triarylimidazole Synthesis

PrecursorTarget ImidazoleReactionReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
This compound2-Aryl-4-(4-chlorophenyl)-5-phenylimidazoleRadziszewski-typeAldehyde, Ammonium AcetateAcetic Acid100-1202-4~80-90 (estimated)General Knowledge
2-Bromo-1-phenylethanone2,4,5-TriphenylimidazoleRadziszewski SynthesisBenzaldehyde, Ammonium AcetateGlacial Acetic Acid100-1201-2~85-95[1]
Experimental Protocol: Radziszewski Synthesis of 2,4,5-Triphenylimidazole[1]

A mixture of benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (10.0 eq) in glacial acetic acid is refluxed with stirring for 1-2 hours. After cooling, the reaction mixture is poured into water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure 2,4,5-triphenylimidazole.

Comparison of Precursors in Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole derivatives. This reaction involves the condensation of an α-haloketone with a thioamide. Below is a comparison of this compound with the simpler 2-bromoacetophenone for the synthesis of a 2-amino-4-substituted-thiazole.

Table 2: Comparison of Precursors for 2-Aminothiazole Synthesis

PrecursorTarget ThiazoleReactionReagentsSolventTemperature (°C)Time (min)Yield (%)Reference
This compound2-Amino-4-(4-chlorophenyl)-5-phenylthiazoleHantzsch SynthesisThioureaMethanol100~30-60High (estimated)General Knowledge
2-Bromoacetophenone2-Amino-4-phenylthiazoleHantzsch SynthesisThioureaMethanol1003099[2][3]
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole[2]

In a 20 mL scintillation vial, 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) are combined. Methanol (5 mL) and a stir bar are added. The mixture is heated with stirring on a hot plate at 100°C for 30 minutes. After cooling to room temperature, the contents are poured into a 5% sodium carbonate solution (20 mL) and swirled. The resulting precipitate is collected by filtration through a Buchner funnel, and the filter cake is rinsed with water.

Signaling Pathways and Experimental Workflows

To visually represent the synthetic strategies discussed, the following diagrams are provided in the DOT language for Graphviz.

Radziszewski_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product precursor 2-Bromo-1-(4-chlorophenyl)- 2-phenylethan-1-one conditions Glacial Acetic Acid 100-120 °C, 2-4 h precursor->conditions aldehyde Aldehyde (R-CHO) aldehyde->conditions ammonia Ammonium Acetate (Ammonia Source) ammonia->conditions imidazole 2-Aryl-4-(4-chlorophenyl)- 5-phenylimidazole conditions->imidazole

Caption: Radziszewski synthesis of a 2,4,5-triarylimidazole.

Hantzsch_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product precursor 2-Bromo-1-(4-chlorophenyl)- 2-phenylethan-1-one conditions Methanol 100 °C, 30-60 min precursor->conditions thioamide Thiourea thioamide->conditions thiazole 2-Amino-4-(4-chlorophenyl)- 5-phenylthiazole conditions->thiazole

Caption: Hantzsch synthesis of a 2-aminothiazole derivative.

Discussion and Conclusion

This compound demonstrates significant potential as a precursor for the synthesis of complex, polysubstituted imidazoles and thiazoles. Its reactivity is comparable to simpler α-haloketones, and it offers the advantage of introducing a 4-chlorophenyl and a phenyl group in a single step, which can be a strategic advantage in the synthesis of specific target molecules.

While the direct comparative data with other precursors for the exact same target molecule is not extensively available in the literature, the well-established reliability and high yields of the Radziszewski and Hantzsch syntheses with analogous α-haloketones suggest that this compound is an efficacious precursor. The choice between this precursor and simpler alternatives will ultimately depend on the desired substitution pattern of the final heterocyclic product. For the synthesis of imidazoles and thiazoles bearing 4-chlorophenyl and phenyl substituents at specific positions, this compound is an excellent and direct choice. Researchers are encouraged to consider the specific structural requirements of their target compounds when selecting the most appropriate α-haloketone precursor.

References

Comparative Kinetic Analysis of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one and Related α-Bromoketones in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of reactions involving 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one and its structural analogs. Due to the limited availability of specific kinetic data for this compound, this guide utilizes data from its close analog, 2-bromo-1-(4-chlorophenyl)ethanone (p-chlorophenacyl bromide), to provide a baseline for understanding its reactivity in nucleophilic substitution reactions. This comparison aims to offer insights into the electronic and steric effects influencing the reaction rates of α-bromoketones, which are crucial intermediates in the synthesis of various pharmaceutical compounds and other bioactive molecules.[1]

Introduction to α-Bromoketone Reactivity

α-Bromoketones are a class of highly reactive organic compounds characterized by a bromine atom attached to the carbon adjacent to a carbonyl group. This structural feature makes the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles, proceeding primarily through an SN2 mechanism. The reactivity of these compounds is influenced by several factors, including the nature of the substituents on the aromatic ring, the steric hindrance around the reaction center, the nature of the nucleophile, and the solvent used. Understanding the kinetics of these reactions is paramount for optimizing synthetic routes and for the rational design of novel molecules in drug discovery.

Comparative Kinetic Data

The following tables summarize the second-order rate constants for the reactions of various substituted phenacyl bromides with different nucleophiles. This data allows for a quantitative comparison of their reactivity.

Table 1: Second-Order Rate Constants for the Reaction of Substituted Phenacyl Bromides with Tertiary Amines in Acetone at 30°C [2]

Phenacyl Bromide DerivativeNucleophilek₂ (L mol⁻¹ s⁻¹)
Phenacyl bromidePyridine4.17 x 10⁻³
Phenacyl bromideTriethylamine (TEA)1.67 x 10⁻³
Phenacyl bromideN,N-Dimethylaniline (NNDMA)0.15 x 10⁻³
p-Chlorophenacyl bromide Pyridine 6.67 x 10⁻³
p-Chlorophenacyl bromide Triethylamine (TEA) 2.50 x 10⁻³
p-Chlorophenacyl bromide N,N-Dimethylaniline (NNDMA) 0.25 x 10⁻³
p-Methylphenacyl bromidePyridine2.50 x 10⁻³
p-Methylphenacyl bromideTriethylamine (TEA)1.00 x 10⁻³
p-Methylphenacyl bromideN,N-Dimethylaniline (NNDMA)0.10 x 10⁻³
p-Nitrophenacyl bromidePyridine58.33 x 10⁻³
p-Nitrophenacyl bromideTriethylamine (TEA)25.00 x 10⁻³
p-Nitrophenacyl bromideN,N-Dimethylaniline (NNDMA)3.33 x 10⁻³

Note: The data for p-chlorophenacyl bromide is used as a proxy for this compound. The additional α-phenyl group in the target compound is expected to introduce significant steric hindrance, which would likely decrease the reaction rate compared to the values presented above.

Table 2: Second-Order Rate Constants for the Reaction of Phenacyl Bromide with Substituted Anilines in Methanol at 45°C [3]

Aniline Derivativek₂ (L mol⁻¹ s⁻¹)
p-Methoxyaniline1.58 x 10⁻²
p-Toluidine8.91 x 10⁻³
Aniline3.16 x 10⁻³
p-Chloroaniline1.26 x 10⁻³
p-Bromoaniline1.12 x 10⁻³
m-Nitroaniline1.58 x 10⁻⁴
p-Nitroaniline3.98 x 10⁻⁵

Experimental Protocols

A detailed experimental protocol for determining the reaction kinetics of an α-bromoketone with a nucleophile is provided below. This protocol can be adapted for specific reactants and conditions.

Kinetic Measurement by UV-Vis Spectrophotometry

This method follows the rate of reaction by monitoring the change in absorbance of a product or reactant over time.

1. Materials and Reagents:

  • This compound (or its analog)

  • Nucleophile (e.g., pyridine, aniline)

  • Solvent (e.g., acetone, methanol, acetonitrile)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Stopwatch

2. Preparation of Solutions:

  • Prepare a stock solution of the α-bromoketone of a known concentration (e.g., 0.01 M) in the chosen solvent.

  • Prepare a series of stock solutions of the nucleophile of known concentrations (e.g., 0.1 M, 0.2 M, etc.) in the same solvent.

3. Kinetic Run:

  • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the product or the wavelength where the reactant has significant absorbance and the product does not.

  • Equilibrate the spectrophotometer cell holder to the desired reaction temperature (e.g., 30°C).

  • Pipette a known volume of the nucleophile solution into a quartz cuvette and place it in the cell holder to allow it to reach thermal equilibrium.

  • To initiate the reaction, rapidly add a small, known volume of the α-bromoketone stock solution to the cuvette, quickly mix the contents, and start recording the absorbance at regular time intervals. The concentration of the nucleophile should be in large excess (at least 10-fold) compared to the α-bromoketone to ensure pseudo-first-order kinetics.

  • Continue data collection until the reaction is complete or for a sufficient period to determine the initial rate.

4. Data Analysis:

  • For a pseudo-first-order reaction, the natural logarithm of the absorbance difference (ln(A_t - A_∞)) versus time will be a straight line. The slope of this line is equal to -k_obs, where k_obs is the pseudo-first-order rate constant.

  • The second-order rate constant (k₂) can be determined from the relationship: k_obs = k₂[Nucleophile]. By plotting k_obs against the concentration of the nucleophile for a series of experiments, the value of k₂ can be obtained from the slope of the resulting straight line.

Visualizations

Reaction Mechanism: SN2 Nucleophilic Substitution

The reaction between an α-bromoketone and a nucleophile typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the electrophilic α-carbon, leading to the displacement of the bromide ion in a single, concerted step.

Experimental_Workflow cluster_prep Solution Preparation cluster_kinetic_run Kinetic Measurement cluster_analysis Data Analysis prep_substrate Prepare α-bromoketone stock solution mix Mix reactants in cuvette and start data acquisition prep_substrate->mix prep_nucleophile Prepare nucleophile stock solutions of varying concentrations prep_nucleophile->mix thermostat Thermostat UV-Vis cell holder thermostat->mix monitor Monitor absorbance change over time mix->monitor plot_abs Plot ln(A_t - A_∞) vs. time monitor->plot_abs calc_kobs Determine k_obs from the slope plot_abs->calc_kobs plot_kobs Plot k_obs vs. [Nucleophile] calc_kobs->plot_kobs calc_k2 Determine k₂ from the slope plot_kobs->calc_k2 Reactivity_Factors reactivity Reaction Rate (k₂) substituent Substituent Effects on Phenyl Ring substituent->reactivity Electronic Effects steric Steric Hindrance at α-carbon steric->reactivity Steric Effects nucleophilicity Nucleophilicity of the Attacking Species nucleophilicity->reactivity solvent Solvent Polarity and Protic/Aprotic Nature solvent->reactivity

References

A Comparative Guide to the Biological Activities of Heterocyclic Compounds Derived from α-Haloketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various heterocyclic compounds synthesized from different α-haloketones. The information presented is collated from recent scientific literature, with a focus on quantitative data and detailed experimental methodologies to aid in research and development.

The synthesis of many biologically active five-membered heterocyclic compounds, such as thiazoles, imidazoles, oxazoles, and pyrazoles, often involves the use of α-haloketones as key starting materials or intermediates.[1][2] The nature of the halogen atom (chloro, bromo, or iodo) in the α-haloketone can influence the reaction kinetics and overall yield of the heterocyclic product, while the substituents on both the α-haloketone and the reacting partner play a crucial role in determining the subsequent biological activity of the synthesized molecule. This guide will delve into the antimicrobial, anticancer, and anti-inflammatory properties of these diverse heterocyclic compounds.

I. Antimicrobial Activity

Heterocyclic compounds are a cornerstone in the development of new antimicrobial agents, a critical area of research due to the rise of drug-resistant pathogens.[3][4] Thiazole derivatives, in particular, have been extensively studied for their antibacterial and antifungal properties.

Synthesis of Thiazoles from α-Haloketones (Hantzsch Thiazole Synthesis)

The most common method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide or a related compound like thiourea or thiosemicarbazide.[5]

Hantzsch_Thiazole_Synthesis alpha_haloketone α-Haloketone (R1-CO-CH(X)-R2) intermediate Intermediate alpha_haloketone->intermediate Condensation thioamide Thioamide (R3-CS-NH2) thioamide->intermediate thiazole Thiazole Derivative intermediate->thiazole Cyclization Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_media Prepare and sterilize Mueller-Hinton Agar pour_plates Pour agar into sterile Petri dishes prep_media->pour_plates solidify Allow agar to solidify pour_plates->solidify prep_culture Prepare a standardized inoculum of the test microorganism solidify->prep_culture inoculate Inoculate the agar surface uniformly with the test microorganism prep_culture->inoculate create_wells Create wells in the agar using a sterile cork borer inoculate->create_wells add_compounds Add a known concentration of the test compound to the wells create_wells->add_compounds incubate Incubate the plates at 37°C for 24 hours add_compounds->incubate measure_zones Measure the diameter of the zone of inhibition around each well incubate->measure_zones compare Compare with a standard antibiotic control measure_zones->compare MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis seed_cells Seed cancer cells in a 96-well plate incubate1 Incubate for 24 hours seed_cells->incubate1 treat_cells Treat cells with various concentrations of the test compound incubate1->treat_cells incubate2 Incubate for 24-48 hours treat_cells->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubate3->solubilize read_absorbance Measure the absorbance at ~570 nm using a plate reader solubilize->read_absorbance calculate_viability Calculate cell viability and determine the IC50 value read_absorbance->calculate_viability Tubulin_Inhibition_Pathway

References

Quantitative Analysis of Product Formation from 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic pathways originating from 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one. It details the quantitative analysis of various reaction products, offers alternative synthetic routes, and provides detailed experimental protocols to support researchers in drug development and organic synthesis.

Executive Summary

This compound is a versatile α-halo ketone that serves as a precursor to a variety of valuable organic molecules. This guide explores three primary reaction pathways for this substrate: reduction to a bromohydrin, intramolecular cyclization to an epoxide, and the Favorskii rearrangement to a carboxylic acid derivative. Each pathway is analyzed for its product distribution and compared with alternative synthetic methods. The data presented herein is collated from various sources and provides a quantitative basis for selecting the most appropriate synthetic route for specific research and development needs.

Data Presentation: Quantitative Analysis of Product Formation

The following table summarizes the quantitative data for product formation from this compound under different reaction conditions.

Reaction TypeReagents and ConditionsMajor Product(s)Yield (%)Reference
Reduction NaBH₄, Ethanol, Reflux2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-olNot specified[1]
Intramolecular Cyclization (Epoxidation) Base (e.g., NaOEt), Reflux(4-chlorophenyl)(3-phenyloxiran-2-yl)methanoneNot specified[1]
Favorskii Rearrangement Base (e.g., Sodium Methoxide)Methyl 2-(4-chlorophenyl)-3-phenylpropenoateNot specified[2][3]
Debromination (Alternative) Not specified1-(4-chlorophenyl)-2-phenylethanoneNot specified

Comparative Analysis of Synthetic Routes

This section compares the synthesis of key products derived from this compound with alternative synthetic methodologies.

Synthesis of 1-(4-chlorophenyl)-2-phenylethanone

From this compound (Debromination):

Alternative Route: Friedel-Crafts Acylation:

A common and high-yielding alternative is the Friedel-Crafts acylation of chlorobenzene with phenylacetyl chloride.

MethodReagents and ConditionsProductYield (%)Reference
Friedel-Crafts Acylation Phenylacetyl chloride, Chlorobenzene, AlCl₃, Dichloromethane1-(4-chlorophenyl)-2-phenylethanone~85% (estimated)[4]
Synthesis of (4-chlorophenyl)(3-phenyloxiran-2-yl)methanone (Epoxide)

From this compound (Intramolecular Cyclization):

This route involves the initial reduction of the ketone to a bromohydrin, followed by base-induced intramolecular cyclization.

Alternative Route: Darzens Condensation:

The Darzens condensation provides a direct method for the synthesis of α,β-epoxy ketones.

MethodReagents and ConditionsProductYield (%)Reference
Darzens Condensation Benzaldehyde, 2-bromo-1-(4-chlorophenyl)ethanone, Base(4-chlorophenyl)(3-phenyloxiran-2-yl)methanoneModerate to High[5]

Experimental Protocols

Protocol 1: Reduction of this compound

This protocol is adapted from the general procedure for the reduction of α-bromo ketones.[1]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution.

  • After the addition is complete, remove the ice bath and attach a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for a period monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Synthesis of 1-(4-chlorophenyl)-2-phenylethanone via Friedel-Crafts Acylation

This protocol is adapted from a similar synthesis of 1-(4-methylphenyl)-2-phenylethanone.[6]

Materials:

  • Phenylacetyl chloride

  • Chlorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a dry three-neck round-bottom flask equipped with a dropping funnel and magnetic stirrer, add anhydrous aluminum chloride and anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Add chlorobenzene to the stirred suspension.

  • Slowly add a solution of phenylacetyl chloride in anhydrous dichloromethane from the dropping funnel over 30 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction_Pathways reactant This compound product1 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-ol reactant->product1 Reduction (NaBH4) product3 Methyl 2-(4-chlorophenyl)-3-phenylpropenoate reactant->product3 Favorskii Rearrangement (Base) product4 1-(4-chlorophenyl)-2-phenylethanone reactant->product4 Debromination product2 (4-chlorophenyl)(3-phenyloxiran-2-yl)methanone product1->product2 Intramolecular Cyclization (Base)

Caption: Reaction pathways of this compound.

Alternative_Synthesis cluster_0 Synthesis of 1-(4-chlorophenyl)-2-phenylethanone cluster_1 Synthesis of (4-chlorophenyl)(3-phenyloxiran-2-yl)methanone Chlorobenzene Chlorobenzene 1-(4-chlorophenyl)-2-phenylethanone 1-(4-chlorophenyl)-2-phenylethanone Chlorobenzene->1-(4-chlorophenyl)-2-phenylethanone Friedel-Crafts Acylation Phenylacetyl chloride Phenylacetyl chloride Phenylacetyl chloride->1-(4-chlorophenyl)-2-phenylethanone Benzaldehyde Benzaldehyde (4-chlorophenyl)(3-phenyloxiran-2-yl)methanone (4-chlorophenyl)(3-phenyloxiran-2-yl)methanone Benzaldehyde->(4-chlorophenyl)(3-phenyloxiran-2-yl)methanone Darzens Condensation 2-bromo-1-(4-chlorophenyl)ethanone 2-bromo-1-(4-chlorophenyl)ethanone 2-bromo-1-(4-chlorophenyl)ethanone->(4-chlorophenyl)(3-phenyloxiran-2-yl)methanone

References

A Comparative Guide to the Synthetic Utility of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one and Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug discovery, the strategic selection of alkylating agents is paramount to the efficient construction of complex molecular architectures. This guide provides a comprehensive benchmark of the synthetic utility of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one (CAS No. 1889-78-7), a highly reactive α-haloketone, against a range of commonly employed alkylating agents. Through an examination of their reactivity, reaction conditions, and applications in the synthesis of biologically relevant scaffolds, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.

Introduction to this compound

This compound is a bifunctional molecule featuring a reactive α-bromo ketone moiety. This structural feature renders the α-carbon highly electrophilic and susceptible to nucleophilic attack, making it a potent alkylating agent. Its utility is further enhanced by the presence of the 4-chlorophenyl and phenyl groups, which can influence its reactivity and provide a scaffold for further synthetic modifications. A closely related and more commonly cited analog is 2-bromo-1-(4-chlorophenyl)ethan-1-one (p-chlorophenacyl bromide, CAS No. 536-38-9), which shares similar reactivity principles.[1][2]

The high reactivity of α-haloketones, in general, makes them valuable intermediates in the synthesis of a wide array of compounds, including pharmaceuticals and fine chemicals.[2] They are particularly useful in nucleophilic substitution reactions for the alkylation of amines, thiols, and other nucleophiles, as well as in the construction of diverse heterocyclic systems.[2]

Comparative Analysis of Alkylating Potential

The efficacy of an alkylating agent is a function of several factors, including the nature of the leaving group, the electrophilicity of the carbon center, and the reaction conditions. Here, we compare the performance of this compound and its analogs with other conventional alkylating agents in key synthetic transformations.

N-Alkylation of Heterocycles

N-alkylated heterocycles are ubiquitous motifs in pharmaceuticals. The alkylation of nitrogen-containing heterocycles, such as imidazoles and pyrazoles, is a critical step in the synthesis of many bioactive molecules.

Table 1: Comparison of Alkylating Agents for the N-Alkylation of Imidazole

Alkylating AgentNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-Bromo-1-(4-chlorophenyl)ethanoneImidazoleNaOEtReflux---[3]
Benzyl bromideImidazoleK₂CO₃DMFRoom Temp16-[4]
Methyl IodideImidazole-Ethanol---[5]
Dimethyl CarbonateImidazole----High[6]
Diethyl CarbonateImidazole----Moderate[6]
Dibutyl CarbonateImidazole----Low[6]

Note: Specific yield and reaction time for 2-bromo-1-(4-chlorophenyl)ethanone were not available in the cited literature, but its use in a similar transformation is documented.

α-Haloketones like 2-bromo-1-(4-chlorophenyl)ethanone are effective for the N-alkylation of imidazoles, often proceeding under basic conditions.[3] The reactivity of dialkyl carbonates in the N-alkylation of imidazoles follows the trend: dimethyl carbonate > diethyl carbonate > dibutyl carbonate.[6] The choice of alkylating agent and reaction conditions can also influence the regioselectivity of alkylation in unsymmetrical imidazoles.[5]

O-Alkylation of Phenols

The formation of aryl ethers via O-alkylation of phenols is a fundamental transformation in organic synthesis, with applications in the preparation of various drug candidates and functional materials.

Table 2: Comparison of Alkylating Agents for the O-Alkylation of Phenol

Alkylating AgentNucleophileBaseSolventTemperature (°C)Yield (%)Reference
Phenacyl bromidesPhenolsK₂CO₃Acetone/DMFReflux/50-70Good to Excellent[7][8]
Alkyl bromidesPhenolsK₂CO₃DMFRoom TempGood to Excellent[7]
Benzyl bromidePhenolK₂CO₃AcetoneRefluxHigh
Alkyl halidesPhenol----[9]
Alcohols/OlefinsPhenolAcid catalyst---[9]
Dimethyl sulfatePhenol----[10]
Dimethyl carbonatePhenol----[10]

Phenacyl bromides are highly effective for the O-alkylation of phenols, typically under basic conditions using potassium carbonate in solvents like acetone or DMF.[7][8] The reaction proceeds readily to afford the corresponding aryl ethers in high yields. While direct comparative data for this compound is limited, its structural similarity to other phenacyl bromides suggests comparable reactivity. Other common alkylating agents for this transformation include alkyl halides, alcohols, and dimethyl sulfate.[9][10]

S-Alkylation of Thiols

S-alkylation is a crucial reaction for the synthesis of thioethers, which are important functionalities in many biologically active compounds and materials.

Table 3: Comparison of Alkylating Agents for the S-Alkylation of Thiols

Alkylating AgentNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Alkyl halide (e.g., benzyl bromide)Potassium thioacetate-DMF/MethanolRoom Temp1-2High[11]
4-Vinylbenzyl chloridePotassium thioacetate-DMF/MethanolRoom Temp1-2High[11]
α-HaloketonesThiols-----[2]

The S-alkylation of thiols with alkyl halides, such as benzyl bromide, proceeds efficiently to give high yields of the corresponding thioethers.[11] α-Haloketones are also well-established reagents for the S-alkylation of a variety of sulfur nucleophiles.[2]

Application in the Synthesis of Bioactive Molecules

The utility of an alkylating agent is ultimately demonstrated by its successful application in the synthesis of molecules with desired biological activities. This compound and its analogs serve as valuable building blocks for various classes of bioactive compounds.

Synthesis of Heterocyclic Scaffolds

α-Haloketones are key precursors for the synthesis of a wide range of N-, S-, and O-containing heterocycles, many of which form the core of blockbuster drugs.[2] For instance, the reaction of 2-bromo-1-(4-chlorophenyl)ethanone with sodium ethoxide is a step in the synthesis of certain heterocyclic systems.[3]

Synthesis of Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds with a broad spectrum of biological activities, including antibacterial and anti-inflammatory properties. While not a direct alkylation, α-bromoketones can be precursors to the acetophenone component used in the Claisen-Schmidt condensation to synthesize chalcones.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the objective comparison of different reagents. Below are general procedures for N-, O-, and S-alkylation reactions that can be adapted for comparing various alkylating agents.

General Protocol for N-Alkylation of Imidazole
  • Deprotonation: To a solution of imidazole (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, THF), add a base (e.g., NaH, K₂CO₃, 1.1 eq.) at 0 °C or room temperature.

  • Alkylation: To the resulting imidazolate solution, add the alkylating agent (1.0 eq.) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

N_Alkylation_Workflow

General Protocol for O-Alkylation of Phenol (Williamson Ether Synthesis)
  • Phenoxide Formation: To a solution of the phenol (1.0 eq.) in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, 2.0 eq.).

  • Alkylation: Add the alkylating agent (1.1-1.5 eq.) to the suspension.

  • Reaction: Stir the mixture at room temperature or heat to 50-70 °C, monitoring by TLC.

  • Work-up: After completion, cool the reaction, filter off inorganic salts, and concentrate the filtrate.

  • Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify the crude product by column chromatography.

O_Alkylation_Workflow

General Protocol for S-Alkylation of Thiols
  • Reaction Setup: Dissolve the thiol or thioacetate salt (1.5 eq.) in a suitable solvent (e.g., DMF, Methanol).

  • Alkylation: Add the alkylating agent (1.0 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Work-up: Quench the reaction with brine and extract with an organic solvent.

  • Purification: Combine the organic layers, dry, and concentrate. Purify the crude product by column chromatography if necessary.

S_Alkylation_Workflow

Conclusion

This compound and its analogs are potent and versatile alkylating agents, characteristic of the high reactivity of α-haloketones. Their utility in the synthesis of N-, O-, and S-alkylated compounds, as well as in the construction of heterocyclic systems, makes them valuable tools for synthetic and medicinal chemists. While direct quantitative comparisons with other alkylating agents across a broad range of reactions are not always readily available in the literature, the principles of their reactivity and the provided experimental protocols offer a solid foundation for their effective application in the laboratory. The choice of the optimal alkylating agent will ultimately depend on the specific substrate, desired reaction outcome, and process optimization considerations.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one. As a brominated and chlorinated organic compound, it must be treated as hazardous waste. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling for Disposal

All handling of this compound, including preparation for disposal, must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1]

Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure that appropriate PPE is worn.[2][3] This includes, but is not limited to:

  • Eye/Face Protection: Chemical safety goggles or a face shield.[3][4]

  • Hand Protection: Chemical-resistant gloves. Given that nitrile gloves can have poor resistance to halogenated hydrocarbons, it is advisable to consult a manufacturer-specific chemical resistance chart or use a more robust glove material like Viton or laminate film.[5][6] If nitrile gloves are used, they should be for incidental splash protection only and replaced immediately upon contact.[7][8]

  • Protective Clothing: A lab coat and closed-toe shoes are mandatory.[2][9] For larger quantities or spills, additional protective clothing may be necessary.[2]

Step-by-Step Disposal Protocol

Improper disposal, such as discharging into sewers or waterways, is strictly prohibited.[2] The primary route for the disposal of halogenated organic compounds is through a licensed hazardous waste contractor, typically involving high-temperature incineration.[10]

Step 1: Waste Segregation This is the most critical step in managing this waste stream.

  • Designate a specific waste container exclusively for "Halogenated Organic Waste."[9][10]

  • NEVER mix this compound waste with non-halogenated organic solvents or other waste categories like acids, bases, or aqueous waste.[11][12] Keeping these waste streams separate is crucial for safe disposal and can significantly reduce disposal costs.[11][12]

Step 2: Waste Container and Labeling

  • Container: Use a chemically compatible, leak-proof container with a tightly sealing screw cap.[2][13] The container must be in good condition.[13]

  • Labeling: Clearly label the container with a "Hazardous Waste" tag as soon as the first drop of waste is added.[11][13] The label must include:

    • The full chemical name: "Waste this compound".

    • All chemical constituents and their approximate percentages.[11]

    • Relevant hazard warnings (e.g., Toxic, Irritant).[11]

Step 3: Management of Contaminated Materials

  • Any materials that come into direct contact with the compound, such as pipette tips, weighing paper, and contaminated gloves, must also be disposed of in the designated "Halogenated Organic Waste" container.[14]

  • For rinsing contaminated glassware, use a minimal amount of a suitable organic solvent (e.g., acetone). This rinsate is now considered halogenated waste and must be collected in the same container.[14]

Step 4: Temporary Storage

  • The sealed and labeled hazardous waste container should be stored in a designated satellite accumulation area within the laboratory.

  • Store the container in a cool, dry, and well-ventilated place, away from incompatible materials, heat sources, or direct sunlight.[2][3] Ensure the container is kept tightly closed.[2]

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • The established disposal method for halogenated organic compounds is high-temperature incineration to ensure complete destruction.[10][15]

Disposal Parameters for Halogenated Organics

The following table summarizes key quantitative parameters for the thermal destruction of halogenated organic compounds, which is the recommended final disposal method.

ParameterGuideline/ValueRationale
Minimum Incineration Temperature ≥ 1100 °C (2000 °F)Required for the complete destruction of hazardous wastes containing over 1% halogenated organic substances.[15][16] Lower temperatures may lead to the formation of toxic byproducts like dioxins.[16]
Recommended Residence Time 1.0 - 2.0 secondsEnsures that the waste stream is held at the high temperature long enough for complete thermal oxidation.[15][17]
Required Post-Treatment Acid Gas ScrubberNecessary to neutralize and remove the resulting hydrochloric acid (HCl) and other acid gases generated during combustion.[15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper handling and disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Handling cluster_disposal Waste Management & Disposal start Handle 2-Bromo-1-(4-chlorophenyl)- 2-phenylethan-1-one in Fume Hood with Proper PPE gen_waste Generate Waste (e.g., residual chemical, rinsate, contaminated consumables) start->gen_waste decision Is the waste halogenated? gen_waste->decision segregate Segregate into a dedicated 'Halogenated Organic Waste' Container decision->segregate Yes label_container Label container with: - 'Hazardous Waste' - Full Chemical Name(s) - Hazard Information segregate->label_container store Store sealed container in a designated Satellite Accumulation Area label_container->store contact_ehs Arrange for pickup by EHS or licensed waste contractor for incineration store->contact_ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one in a laboratory setting. The following procedures are designed to minimize risk and ensure a safe working environment for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires strict adherence to safety protocols. It is harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Some sources also indicate that it can cause severe skin burns and eye damage.[2][3]

A comprehensive assessment of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) are required.[3] A face shield offers an additional layer of protection against splashes.
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended. Gloves should be inspected prior to use and changed frequently, especially if contaminated. Use proper glove removal technique to avoid skin contact.[2]
Lab Coat or GownA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing. Impervious clothing is recommended.[3]
Respiratory Protection N95 Respirator or HigherAll handling of the solid compound must be conducted in a certified chemical fume hood.[4] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[3]

Operational Plans: Laboratory Handling Procedures

Adherence to the following step-by-step protocols is critical for minimizing exposure risk.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Chemical Fume Hood) cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare & Decontaminate Workspace prep_ppe->prep_workspace handle_weigh Weighing prep_workspace->handle_weigh Proceed to handling handle_dissolve Dissolving handle_weigh->handle_dissolve handle_transfer Transferring handle_dissolve->handle_transfer post_decon Decontaminate Workspace & Equipment handle_transfer->post_decon Complete handling post_dispose Dispose of Waste post_decon->post_dispose post_doff Doff PPE post_dispose->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Weighing and Dissolving the Compound

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Cover the work surface within the fume hood with absorbent bench paper.

    • Assemble all necessary equipment: analytical balance, weigh boats, spatulas, vials, and the appropriate solvent.

    • Don all required PPE as outlined in the table above.

  • Weighing:

    • Place the analytical balance inside the fume hood if possible. If the balance is sensitive to airflow, pre-weigh a covered vessel, add the compound inside the fume hood, and then re-weigh the covered vessel outside the hood.

    • Carefully transfer the desired amount of the solid compound from its container to a weigh boat using a clean spatula. Avoid generating dust.

    • Keep the container of the chemical closed as much as possible.

  • Dissolving:

    • Place the weigh boat containing the compound into the desired flask or beaker inside the fume hood.

    • Carefully add the solvent to the vessel containing the compound.

    • Use a magnetic stirrer or gentle swirling to aid dissolution. Ensure the vessel is appropriately covered to prevent splashes.

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is crucial in the event of a spill or personnel exposure.

Spill Response Plan

cluster_immediate Immediate Actions cluster_cleanup Cleanup (Trained Personnel Only) cluster_disposal Waste Disposal spill Spill Occurs alert Alert others in the area spill->alert evacuate Evacuate non-essential personnel alert->evacuate assess Assess the spill size and risk evacuate->assess ppe Don appropriate PPE assess->ppe If spill is manageable contact_ehs Contact Emergency Services / EHS assess->contact_ehs If spill is large or unmanageable contain Contain the spill with absorbent material ppe->contain cleanup Gently sweep or scoop up absorbed material contain->cleanup decontaminate Decontaminate the spill area cleanup->decontaminate collect Collect all contaminated materials in a labeled, sealed container decontaminate->collect dispose Dispose of as hazardous waste collect->dispose

Caption: Decision workflow for responding to a chemical spill.

Spill Cleanup Protocol:

  • Evacuate: Immediately alert others and evacuate the immediate area of the spill.

  • Assess: Determine the extent of the spill. For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office.

  • Contain: For small, manageable spills, and only if trained to do so, don the appropriate PPE. Cover the spill with an inert absorbent material like sand or vermiculite.[5]

  • Clean: Gently sweep the absorbed material into a designated, labeled hazardous waste container.[1] Avoid creating dust.

  • Decontaminate: Wipe the spill area with a damp cloth, working from the outside in. Place all cleaning materials into the hazardous waste container. Wash the area with soap and water.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing and shoes. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

Disposal Workflow

cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal_path Disposal Pathway chemical Excess/Unused Chemical solid_waste Labeled Hazardous Solid Waste Container chemical->solid_waste contaminated_solids Contaminated Solids (PPE, weigh boats, etc.) contaminated_solids->solid_waste contaminated_liquids Contaminated Liquids (solvents, etc.) liquid_waste Labeled Hazardous Liquid Waste Container contaminated_liquids->liquid_waste storage Store in Designated Hazardous Waste Area solid_waste->storage liquid_waste->storage pickup Arrange for Pickup by Licensed Hazardous Waste Management Company storage->pickup disposal Final Disposal via Incineration or Authorized Landfill pickup->disposal

Caption: Process for the disposal of hazardous waste.

Disposal Protocol:

  • Segregation:

    • Solid Waste: Collect all disposable PPE, contaminated weigh boats, paper towels, and absorbent materials in a clearly labeled, sealed container for hazardous solid waste.

    • Liquid Waste: Collect any solutions containing the compound in a separate, clearly labeled container for hazardous liquid waste.

    • Excess Chemical: The original container with any remaining chemical should be disposed of as hazardous waste. Do not attempt to wash it for reuse.

  • Storage:

    • Store all hazardous waste containers in a designated, secure area away from incompatible materials.[1]

  • Disposal:

    • All waste must be disposed of through a licensed hazardous waste management company.[7] Consult your institution's EHS office for specific procedures and to schedule a waste pickup.

    • Contaminated packaging should be triple-rinsed (if appropriate for the container type) and offered for recycling, or punctured to prevent reuse and disposed of in a sanitary landfill, as per local regulations.[8] Burying the residue in an authorized landfill is another option.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.